molecular formula C9H13I2NO5 B102990 3,5-Diiodo-L-tyrosine dihydrate CAS No. 18835-59-1

3,5-Diiodo-L-tyrosine dihydrate

Cat. No.: B102990
CAS No.: 18835-59-1
M. Wt: 469.01 g/mol
InChI Key: YWAGQOOMOOUEGY-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-L-tyrosine dihydrate is a useful research compound. Its molecular formula is C9H13I2NO5 and its molecular weight is 469.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGQOOMOOUEGY-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017673
Record name 3,5-Diiodo-L-tyrosine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18835-59-1
Record name 3,5-Diiodo-L-tyrosine dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diiodo-L-tyrosine dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 3,5-Diiodo-L-tyrosine Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3,5-Diiodo-L-tyrosine dihydrate, a crucial intermediate in the synthesis of thyroid hormones.[1][2][3] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to aid in understanding and practical application.

Synthesis of this compound

The primary method for synthesizing 3,5-Diiodo-L-tyrosine is through the direct iodination of L-tyrosine. This electrophilic substitution reaction targets the positions ortho to the hydroxyl group on the phenol ring. Several methods have been reported, primarily differing in the iodinating agent and reaction conditions.

Iodination using Iodine and a Base

A common and straightforward method involves the use of molecular iodine in the presence of a base. The base facilitates the reaction by deprotonating the phenolic hydroxyl group, thereby activating the aromatic ring towards electrophilic attack.

Experimental Protocol:

A widely cited method involves the direct iodination of tyrosine with iodine in the presence of sodium iodide and an aqueous amine solution, such as ethylamine.[4]

  • Reaction Scheme: L-tyrosine is reacted with iodine and sodium iodide in an aqueous solution of ethylamine.

  • Procedure:

    • Dissolve L-tyrosine in an aqueous solution of ethylamine.

    • Add a solution of iodine and sodium iodide to the tyrosine solution.

    • The reaction proceeds to yield 3,5-diiodotyrosine.[4]

Iodination using Iodine and an Oxidizing Agent

An alternative approach employs an oxidizing agent, such as hydrogen peroxide, in an acidic medium to generate a more reactive iodine species.

Experimental Protocol:

Diiodotyrosine can be synthesized by iodinating tyrosine with iodine in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[4]

  • Reaction Scheme: L-tyrosine is treated with iodine in a mixture of acetic acid and hydrochloric acid, with the addition of hydrogen peroxide.

  • Procedure:

    • Suspend L-tyrosine in a mixture of acetic acid and hydrochloric acid.

    • Add a solution of iodine to the suspension.

    • Introduce hydrogen peroxide to the reaction mixture to facilitate the iodination.[4]

Solvent-Free Iodination

A more recent and environmentally friendly method utilizes a solid-phase iodinating agent, such as 2,4,6,8-tetraiodoglycoluril, for a solvent-free reaction. This method boasts high yields and short reaction times.[5]

Experimental Protocol:

  • Reaction Scheme: L-tyrosine is reacted with 2,4,6,8-tetraiodoglycoluril in a solvent-free system.

  • Advantages: This method offers several benefits, including short reaction times (5-8 minutes), high yields (94-99%), and a simple, non-hazardous work-up procedure.[5] The high purity of the product (95-99.9% by GC) indicates a highly selective reaction.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_methods Iodination Methods cluster_product Product L-Tyrosine L-Tyrosine Iodine + Base (e.g., Ethylamine) Iodine + Base (e.g., Ethylamine) L-Tyrosine->Iodine + Base (e.g., Ethylamine) Iodine + Oxidizing Agent (e.g., H2O2 in Acid) Iodine + Oxidizing Agent (e.g., H2O2 in Acid) L-Tyrosine->Iodine + Oxidizing Agent (e.g., H2O2 in Acid) Solvent-Free (e.g., Tetraiodoglycoluril) Solvent-Free (e.g., Tetraiodoglycoluril) L-Tyrosine->Solvent-Free (e.g., Tetraiodoglycoluril) Crude 3,5-Diiodo-L-tyrosine Crude 3,5-Diiodo-L-tyrosine Iodine + Base (e.g., Ethylamine)->Crude 3,5-Diiodo-L-tyrosine Iodine + Oxidizing Agent (e.g., H2O2 in Acid)->Crude 3,5-Diiodo-L-tyrosine Solvent-Free (e.g., Tetraiodoglycoluril)->Crude 3,5-Diiodo-L-tyrosine

Caption: General workflow for the synthesis of 3,5-Diiodo-L-tyrosine from L-tyrosine.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, mono-iodinated byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. For 3,5-Diiodo-L-tyrosine, a mixed-solvent system is often employed.

Experimental Protocol:

  • Procedure: The crude product can be purified by reprecipitation from a methanol-hydrochloric acid-water solvent system.[6]

    • Dissolve the crude 3,5-diiodo-L-tyrosine in a minimal amount of hot methanol containing a small amount of hydrochloric acid.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add water to the filtrate until precipitation begins.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with cold water, and dry under vacuum.

Column Chromatography

For higher purity or for the separation of closely related compounds, column chromatography is the method of choice. Various chromatographic techniques can be employed, including ion-exchange and reversed-phase chromatography.[7][8]

2.2.1. Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge.[7] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase.

Experimental Protocol:

  • Stationary Phase: A strong or weak anion or cation exchange resin.

  • Mobile Phase: A buffered aqueous solution. The pH is adjusted to ensure that 3,5-Diiodo-L-tyrosine and any impurities have different net charges, allowing for their separation.

  • Elution: Elution is typically achieved by changing the pH or the ionic strength of the mobile phase.[7]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and is suitable for both analytical and preparative-scale purification. A mixed-mode column can be particularly effective for separating iodinated tyrosines.

Experimental Protocol (Analytical Scale):

A reported HPLC method for the analysis of iodinated tyrosines, which can be adapted for purification, uses a mixed-mode column that provides both hydrophobic and anion-exchange properties.[9]

ParameterSpecification
Column Primesep D (or equivalent mixed-mode column)
Mobile Phase A suitable mobile phase with trifluoroacetic acid (TFA) as an ionic modifier
Detection UV, MS, ELSD, or CAD

Data Presentation: Summary of Synthesis and Purification Data

MethodReagentsYieldPurityReference
Synthesis: Solvent-Free Iodination L-tyrosine, 2,4,6,8-tetraiodoglycoluril94-99%95-99.9% (GC)[5]
Purification: Recrystallization Methanol, Hydrochloric Acid, WaterN/AHigh[6]
Purification: Ion-Exchange Chromatography Ion-exchange resin, buffered mobile phaseN/AVery High[10][11]

Purification Workflow Diagram

Purification_Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Purification Column Chromatography Column Chromatography Crude Product->Column Chromatography High-Purity Purification Pure this compound Pure this compound Recrystallization->Pure this compound Ion-Exchange Ion-Exchange Column Chromatography->Ion-Exchange HPLC HPLC Column Chromatography->HPLC Ion-Exchange->Pure this compound HPLC->Pure this compound

Caption: Workflow for the purification of 3,5-Diiodo-L-tyrosine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of this compound is approximately 200 °C with decomposition.[12]

  • Spectroscopy:

    • NMR (¹H and ¹³C): To confirm the structure and substitution pattern.

    • Mass Spectrometry: To verify the molecular weight (432.98 g/mol for the anhydrous form).[4][13]

  • Chromatography (HPLC, TLC): To assess purity and identify any minor impurities.

Safety Considerations

  • Iodine: Iodine is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood.

  • Acids and Bases: Strong acids and bases are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult the primary literature for more detailed information and adapt the protocols to their specific laboratory conditions and safety procedures.

References

The Linchpin of Thyroid Hormone Synthesis: A Technical Guide to the Biological Role of 3,5-Diiodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is an indispensable, non-proteinogenic amino acid intermediate in the intricate biosynthetic pathway of thyroid hormones. Formed by the iodination of L-tyrosine residues within the thyroglobulin protein scaffold, DIT serves as the direct precursor to the principal thyroid hormone, thyroxine (T4), and a key component in the formation of triiodothyronine (T3). The synthesis and subsequent coupling of DIT are meticulously controlled by the enzyme thyroid peroxidase (TPO) under the regulatory influence of the hypothalamic-pituitary-thyroid axis. This technical guide provides an in-depth exploration of the pivotal role of DIT in thyroid hormone synthesis, detailing the enzymatic reactions, regulatory signaling cascades, and key experimental methodologies used in its study. Quantitative data are presented for comparative analysis, and critical pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development in vertebrates. Their synthesis is a complex, multi-step process that occurs within the follicular lumen of the thyroid gland, critically dependent on the availability of iodine and the proper functioning of the enzymatic machinery. At the heart of this process lies 3,5-Diiodo-L-tyrosine (DIT), an iodinated derivative of the amino acid tyrosine.[1] This document elucidates the central biological role of DIT, from its formation on the thyroglobulin backbone to its crucial participation in the coupling reactions that yield the final thyroid hormones.

The Biochemical Pathway of 3,5-Diiodo-L-tyrosine in Thyroid Hormone Synthesis

The synthesis of thyroid hormones can be dissected into several key stages, with DIT playing a central role in the latter steps:

  • Iodide Uptake and Oxidation: Iodide from the bloodstream is actively transported into thyroid follicular cells and then to the follicular lumen. Here, thyroid peroxidase (TPO), a heme-containing enzyme, utilizes hydrogen peroxide to oxidize iodide to a reactive iodine species.[2]

  • Iodination of Thyroglobulin: The reactive iodine then iodinates specific tyrosine residues on thyroglobulin, a large glycoprotein that acts as a scaffold for hormone synthesis. This reaction, also catalyzed by TPO, initially forms monoiodotyrosine (MIT). Further iodination of MIT at the other meta- position of the phenol ring results in the formation of 3,5-Diiodo-L-tyrosine (DIT).[1]

  • Coupling Reaction: The final and most complex step is the TPO-catalyzed coupling of two iodotyrosine molecules.[3]

    • The coupling of two DIT molecules results in the formation of thyroxine (T4).[1]

    • The coupling of one DIT molecule with one MIT molecule forms triiodothyronine (T3).[1]

Following the coupling reaction, the newly synthesized thyroid hormones remain part of the thyroglobulin molecule until it is endocytosed back into the follicular cell and proteolytically cleaved to release T3 and T4 into circulation.

Data Presentation: Quantitative Parameters in Thyroid Hormone Synthesis
ParameterValueOrganism/SystemReference
Thyroid Peroxidase (TPO) Kinetics
Km for L-TyrosineValue not explicitly found, but reaction rate is highest for L-Tyr to MIT conversionIn vitro (LC-MS/MS assay)[4]
Km for MITAffinity is highest for MIT among iodotyrosinesIn vitro (LC-MS/MS assay)[4]
Km for DITWeaker affinity compared to MITIn vitro (LC-MS/MS assay)[4]
Vmax for L-Tyr to MITHighest reaction rateIn vitro (LC-MS/MS assay)[4]
Vmax for MIT to DITSlower than L-Tyr to MIT conversionIn vitro (LC-MS/MS assay)[4]
Coupling Reaction Conditions
Optimal pH7.0In vitro (human TPO)[3]
Incubation Time for Progressive IncreaseUp to 30 minutesIn vitro (human TPO)[3]
Iodothyronine Concentrations
Serum 3',5'-Diiodothyronine (3',5'-T2)6.4 ± 2.4 ng/100 mlNormal human subjects[5]
Inhibitor Potency
Propylthiouracil (PTU) IC50Varies (dependent on assay conditions)In vitro TPO inhibition assays[6]
Regulatory Effects of Free DIT
Inhibition of Thyroglobulin Iodination> 5 µM (competitive)In vitro (TPO catalyzed)[7]
Stimulation of Thyroid Hormone Synthesis0.05 µMIn vitro (TPO catalyzed)[7]

Regulatory Control of 3,5-Diiodo-L-tyrosine Synthesis and Coupling

The synthesis of DIT and its subsequent conversion to thyroid hormones are tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis. The binding of thyroid-stimulating hormone (TSH) to its G-protein coupled receptor (TSHR) on the surface of thyroid follicular cells initiates signaling cascades that control every step of thyroid hormone production.

Upon TSH binding, the TSHR activates both the Gs and Gq G-proteins.

  • Gs Pathway: The activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates transcription factors like CREB (cAMP response element-binding protein). This pathway is crucial for stimulating iodide uptake, thyroglobulin and TPO gene expression, and overall thyroid gland growth.

  • Gq Pathway: The Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is considered rate-limiting for hormone synthesis as it stimulates the organification of iodide, the process of incorporating iodine into thyroglobulin to form MIT and DIT.

TSH_Signaling_Pathway TSH TSH TSHR TSH Receptor (GPCR) TSH->TSHR Gs Gs Protein TSHR->Gs Gq Gq Protein TSHR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Iodide_Uptake ↑ Iodide Uptake PKA->Iodide_Uptake Gene_Expression ↑ Thyroglobulin & TPO Gene Expression CREB->Gene_Expression PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Iodide_Organification ↑ Iodide Organification (MIT/DIT formation) PKC->Iodide_Organification

TSH Signaling Pathway in Thyroid Follicular Cells.

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay using Amplex® UltraRed

This assay is a sensitive, fluorescence-based method for determining the inhibitory effect of compounds on TPO activity.[6][8]

Materials:

  • TPO source: Rat thyroid microsomes, porcine TPO, or recombinant human TPO[6]

  • Amplex® UltraRed (AUR) reagent[6]

  • Hydrogen Peroxide (H₂O₂)[6]

  • Potassium phosphate buffer (200 mM)[9]

  • Test compounds and positive control (e.g., Propylthiouracil, PTU)[6]

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and a positive control (e.g., PTU) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of AUR by diluting the stock solution in 200 mM potassium phosphate buffer.

    • Prepare a working solution of H₂O₂ in 200 mM potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 75 µL of AUR working solution (final concentration 25 µM)[9]

      • 10-15 µL of TPO-containing microsomes (final concentration 12.5 µM)[9]

      • The test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of H₂O₂ working solution (final concentration 300 µM).[9]

    • The final volume in each well should be brought to 200 µL with 200 mM potassium phosphate buffer.[9]

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at 37°C in the microplate reader.[9]

    • Measure the fluorescence of the product, resorufin, with excitation at 544 nm and emission at 590 nm.[9]

  • Data Analysis:

    • The degree of inhibition is calculated relative to a vehicle control.

    • A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) of the test compound.

In Vitro Iodotyrosine Coupling Assay

This assay measures the TPO-catalyzed coupling of iodotyrosines within the thyroglobulin molecule to form thyroid hormones.[3]

Materials:

  • Thyroglobulin with a low thyroid hormone content[3]

  • Partially purified TPO[3]

  • Potassium iodide (KI) and Chloramine-T for in vitro iodination[3]

  • 3,5-Diiodo-L-tyrosine (DIT) as a coupling stimulator[3]

  • H₂O₂-generating system (e.g., glucose and glucose oxidase)[3]

  • Pronase for thyroglobulin digestion[3]

  • Reagents for thyroid hormone quantification (e.g., RIA or LC-MS/MS)

Procedure:

  • Preparation of Iodinated Thyroglobulin:

    • Iodinate thyroglobulin with low hormone content using Chloramine-T and KI.

    • Remove unbound KI by dialysis.

  • Coupling Reaction:

    • Incubate the newly iodinated thyroglobulin with TPO, DIT, and the H₂O₂-generating system for 20-30 minutes at 37°C.[3]

  • Hormone Quantification:

    • Digest the thyroglobulin with Pronase to release the amino acids, including the newly formed T3 and T4.

    • Measure the amount of newly formed T3 and T4 using a suitable method like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Coupling activity is expressed as the amount of newly formed thyroid hormone (e.g., ng of T3) per mg of thyroglobulin.

Quantification of MIT and DIT in Thyroglobulin by LC-MS/MS

This method allows for the precise quantification of MIT and DIT within the thyroglobulin protein.[10]

Materials:

  • Thyroglobulin sample

  • Enzymes for digestion (e.g., trypsin, chymotrypsin)[10]

  • Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation[10]

  • Trifluoroacetic acid (TFA) to stop the digestion[10]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10]

Procedure:

  • Sample Preparation:

    • Reduce and alkylate the thyroglobulin sample to denature the protein and cap cysteine residues.

    • Digest the thyroglobulin with a protease (e.g., trypsin) to generate peptides.

    • Stop the digestion by adding TFA.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to identify and quantify the peptides containing MIT and DIT. Specific immonium ions can be used as markers for monoiodo- and diiodo-tyrosine.[11]

  • Data Analysis:

    • The amount of MIT and DIT is determined by comparing the signal of the target peptides to that of known standards.

Experimental and logical workflows

The study of DIT's role in thyroid hormone synthesis involves a logical progression from understanding the overarching biosynthetic pathway to dissecting the specifics of the enzymatic reactions and their regulation. Experimental workflows are designed to isolate and quantify the various components and activities within this system.

Experimental_Workflow cluster_synthesis Thyroid Hormone Synthesis Pathway cluster_experimental Experimental Workflow: TPO Inhibition Assay Iodide_Uptake Iodide Uptake Iodide_Oxidation Iodide Oxidation (TPO) Iodide_Uptake->Iodide_Oxidation Tg_Iodination Thyroglobulin Iodination (TPO) Iodide_Oxidation->Tg_Iodination MIT_DIT Formation of MIT and DIT Tg_Iodination->MIT_DIT Coupling Coupling Reaction (TPO) MIT_DIT->Coupling T3_T4 Formation of T3 and T4 Coupling->T3_T4 Prepare_TPO Prepare TPO Source (e.g., microsomes) Coupling->Prepare_TPO Investigated by Assay_Setup Set up Assay Plate (TPO, AUR, Test Compound) Prepare_TPO->Assay_Setup Prepare_Reagents Prepare Reagents (AUR, H2O2, Buffers) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add H2O2) Assay_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data

Biosynthesis Pathway and a Corresponding Experimental Workflow.

Conclusion

3,5-Diiodo-L-tyrosine is a cornerstone of thyroid hormone biosynthesis. Its formation through the TPO-catalyzed iodination of tyrosine residues on thyroglobulin and its subsequent role as a substrate for the coupling reaction that generates T4 and T3 underscore its critical importance in endocrine physiology. A thorough understanding of the biochemistry of DIT, the kinetics of the enzymes that act upon it, and the signaling pathways that regulate its production is essential for researchers in endocrinology and for professionals engaged in the development of drugs targeting thyroid-related disorders. The experimental protocols and quantitative data presented herein provide a valuable resource for the continued investigation of this vital molecule and its role in health and disease.

References

chemical properties and stability of 3,5-Diiodo-L-tyrosine dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Diiodo-L-tyrosine Dihydrate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is curated for professionals in research and drug development who utilize this compound in their work.

Core Chemical Properties

This compound is a halogenated derivative of the amino acid L-tyrosine.[1] It serves as a crucial intermediate in the biosynthesis of thyroid hormones.[2][3][4] The presence of two iodine atoms on the tyrosine ring significantly influences its chemical and biological characteristics.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₉H₉I₂NO₃ · 2H₂O[1]
Molecular Weight 469.01 g/mol [1][3]
CAS Number 18835-59-1[1][3]
Appearance Light yellow or white crystalline powder[1]
Melting Point 200 °C (decomposes)[1]
Solubility Water: 0.617 g/L at 25°C[5] DMSO: 50 mg/mL (with sonication)[6] 4 M NH₄OH in Methanol: 50 mg/mL PBS (pH 7.2): 0.30 mg/mL[7][5][6][7]
Optical Rotation [α]D²⁰ = +0.6 to +1.8° (c=5 in 1N HCl)[1]
pKa Values pK₁: 2.12, pK₂: 6.48, pK₃: 7.82[5]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

General Stability

The compound is stable under normal, recommended storage temperatures and pressures.[8] However, it is sensitive to certain conditions.

Incompatibilities and Degradation
  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[8][9]

  • Moisture: The compound is sensitive to moisture and moist air.[8][9]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[8][9]

Recommended Storage Protocols
  • Temperature: Store in a refrigerator at approximately 4°C[8] or frozen at -20°C for long-term storage.[6][10]

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[8][9][10]

  • Atmosphere: Protect from light and moisture.

Experimental Protocols

This section details methodologies for the analysis and handling of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

An established HPLC method allows for the simultaneous analysis of iodide and various thyroid hormone precursors, including 3,5-Diiodo-L-tyrosine (DIT).[11]

  • Objective: To separate and quantify DIT from a mixture containing other iodinated compounds like iodide, 3-Iodo-L-tyrosine (MIT), and thyroid hormones (T2, T3, T4).[11]

  • Column: A mixed-mode Primesep D column is effective. This column possesses both hydrophobic and anion-exchange properties, enabling the retention of both the very polar iodide ion and the more hydrophobic hormones.[11]

    • Dimensions: 150 mm length x 4.6 mm diameter

    • Particle Size: 5 µm

  • Mobile Phase: An acidic mobile phase containing trifluoroacetic acid (TFA) as an ionic modifier provides stable pH and sufficient ionic strength.[11]

  • Detection: The mobile phase composition is suitable for various detection methods, including UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD).[11]

Safe Handling and Personal Protection

Due to its potential as an irritant, proper safety precautions are mandatory.

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation or within a process enclosure to minimize dust generation.[8][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate chemical safety goggles or glasses.[8][10]

    • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[8][10]

    • Respiratory Protection: If dust is generated, use a NIOSH or European Standard EN 149 approved respirator.[8]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Equip appropriate personal protective equipment, including a dust respirator and chemical-resistant gloves.[8]

  • Clean up spills immediately.[8]

  • Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[8]

  • Avoid generating dusty conditions.[8]

  • Ensure adequate ventilation in the area of the spill.[8]

Visualized Pathways and Workflows

The following diagrams illustrate key relationships and processes involving 3,5-Diiodo-L-tyrosine.

ThyroidHormoneSynthesis Tyrosine L-Tyrosine MIT Monoiodotyrosine (MIT) Tyrosine->MIT DIT 3,5-Diiodo-L-tyrosine (DIT) MIT->DIT T3 Triiodothyronine (T3) DIT->T3 Coupling with DIT (partially) T4 Thyroxine (T4) DIT->T4 Coupling with MIT HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Obtain Sample Dissolve Dissolve in appropriate solvent (e.g., DMSO, Methanolic NH4OH) Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Mixed-Mode Column Inject->Separate Detect Detection (UV, MS, etc.) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify DIT Chromatogram->Quantify StabilityFactors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions Compound 3,5-Diiodo-L-tyrosine Dihydrate Stability Cool Cool/Frozen Storage (-20°C to 4°C) Compound->Cool Dry Dry Environment Compound->Dry Sealed Tightly Sealed Container Compound->Sealed Oxidizers Strong Oxidizing Agents Oxidizers->Compound Moisture Moisture/Humidity Moisture->Compound Heat High Temperature Heat->Compound

References

The Pivotal Role of 3,5-Diiodo-L-tyrosine in Thyroxine (T4) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 3,5-Diiodo-L-tyrosine (DIT) as the direct precursor to Thyroxine (T4), the primary hormone secreted by the thyroid gland. A comprehensive understanding of this biosynthetic pathway is paramount for research into thyroid disorders and the development of novel therapeutic agents. This document provides a detailed overview of the enzymatic conversion of DIT to T4, supported by quantitative data, experimental protocols, and visual representations of the key molecular processes.

The Biosynthetic Pathway: From DIT to T4

The synthesis of thyroxine from 3,5-Diiodo-L-tyrosine is a multi-step enzymatic process occurring within the follicular lumen of the thyroid gland, orchestrated primarily by the enzyme thyroperoxidase (TPO) on the protein scaffold of thyroglobulin (Tg).[1]

The overall process can be summarized in the following key stages:

  • Iodide Trapping and Oxidation: Iodide ions are actively transported into the thyroid follicular cells and then to the follicular lumen. Here, thyroperoxidase, in the presence of hydrogen peroxide (H₂O₂), oxidizes iodide (I⁻) to a more reactive iodine species (I⁰ or I⁺).[1]

  • Iodination of Thyroglobulin: The reactive iodine then iodinates the tyrosine residues of thyroglobulin, a large glycoprotein, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).

  • Coupling of DIT Residues: This is the crucial step where DIT serves as the precursor to T4. Thyroperoxidase catalyzes the coupling of two DIT molecules that are appropriately positioned within the thyroglobulin structure.[1] This reaction involves the formation of an ether linkage between the two DIT residues, resulting in the formation of a tetraiodothyronine (T4) residue, while the donor DIT is converted to a dehydroalanine residue.[1]

  • Hormone Release: Upon stimulation by Thyroid-Stimulating Hormone (TSH), thyroglobulin is endocytosed back into the follicular cells and proteolytically degraded, releasing T4 into the bloodstream.

The regulation of this intricate process is governed by the Hypothalamus-Pituitary-Thyroid (HPT) axis. The hypothalamus releases Thyrotropin-Releasing Hormone (TRH), which stimulates the pituitary gland to secrete TSH. TSH then acts on the TSH receptor (TSHR) on thyroid follicular cells, initiating a signaling cascade that upregulates all steps of T4 synthesis.

Quantitative Data

The efficiency of the enzymatic conversion of DIT to T4 is critical for maintaining thyroid hormone homeostasis. The following tables summarize key quantitative parameters related to this process.

Table 1: Kinetic Parameters of Thyroperoxidase (TPO) for DIT Coupling

ParameterValueSpeciesReference
Km for DIT >200 µMRat[2]
Vmax Not explicitly stated for DIT couplingRat[2]
kcat Not explicitly stated for DIT couplingRat[2]
kcat/Km Not explicitly stated for DIT couplingRat[2]

Note: The available literature indicates that the coupling of DIT to T4 is detectable at DIT concentrations above 200 µM, suggesting a relatively low affinity of TPO for DIT in the coupling reaction compared to the iodination reaction.[2] Further research is needed to fully elucidate the kinetic parameters of this specific reaction.

Table 2: In Vitro T4 Synthesis Conditions

ParameterOptimal ConditionReference
pH 7.0[3][4]
Temperature 37 °C[3][4]
Incubation Time Progressive increase up to 30 min[4]
H₂O₂ Source Glucose + Glucose Oxidase System[3][4]
DIT Concentration 1 µM (as a stimulator)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of T4 synthesis from DIT.

Purification of Thyroperoxidase (TPO) from Thyroid Tissue

Objective: To isolate and purify TPO for use in in vitro assays. This protocol is adapted from methods described for human and porcine TPO purification.[5][6]

Materials:

  • Thyroid tissue (e.g., from Graves' disease patients or porcine thyroids)

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 50 mM Tris-HCl, pH 7.4)

  • Detergents (e.g., deoxycholate, CHAPS, digitonin)

  • Trypsin

  • Sephacryl S-300 gel filtration column

  • Chromatography system

Procedure:

  • Homogenization: Mince the thyroid tissue and homogenize in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing TPO.

  • Solubilization: Resuspend the microsomal pellet in a buffer containing a combination of detergents (e.g., deoxycholate and CHAPS) and a low concentration of trypsin to solubilize the membrane-bound TPO.

  • Gel Filtration Chromatography: Apply the solubilized TPO to a Sephacryl S-300 gel filtration column to separate TPO from other proteins based on size.

  • Fraction Collection and Analysis: Collect fractions and assay for TPO activity (e.g., using a guaiacol oxidation assay) and protein concentration. Pool the active fractions containing purified TPO.

Purification of Thyroglobulin (Tg)

Objective: To isolate thyroglobulin to serve as the substrate for in vitro T4 synthesis. This protocol is based on established methods for human thyroglobulin purification.[7][8][9]

Materials:

  • Thyroid tissue

  • Saline solution (0.15 M NaCl)

  • Sephadex G-200 or Sepharose CL-6B gel filtration column

  • Chromatography system

Procedure:

  • Extraction: Homogenize minced thyroid tissue in a saline solution.

  • Clarification: Centrifuge the homogenate to remove tissue debris.

  • Gel Filtration Chromatography: Apply the clarified extract to a Sephadex G-200 or Sepharose CL-6B column.

  • Fraction Collection: Elute the column with saline solution and collect fractions.

  • Purity Assessment: Monitor the fractions for protein content (A280 nm) and analyze the purity of the thyroglobulin-containing fractions by SDS-PAGE. Pool the purest fractions. For higher purity, a second gel filtration step or affinity chromatography can be performed.[7][9]

In Vitro Synthesis of Thyroxine (T4)

Objective: To enzymatically synthesize T4 from DIT residues on thyroglobulin in a controlled in vitro environment. This protocol is adapted from a method for measuring human TPO-catalyzed coupling.[3][4]

Materials:

  • Purified, low-iodine thyroglobulin

  • Purified thyroperoxidase (TPO)

  • 3,5-Diiodo-L-tyrosine (DIT)

  • Glucose

  • Glucose oxidase

  • Phosphate buffer (0.05 M, pH 7.0)

  • Pronase

  • Reagents for T4 quantification (e.g., RIA or HPLC)

Procedure:

  • Iodination of Thyroglobulin (if starting with iodine-poor Tg): Incubate thyroglobulin with potassium iodide and an oxidizing agent (e.g., chloramine-T) to generate DIT residues. Dialyze to remove excess iodide.

  • Coupling Reaction: In a reaction tube, combine the iodinated thyroglobulin, purified TPO, DIT (as a stimulator), and glucose in phosphate buffer.

  • Initiation of Reaction: Initiate the reaction by adding glucose oxidase to start the generation of hydrogen peroxide.

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction (e.g., by adding a TPO inhibitor or by heat inactivation).

  • Proteolysis: Digest the thyroglobulin with Pronase to release the newly synthesized T4.

  • Quantification of T4: Analyze the digest to quantify the amount of T4 formed using a suitable method like Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).

Quantification of Thyroxine (T4) by Radioimmunoassay (RIA)

Objective: To quantify the concentration of T4 in the in vitro synthesis reaction digest. This is a general protocol based on competitive RIA principles.[10][11][12][13][14]

Materials:

  • T4 standards of known concentrations

  • ¹²⁵I-labeled T4 (tracer)

  • Anti-T4 antibody

  • Assay buffer

  • Separation reagent (e.g., second antibody, polyethylene glycol)

  • Gamma counter

Procedure:

  • Assay Setup: In assay tubes, pipette T4 standards, quality controls, and the unknown samples (from the in vitro synthesis digest).

  • Addition of Tracer and Antibody: Add a fixed amount of ¹²⁵I-labeled T4 and a limited amount of anti-T4 antibody to each tube.

  • Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled T4 for the antibody binding sites.

  • Separation of Bound and Free T4: Add a separation reagent to precipitate the antibody-bound T4. Centrifuge to pellet the precipitate.

  • Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the T4 standards. Determine the T4 concentration in the unknown samples by interpolating their values from the standard curve.

Quantification of Thyroxine (T4) by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify T4 from the in vitro synthesis reaction mixture. This is a general protocol based on reverse-phase HPLC methods for levothyroxine.[15][16][17][18][19]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and an acidic aqueous buffer)

  • T4 standard for calibration

Procedure:

  • Sample Preparation: Prepare the in vitro reaction digest for injection, which may involve filtration or extraction.

  • Chromatographic Separation: Inject the sample onto the HPLC system. Elute with the mobile phase in an isocratic or gradient mode to separate T4 from other components.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 225 nm) to detect the T4 peak.

  • Quantification: Create a calibration curve using known concentrations of a T4 standard. Quantify the T4 in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

TSH Receptor Signaling Pathway

Thyroid-Stimulating Hormone (TSH) binding to its G-protein coupled receptor (TSHR) on the surface of thyroid follicular cells triggers a cascade of intracellular events that stimulate T4 synthesis. The TSHR couples to both Gs and Gq alpha subunits, activating two major signaling pathways.[20][21]

  • Gs/cAMP/PKA Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that upregulate the expression of genes involved in thyroid hormone synthesis, such as thyroglobulin and thyroperoxidase.[21]

  • Gq/PLC/PKC Pathway: Activation of the Gq protein stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in regulating iodide efflux and the generation of hydrogen peroxide, a crucial substrate for TPO.[21]

TSH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSH TSH TSHR TSH Receptor TSH->TSHR binds Gs Gs TSHR->Gs activates Gq Gq TSHR->Gq activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves Gs->AC activates Gq->PLC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC activates Gene_Expression Gene Expression (Tg, TPO, NIS) PKC->Gene_Expression Ca2 Ca2+ Ca2->Gene_Expression ER->Ca2 releases CREB->Gene_Expression regulates T4_Synthesis_Workflow cluster_purification Protein Purification cluster_synthesis In Vitro Synthesis cluster_analysis Analysis Thyroid_Tissue Thyroid Tissue TPO_Purification TPO Purification Thyroid_Tissue->TPO_Purification Tg_Purification Thyroglobulin Purification Thyroid_Tissue->Tg_Purification Purified_TPO Purified TPO TPO_Purification->Purified_TPO Purified_Tg Purified Thyroglobulin Tg_Purification->Purified_Tg Incubation Incubation (37°C, pH 7.0) Purified_TPO->Incubation Purified_Tg->Incubation DIT DIT DIT->Incubation H2O2_System H2O2 Generating System H2O2_System->Incubation Proteolysis Proteolysis (Pronase) Incubation->Proteolysis RIA Radioimmunoassay (RIA) Proteolysis->RIA HPLC High-Performance Liquid Chromatography (HPLC) Proteolysis->HPLC T4_Quantification T4 Quantification RIA->T4_Quantification HPLC->T4_Quantification

References

The Discovery and Metabolic Journey of Diiodotyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of diiodotyrosine (DIT) in metabolic pathways, tracing its discovery and detailing its synthesis, regulation, and degradation. This document provides a comprehensive resource with quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes.

A Historical Perspective: The Unraveling of Thyroid Hormone Precursors

The journey to understanding the significance of diiodotyrosine is intrinsically linked to the discovery of the thyroid hormones themselves. In the early 20th century, the thyroid gland was known to be crucial for regulating metabolism, but the identity of its active substance remained elusive.

A significant breakthrough came on Christmas Day in 1914, when biochemist Edward C. Kendall, at the Mayo Clinic, first isolated a crystalline substance from thyroid gland extracts which he named "thyroxin".[1][2] This marked a pivotal moment in endocrinology. However, the exact chemical structure of thyroxine was yet to be determined.

Subsequent research by Harington and others led to the isolation and identification of both monoiodotyrosine (MIT) and diiodotyrosine (DIT) from the thyroid gland in the late 1920s and early 1930s.[5][6][7] These discoveries established MIT and DIT as the fundamental precursors in the intricate process of thyroid hormone biosynthesis.

Quantitative Insights into Diiodotyrosine Metabolism

The concentration and turnover of diiodotyrosine are critical parameters in assessing thyroid function. Various analytical techniques, primarily radioimmunoassays (RIA) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), have enabled the quantification of DIT in biological samples.[8][9][10]

Table 1: Serum Diiodotyrosine (DIT) Concentrations in Humans
ConditionMean DIT Concentration (ng/100 mL)Number of Subjects (n)MethodReference
Healthy Adults10192RIA[11]
Healthy Young Adults15635RIA[12]
Hyperthyroidism149-RIA[11]
Hyperthyroidism15811RIA[12]
Hypothyroidism8415RIA[12]
Athyrotic Subjects52-RIA[11]
Athyrotic Patients (fasting)45, 47, 68, 804RIA[12]
Table 2: Kinetic Parameters of Enzymes Involved in DIT Metabolism
EnzymeSubstrateKmVmaxkcat/Km (M-1s-1)Organism/SystemReference
Human Thyroid Peroxidase (recombinant)Iodide---Insect Cells[13][14][15]
Human Thyroid Peroxidase (recombinant)-Higher in mutants vs WTLower in mutants vs WTLower in mutants vs WTBaculovirus System[16]
Rat Iodotyrosine Dehalogenase (rtDh)DIT---Rat Thyroid[17][18]
Human Iodotyrosine Deiodinase (HsIYD)Iodotyrosine--1.6 x 104Recombinant[19]
Drosophila Iodotyrosine DeiodinaseIodotyrosine--1.0 x 104Recombinant[19]

Key Metabolic Pathways Involving Diiodotyrosine

Diiodotyrosine is a central intermediate in the biosynthesis of thyroid hormones within the thyroid gland. Its formation and subsequent reactions are tightly regulated by specific enzymes.

Biosynthesis of Diiodotyrosine

The synthesis of DIT occurs on the large glycoprotein thyroglobulin (Tg) within the follicular lumen of the thyroid gland. The process can be summarized in the following steps:

  • Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells.

  • Iodide Oxidation: At the apical membrane, the enzyme thyroid peroxidase (TPO) , in the presence of hydrogen peroxide, oxidizes iodide (I⁻) to a more reactive iodine species.

  • Iodination of Tyrosine Residues: The reactive iodine then iodinates specific tyrosine residues on the thyroglobulin molecule. The addition of one iodine atom forms monoiodotyrosine (MIT), and the addition of a second iodine atom to MIT forms diiodotyrosine (DIT).[20]

Thyroid_Hormone_Biosynthesis cluster_follicular_cell Thyroid Follicular Cell Iodide_blood Iodide (I⁻) Iodide_cell Iodide (I⁻) Iodide_blood->Iodide_cell NIS Iodine Iodine (I₂) Iodide_cell->Iodine TPO (Oxidation) Tg_synthesis Thyroglobulin (Tg) Synthesis Tg Thyroglobulin (Tg) Tg_synthesis->Tg Lysosome Lysosome T3_T4_cell T3, T4 Lysosome->T3_T4_cell MIT_DIT_cell MIT, DIT Lysosome->MIT_DIT_cell Bloodstream_out T3, T4 to Circulation T3_T4_cell->Bloodstream_out Secretion Iodide_recycled Recycled Iodide (I⁻) MIT_DIT_cell->Iodide_recycled Iodotyrosine Deiodinase Iodide_recycled->Iodide_cell MIT_on_Tg MIT on Tg Tg->MIT_on_Tg TPO (Iodination) DIT_on_Tg DIT on Tg MIT_on_Tg->DIT_on_Tg TPO (Iodination) T3_on_Tg T3 on Tg MIT_on_Tg->T3_on_Tg TPO (Coupling) (MIT + DIT) T4_on_Tg T4 on Tg DIT_on_Tg->T4_on_Tg TPO (Coupling) (DIT + DIT) Endocytosis Endocytosis T3_on_Tg->Endocytosis T4_on_Tg->Endocytosis Endocytosis->Lysosome Proteolysis

Caption: Thyroid hormone biosynthesis pathway.

Coupling Reaction: Formation of Thyroid Hormones

The formation of the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4), occurs through the coupling of iodotyrosine residues, a reaction also catalyzed by thyroid peroxidase (TPO) .

  • Formation of T4: Two molecules of DIT are coupled together.

  • Formation of T3: One molecule of MIT is coupled with one molecule of DIT.

Release and Recycling

Following the coupling reactions, the thyroglobulin, now containing T3 and T4, is endocytosed back into the follicular cell. Inside the cell, lysosomes fuse with the endocytic vesicles, and proteolytic enzymes cleave T3, T4, MIT, and DIT from the thyroglobulin backbone. T3 and T4 are then released into the bloodstream.

The MIT and DIT that are not incorporated into T3 or T4 are deiodinated by the enzyme iodotyrosine deiodinase (also known as iodotyrosine dehalogenase).[19] This crucial step salvages iodide, which can then be reused for further hormone synthesis.

DIT_Metabolism cluster_release Release and Recycling Tyrosine Tyrosine on Thyroglobulin MIT Monoiodotyrosine (MIT) on Thyroglobulin Tyrosine->MIT Thyroid Peroxidase (TPO) + Iodide DIT Diiodotyrosine (DIT) on Thyroglobulin MIT->DIT Thyroid Peroxidase (TPO) + Iodide T3 Triiodothyronine (T3) on Thyroglobulin MIT->T3 TPO Coupling (MIT + DIT) Free_MIT Free MIT MIT->Free_MIT T4 Thyroxine (T4) on Thyroglobulin DIT->T4 TPO Coupling (DIT + DIT) DIT->T3 TPO Coupling (MIT + DIT) Free_DIT Free DIT DIT->Free_DIT Secreted_T3_T4 Secreted T3 & T4 T4->Secreted_T3_T4 T3->Secreted_T3_T4 Recycled_Iodide Recycled Iodide Free_MIT->Recycled_Iodide Iodotyrosine Deiodinase Free_DIT->Recycled_Iodide Iodotyrosine Deiodinase

Caption: Metabolic fate of Diiodotyrosine (DIT).

Experimental Protocols

The study of diiodotyrosine and its role in thyroid metabolism relies on precise and sensitive analytical methods. Below are detailed methodologies for key experiments.

Radioimmunoassay (RIA) for Serum Diiodotyrosine

This protocol is based on the principles described in the literature for the competitive binding of radiolabeled and unlabeled antigens to a specific antibody.[12][21][22]

Materials:

  • Anti-DIT antibody (produced by immunizing rabbits with a DIT-protein conjugate)

  • ¹²⁵I-labeled DIT (tracer)

  • DIT standards of known concentrations

  • Serum samples

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Separating agent (e.g., second antibody, polyethylene glycol)

  • Gamma counter

Procedure:

  • Preparation of Standards and Samples: Prepare a series of DIT standards with concentrations ranging from the expected physiological levels to higher concentrations. Dilute serum samples as necessary with the assay buffer.

  • Assay Setup: To a set of tubes, add a fixed volume of assay buffer, the anti-DIT antibody (at a dilution that binds approximately 30-50% of the tracer in the absence of unlabeled DIT), and either the DIT standard, the serum sample, or a control.

  • Incubation: Add a fixed amount of ¹²⁵I-labeled DIT to each tube. Vortex gently and incubate the mixture for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.

  • Separation of Bound and Free Antigen: Add the separating agent to precipitate the antibody-bound DIT. Centrifuge the tubes to pellet the precipitate.

  • Measurement of Radioactivity: Carefully decant the supernatant containing the free ¹²⁵I-DIT. Measure the radioactivity of the pellet (bound fraction) using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the DIT standards. Determine the DIT concentration in the serum samples by interpolating their percentage of bound radioactivity on the standard curve.

RIA_Workflow Start Start: Prepare Standards & Samples Add_Reagents Add Antibody, Sample/Standard to Assay Tubes Start->Add_Reagents Add_Tracer Add ¹²⁵I-DIT (Tracer) Add_Reagents->Add_Tracer Incubate Incubate (e.g., 24h at 4°C) (Competitive Binding) Add_Tracer->Incubate Add_Separator Add Separating Agent (e.g., Second Antibody) Incubate->Add_Separator Centrifuge Centrifuge to Pellet Antibody-Bound Complex Add_Separator->Centrifuge Separate Separate Supernatant (Free) from Pellet (Bound) Centrifuge->Separate Count_Pellet Measure Radioactivity of Pellet (Gamma Counter) Separate->Count_Pellet Analyze Construct Standard Curve & Determine Sample Concentration Count_Pellet->Analyze End End: Report DIT Concentration Analyze->End

Caption: Radioimmunoassay (RIA) workflow for DIT.

High-Performance Liquid Chromatography (HPLC) for Iodotyrosine Separation

This protocol outlines a general approach for the separation and quantification of iodotyrosines using reversed-phase HPLC, as described in various studies.[1][23][24][25][26]

Materials:

  • HPLC system with a UV detector or mass spectrometer

  • Reversed-phase C18 column

  • Mobile phase A (e.g., aqueous solution with an ion-pairing agent or acid, like trifluoroacetic acid)

  • Mobile phase B (e.g., acetonitrile or methanol)

  • Iodotyrosine standards (MIT, DIT)

  • Prepared biological samples (e.g., hydrolyzed thyroglobulin, serum extracts)

Procedure:

  • Sample Preparation: Hydrolyze thyroglobulin samples using proteolytic enzymes (e.g., pronase, trypsin) to release free iodotyrosines. For serum, perform a solid-phase extraction to remove interfering substances and concentrate the analytes.

  • HPLC System Setup: Equilibrate the C18 column with the initial mobile phase composition. Set the detector wavelength (e.g., 220-230 nm for UV detection) or configure the mass spectrometer for the specific mass-to-charge ratios of MIT and DIT.

  • Injection and Separation: Inject a known volume of the prepared sample or standard onto the column. Run a gradient elution program, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the iodotyrosines based on their hydrophobicity.

  • Detection and Quantification: Detect the eluting compounds using the UV detector or mass spectrometer. Identify the peaks corresponding to MIT and DIT by comparing their retention times with those of the standards. Quantify the amount of each iodotyrosine by integrating the peak area and comparing it to a standard curve generated from the analysis of known concentrations of the standards.

HPLC_Workflow Start Start: Sample Preparation (Hydrolysis/Extraction) Equilibrate Equilibrate HPLC System (C18 Column, Mobile Phase) Start->Equilibrate Inject Inject Prepared Sample or Standard Equilibrate->Inject Separate Gradient Elution (Separation based on hydrophobicity) Inject->Separate Detect Detection (UV or Mass Spectrometry) Separate->Detect Analyze Peak Identification (Retention Time) & Quantification (Peak Area) Detect->Analyze End End: Report Iodotyrosine Concentrations Analyze->End

Caption: HPLC workflow for iodotyrosine analysis.

Conclusion

Diiodotyrosine, once a mere stepping stone in the shadow of the illustrious thyroid hormones, is now recognized as a crucial molecule in its own right. Its discovery was a landmark in understanding the intricate biochemistry of the thyroid gland. The quantitative analysis of DIT provides a valuable diagnostic window into thyroid function and dysfunction. A thorough understanding of its metabolic pathways, from its synthesis on thyroglobulin to its ultimate fate of incorporation into thyroid hormones or recycling, is fundamental for researchers and clinicians in endocrinology and drug development. The detailed experimental protocols provided herein offer a practical guide for the continued investigation of this vital metabolic intermediate.

References

An In-Depth Technical Guide to the Metabolic Fate of 3,5-Diiodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodo-L-tyrosine (DIT) is a critical endogenous molecule, primarily recognized as an intermediate in the biosynthesis of thyroid hormones. Understanding its metabolic fate is paramount for researchers in endocrinology, pharmacology, and drug development, as its kinetics and biotransformation can influence thyroid homeostasis and potentially exert independent biological effects. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of DIT. It details the primary metabolic pathways, including transamination and deiodination, and discusses the key enzymes and metabolites involved. Furthermore, this guide presents available quantitative pharmacokinetic data, outlines relevant experimental protocols for studying DIT metabolism, and visualizes the key processes through detailed diagrams to facilitate a deeper understanding for scientific and professional audiences.

Introduction

3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring iodinated derivative of the amino acid L-tyrosine.[1][2][3] It serves as a fundamental precursor in the thyroid gland for the synthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The formation of DIT occurs through the iodination of monoiodotyrosine (MIT), a process catalyzed by thyroid peroxidase. Beyond its role as a hormonal intermediate, the metabolic journey of DIT itself is of significant interest. The pathways governing its breakdown and elimination can impact iodide recycling within the body and may produce metabolites with distinct biological activities. This guide will delve into the known aspects of DIT's metabolic fate, providing a technical resource for professionals engaged in related research and development.

Pharmacokinetics and Data Presentation

While comprehensive pharmacokinetic data for 3,5-Diiodo-L-tyrosine are limited, some key quantitative parameters have been elucidated in human studies. The available data on the metabolic clearance rate and urinary excretion of DIT are summarized below. It is important to note that much of the in-depth metabolic research has been conducted on the closely related iodothyronine, 3,5-diiodo-L-thyronine (T2), and these findings may offer valuable insights into the potential metabolic pathways of DIT.

ParameterValueSpeciesNotesReference
Metabolic Clearance Rate (MCR) 122 ± 29 L/day per 70 kgHumanDetermined by measuring serum DIT concentrations by RIA after a single injection of 200 micrograms of DIT.[4]
Blood Production Rate 24.2 ± 12.7 nmol/day per 70 kgHumanCalculated from the MCR.[4]
Mean Urinary Excretion 1.23 ± 0.43 nmol/24 hHumanMeasured by RIA after immunoprecipitation from urine. Predominantly unconjugated DIT was found.[4]
Urinary Excretion in Renal Disease 2.0 ± 1.5 nmol/24 hHumanSignificantly elevated compared to normal subjects (0.75 ± 0.41 nmol/24 h).[5]

Metabolic Pathways

The metabolism of 3,5-Diiodo-L-tyrosine is believed to proceed through several key enzymatic reactions, primarily occurring in the liver and kidneys. The principal pathways include transamination, deiodination, and potentially other reactions such as decarboxylation and oxidative deamination, which are common for amino acids.

Transamination: The Initial Step

The primary and initial step in the metabolism of DIT is transamination. This reaction involves the transfer of the amino group from DIT to an α-keto acid, a reaction catalyzed by a transaminase enzyme. This enzymatic conversion yields 3-(3,5-diiodo-4-hydroxyphenyl)pyruvic acid (DIHPPA).[6][7] This keto acid is a key intermediate, and its subsequent metabolic fate is crucial for the complete degradation of the DIT molecule.

DIT 3,5-Diiodo-L-tyrosine (DIT) DIHPPA 3-(3,5-diiodo-4-hydroxyphenyl)pyruvic acid (DIHPPA) DIT->DIHPPA Transamination Enzyme Transaminase Enzyme->DIT

Caption: Initial transamination of DIT to DIHPPA.

Deiodination: The Role of Deiodinases

Deiodination, the removal of iodine atoms, is a critical process in the metabolism of iodinated compounds. While the direct action of deiodinase enzymes (Dio1, Dio2, and Dio3) on DIT is not as extensively studied as their effects on thyroid hormones, it is a highly probable metabolic route. Selenium-containing compounds that mimic the action of deiodinases have been shown to mediate the deiodination of DIT.[8] This process would lead to the formation of monoiodotyrosine (MIT) and eventually tyrosine, releasing iodide that can be reutilized by the thyroid gland.

DIT 3,5-Diiodo-L-tyrosine (DIT) MIT Monoiodotyrosine (MIT) DIT->MIT Deiodination Iodide Iodide (I⁻) DIT->Iodide Tyrosine L-Tyrosine MIT->Tyrosine Deiodination MIT->Iodide Deiodinase Deiodinases Deiodinase->DIT Deiodinase->MIT

Caption: Sequential deiodination of DIT.

Other Potential Metabolic Reactions

Given that DIT is an amino acid derivative, it is plausible that it undergoes other common amino acid metabolic reactions, such as:

  • Oxidative Deamination: The removal of the amino group as ammonia, which could also lead to the formation of DIHPPA.

  • Decarboxylation: The removal of the carboxyl group, which would produce an amine derivative.

The subsequent metabolism of the resulting aromatic structures would likely follow the general pathways for tyrosine degradation, eventually leading to the formation of fumarate and acetoacetate, which can enter central metabolic cycles.

Experimental Protocols

Studying the metabolic fate of 3,5-Diiodo-L-tyrosine requires a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of DIT by hepatic microsomal enzymes, primarily cytochrome P450s.

Objective: To determine the rate of DIT metabolism and identify potential metabolites formed by liver microsomes.

Materials:

  • 3,5-Diiodo-L-tyrosine (DIT)

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of DIT in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

  • In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the DIT substrate.

  • Incubate the reaction mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound (DIT) and the appearance of metabolites using a validated LC-MS/MS method.

Start Prepare DIT Stock Solution Incubate Pre-incubate Liver Microsomes (37°C, 5 min) Start->Incubate React Add NADPH & DIT (Incubate at 37°C) Incubate->React Stop Terminate Reaction (Acetonitrile) React->Stop Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) Stop->Analyze

Caption: Workflow for in vitro DIT metabolism in liver microsomes.

In Vitro Metabolism using Hepatocytes

This protocol allows for the study of both phase I and phase II metabolism of DIT in a more physiologically relevant system.

Objective: To investigate the overall hepatic metabolism of DIT, including conjugation reactions.

Materials:

  • Cryopreserved or fresh primary hepatocytes (human or rat)

  • Hepatocyte culture medium

  • 3,5-Diiodo-L-tyrosine (DIT)

  • 96-well culture plates

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS system

Procedure:

  • Thaw and plate the hepatocytes in 96-well plates according to the supplier's instructions and allow them to attach and form a monolayer.

  • Prepare a stock solution of DIT and dilute it in the culture medium to the desired final concentration.

  • Remove the existing medium from the cells and add the DIT-containing medium.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for various time points.

  • At each time point, collect both the medium and the cell lysate (after lysing the cells with a suitable solvent like acetonitrile).

  • Process the samples (e.g., protein precipitation) and analyze them by LC-MS/MS to quantify DIT and its metabolites.

Start Plate Hepatocytes Treat Add DIT-containing Medium Start->Treat Incubate Incubate at 37°C Treat->Incubate Collect Collect Medium & Cell Lysate Incubate->Collect Analyze Process & Analyze Samples (LC-MS/MS) Collect->Analyze

Caption: Workflow for in vitro DIT metabolism in hepatocytes.

In Vivo Pharmacokinetic Study in Rodents

This protocol is designed to determine the basic pharmacokinetic profile of DIT in an animal model.

Objective: To determine the plasma concentration-time profile, half-life, and clearance of DIT in rats.

Materials:

  • Male Wistar rats (or other suitable strain)

  • 3,5-Diiodo-L-tyrosine (DIT) formulated for intravenous (IV) and oral (PO) administration

  • Cannulas for blood sampling

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight before dosing.

  • Administer DIT either as an IV bolus or by oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the cannula.

  • Process the blood samples to obtain plasma.

  • Extract DIT from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of DIT in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis on the resulting concentration-time data to calculate parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd). For oral administration, bioavailability (F) can also be determined.

Signaling Pathways and Biological Effects

While the primary role of DIT is as a precursor to thyroid hormones, the molecule itself and its metabolites may have independent biological effects. The closely related metabolite, 3,5-diiodo-L-thyronine (T2), has been shown to exert thyromimetic effects, primarily by acting on mitochondria to increase the metabolic rate.[9][10][11][12][13] T2 has been demonstrated to rapidly enhance mitochondrial fatty acid oxidation and thermogenesis in skeletal muscle.[10] It is plausible that DIT or its metabolites, such as DIHPPA, could also interact with cellular signaling pathways, although this area requires further investigation. The structural similarity to thyroid hormones suggests potential interactions with thyroid hormone receptors or other nuclear receptors, but this remains to be conclusively demonstrated for DIT itself.

Conclusion

The metabolic fate of 3,5-Diiodo-L-tyrosine is a complex process involving several key enzymatic pathways, with transamination and deiodination being the most prominent. While our understanding is still evolving, it is clear that DIT is not merely an inert precursor but an active participant in iodine homeostasis and potentially in the regulation of metabolic processes. The quantitative data available provide a foundational understanding of its clearance and excretion. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the pharmacokinetics and metabolism of DIT. Future research should focus on elucidating the complete metabolic profile of DIT, identifying all its metabolites, and characterizing their potential biological activities and signaling pathways. A more comprehensive understanding of the metabolic fate of DIT will be invaluable for the fields of endocrinology, drug development, and the broader scientific community.

References

Spectroscopic Analysis of 3,5-Diiodo-L-tyrosine Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Diiodo-L-tyrosine dihydrate, a key intermediate in the synthesis of thyroid hormones.[1][2] This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts

ProtonChemical Shift (δ) in ppm
H-α3.97
H-β2.95, 3.10
H-aromatic7.85

Solvent: D₂O. Reference: DSS. The data represents typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ) in ppm
C=O174.5
C-α56.5
C-β36.0
C-aromatic (C-I)84.5
C-aromatic (C-OH)155.0
C-aromatic (CH)140.0
C-aromatic (C-Cβ)132.0

Solvent: D₂O. The data represents typical values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

ParameterValue
Molecular Weight432.98 g/mol [1]
Exact Mass432.86719 Da[1]
Major Fragment Ions (m/z)Data not consistently available in the search results. Expected fragmentation would involve loss of the carboxyl group, the amino group, and potentially iodine atoms.
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (water of hydration)
~3000-3200 (broad)N-H stretch (amino acid)
~2900-3100C-H stretch (aromatic and aliphatic)
~1630N-H bend (primary amine)
~1580C=O stretch (carboxylate)
~1400-1500C=C stretch (aromatic)
~1240C-O stretch (phenol)
~850C-I stretch

Sample prepared as a KBr pellet. The values are approximate and can be influenced by sample preparation and instrument variations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data

ParameterValue
λmax~220 nm and ~288 nm
Molar Extinction Coefficient (ε)Data not available in the search results.

Solvent: Water or buffer. The λmax can be influenced by pH due to the ionization of the phenolic hydroxyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Micropipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of D₂O in a small vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., DSS).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of methanol and water.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture of 50% methanol, 50% water, and 0.1% formic acid. The formic acid helps in the protonation of the analyte.

  • Data Acquisition:

    • Set up the ESI-MS instrument in positive ion mode.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and intense signal for the protonated molecule [M+H]⁺.

    • Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-600).

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[3]

    • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

  • This compound

  • Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Scan the absorbance of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

    • If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis Pathway

3,5-Diiodo-L-tyrosine (DIT) is a crucial intermediate in the biosynthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[1][2] This process occurs in the thyroid gland and involves the iodination of tyrosine residues on the protein thyroglobulin.

Thyroid_Hormone_Synthesis Iodide Iodide (I⁻) in bloodstream FollicularCell Thyroid Follicular Cell Iodide->FollicularCell Uptake Iodination Iodination of Tyrosine on Tg FollicularCell->Iodination Iodide Oxidation Thyroglobulin Thyroglobulin (Tg) Synthesis Thyroglobulin->Iodination MIT Monoiodotyrosine (MIT) Iodination->MIT DIT 3,5-Diiodo-L-tyrosine (DIT) Iodination->DIT Coupling Coupling Reaction MIT->Coupling DIT->Coupling T3 Triiodothyronine (T3) Coupling->T3 T4 Thyroxine (T4) Coupling->T4 Release Release into Bloodstream T3->Release T4->Release

Caption: Biosynthesis pathway of thyroid hormones highlighting the role of 3,5-Diiodo-L-tyrosine (DIT).

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Sample 3,5-Diiodo-L-tyrosine dihydrate Sample Prep Sample Preparation Sample->Prep NMR_Prep Dissolution in D₂O Prep->NMR_Prep MS_Prep Dilution in Methanol/Water/Formic Acid Prep->MS_Prep IR_Prep KBr Pellet Formation Prep->IR_Prep UV_Prep Dissolution in Water/Buffer Prep->UV_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR MS Mass Spectrometry (ESI-MS) MS_Prep->MS IR FTIR Spectroscopy IR_Prep->IR UV UV-Vis Spectroscopy UV_Prep->UV Analysis Spectroscopic Analysis Data Data Processing & Interpretation NMR->Data MS->Data IR->Data UV->Data Structure Structural Elucidation Data->Structure Purity Purity Assessment Data->Purity Quant Quantification Data->Quant

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Natural Occurrence of 3,5-Diiodo-L-tyrosine (DIT) in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,5-Diiodo-L-tyrosine (DIT) is a critical, naturally occurring iodinated amino acid that serves as an essential precursor in the biosynthesis of thyroid hormones.[1][2] Primarily synthesized within the thyroid gland, DIT is formed through the iodination of L-tyrosine residues on the thyroglobulin protein, a process catalyzed by the enzyme thyroid peroxidase.[3][4] Its principal biological role is to couple with another DIT molecule to form thyroxine (T4) or with monoiodotyrosine (MIT) to form triiodothyronine (T3).[5] Beyond its role in hormone synthesis, DIT is a key component of the thyroid's iodine salvage pathway and is emerging as a significant biomarker for certain thyroid pathologies. This guide provides a comprehensive overview of DIT's biosynthesis, physiological roles, quantitative occurrence, and the experimental protocols used for its detection and analysis.

Biosynthesis and Natural Occurrence

DIT is found in virtually all living organisms, from bacteria to humans, highlighting its fundamental role in biological processes.[6][7][8] In vertebrates, its synthesis is most prominent within the follicular cells of the thyroid gland.

The biosynthesis is a multi-step process occurring at the apical membrane of thyroid follicular cells:

  • Iodide Uptake: Iodide ions (I⁻) are actively transported from the bloodstream into the thyroid follicular cells.

  • Oxidation: The enzyme Thyroid Peroxidase (TPO), a membrane-bound glycoprotein containing a heme prosthetic group, utilizes hydrogen peroxide (H₂O₂) to oxidize iodide to a more reactive iodine species (I⁰ or I⁺).[3][9][10]

  • Iodination (Organification): This reactive iodine is then covalently attached to the phenol ring of specific tyrosine residues within the large glycoprotein, thyroglobulin (Tg). The addition of one iodine atom forms monoiodotyrosine (MIT), and the addition of a second iodine atom to MIT forms 3,5-Diiodo-L-tyrosine (DIT).[4][11]

G cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell I_blood Iodide (I⁻) I_cell Iodide (I⁻) I_blood->I_cell NIS Symporter TPO Thyroid Peroxidase (TPO) I_cell->TPO Pendrin Tyrosine Tyrosine Residues (on Thyroglobulin) MIT Monoiodotyrosine (MIT) Tyrosine->MIT Iodination DIT 3,5-Diiodo-L-tyrosine (DIT) MIT->DIT Iodination TPO->MIT TPO->DIT G cluster_synthesis Hormone Synthesis cluster_recycling Iodine Salvage Pathway DIT 3,5-Diiodo-L-tyrosine (DIT) T4 Thyroxine (T4) DIT->T4 Couples with DIT T3 Triiodothyronine (T3) DIT->T3 Couples with MIT Deiodination Deiodination DIT->Deiodination DEHAL1 Enzyme MIT Monoiodotyrosine (MIT) MIT->T3 Iodide Recycled Iodide (I⁻) Deiodination->Iodide Tyrosine_recycled Recycled Tyrosine Deiodination->Tyrosine_recycled G start Biological Sample (Serum, Urine, Tissue) step1 Add Isotopically Labeled Internal Standard start->step1 step2 Protein Precipitation (e.g., Acetonitrile) step1->step2 For Serum step3 Solid Phase Extraction (SPE) (e.g., C18 Cartridge) step1->step3 For Urine / Complex Matrices step4 Evaporation & Reconstitution step2->step4 step3->step4 step5 LC-MS/MS Analysis (HPLC Separation + Tandem MS) step4->step5 end Data Quantification (Peak Area Ratio vs. Calibration Curve) step5->end

References

The Physiological Landscape of Diiodotyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a pivotal intermediate in the biosynthesis of thyroid hormones. While often viewed as a simple precursor, its physiological role extends beyond that of a mere building block. DIT is central to the intricate processes of thyroid hormone synthesis, storage, and iodine economy. Furthermore, free DIT exhibits regulatory activity, modulating the function of thyroid peroxidase (TPO), the key enzyme in hormonogenesis. This technical guide provides a comprehensive overview of the physiological functions of DIT, detailing its role in thyroid metabolism, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core pathways in which it participates.

Core Physiological Function: An Indispensable Precursor in Thyroid Hormonogenesis

The primary and most well-understood function of Diiodotyrosine is its role as a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3). This process occurs within the colloid of the thyroid follicles on the protein scaffold of thyroglobulin (Tg).

The synthesis is a multi-step process orchestrated by the enzyme Thyroid Peroxidase (TPO):

  • Iodide Organification: TPO catalyzes the oxidation of iodide (I⁻) and incorporates it onto specific tyrosine residues of thyroglobulin. The addition of one iodine atom forms monoiodotyrosine (MIT).

  • DIT Formation: TPO further iodinates MIT residues to form diiodotyrosine (DIT).[1] The ratio of MIT to DIT on thyroglobulin is influenced by iodine availability; iodine sufficiency favors the formation of DIT.

  • Coupling Reaction: The final step is the TPO-catalyzed coupling of these iodinated tyrosine residues.

    • The coupling of two DIT molecules results in the formation of thyroxine (T4).[1]

    • The coupling of one MIT molecule and one DIT molecule forms triiodothyronine (T3).[1]

This entire sequence occurs while MIT and DIT are still part of the thyroglobulin polypeptide chain. The mature, hormone-containing thyroglobulin is stored in the follicular lumen as a colloid, representing a reservoir of thyroid hormones.

Thyroid_Hormone_Biosynthesis cluster_follicle_cell Thyroid Follicular Cell cluster_colloid Follicular Colloid (Lumen) I_blood Iodide (I⁻) in Blood NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS I_cell Iodide (I⁻) NIS->I_cell Pendrin Pendrin I_cell->Pendrin Apical Membrane I_lumen Iodide (I⁻) Pendrin->I_lumen Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Tg_vesicle Tg Vesicle Thyroglobulin_synth->Tg_vesicle Tg_colloid Thyroglobulin (Tg) Tg_vesicle->Tg_colloid Exocytosis Lysosome Lysosome Proteolysis Proteolysis Hormones_out T3, T4 (to Blood) Proteolysis->Hormones_out Recycling Iodine & Amino Acid Recycling Proteolysis->Recycling TPO_ox Oxidation (TPO, H₂O₂) I_lumen->TPO_ox Iodine Iodine (I⁰) TPO_ox->Iodine Organification Organification (TPO) Iodine->Organification Tg_colloid->Organification MIT_DIT_Tg MIT-Tg & DIT-Tg Organification->MIT_DIT_Tg Coupling Coupling (TPO) MIT_DIT_Tg->Coupling Hormone_Tg T3-Tg & T4-Tg Coupling->Hormone_Tg Endocytosis Endocytosis Hormone_Tg->Endocytosis Endocytosis->Proteolysis

Caption: Workflow of thyroid hormone biosynthesis within the thyroid follicle.

Metabolism and Iodine Economy: The Recycling Pathway

Following the release of T4 and T3 into the bloodstream, the remaining MIT and DIT molecules within the follicular cell undergo a critical recycling process. This mechanism is essential for conserving iodide, a crucial and often limited element.

The key enzyme in this pathway is Iodotyrosine Deiodinase (IYD) , also known as iodotyrosine dehalogenase.

  • Action: IYD is a flavin mononucleotide (FMN)-dependent oxidoreductase that specifically removes iodide from free MIT and DIT that have been liberated from thyroglobulin proteolysis.[2]

  • Location: This enzymatic activity occurs within the cytosol of the thyroid follicular cell.

  • Significance: The liberated iodide is returned to the intracellular iodide pool, where it can be reused for the synthesis of new thyroid hormones. This intrathyroidal recycling pathway is highly efficient and vital for maintaining hormone production, especially under conditions of low dietary iodine intake.

  • Clinical Relevance: Genetic defects in the IYD gene lead to iodotyrosine deiodinase deficiency, a form of congenital hypothyroidism characterized by goiter and significant urinary loss of MIT and DIT, resulting in systemic iodine depletion.

Iodotyrosine_Recycling cluster_cell Thyroid Follicular Cell Cytosol Tg_endosome Endolysosome (Hormone-rich Tg) Proteolysis Proteolysis Tg_endosome->Proteolysis Hormones T3, T4 Proteolysis->Hormones MIT_DIT Free MIT & DIT Proteolysis->MIT_DIT Bloodstream To Bloodstream Hormones->Bloodstream IYD Iodotyrosine Deiodinase (IYD) MIT_DIT->IYD Iodide_pool Intracellular Iodide Pool (I⁻) IYD->Iodide_pool Tyrosine Tyrosine IYD->Tyrosine Reuse Re-entry into Hormonogenesis Iodide_pool->Reuse DIT_Regulation_of_TPO cluster_low_conc Low [DIT] cluster_high_conc High [DIT] TPO Thyroid Peroxidase (TPO) Iodination Tg Iodination (MIT → DIT) TPO->Iodination Catalyzes Coupling Hormone Synthesis (DIT + DIT → T4) TPO->Coupling Catalyzes Low_DIT Free DIT (~0.05 µM) Low_DIT->TPO Allosteric Stimulation High_DIT Free DIT (>5 µM) High_DIT->TPO Competitive Inhibition LCMS_Workflow start Start: Serum or Hydrolyzed Tg Sample add_is 1. Add Internal Standard (e.g., ¹³C-DIT) start->add_is protein_crash 2. Protein Precipitation (Acetonitrile) add_is->protein_crash centrifuge1 3. Centrifugation protein_crash->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant drydown 5. Evaporate to Dryness (Nitrogen Stream) supernatant->drydown reconstitute 6. Reconstitute in Mobile Phase drydown->reconstitute lc_injection 7. Inject into LC System reconstitute->lc_injection hplc 8. Chromatographic Separation (C18 Column) lc_injection->hplc esi 9. Electrospray Ionization (ESI+) hplc->esi ms_analyzer 10. Mass Analysis (Tandem MS) esi->ms_analyzer detection 11. MRM Detection (Precursor → Product Ion) ms_analyzer->detection quant 12. Quantification vs. Internal Standard detection->quant

References

Methodological & Application

Application Notes and Protocols for 3,5-Diiodo-L-tyrosine Dihydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring iodinated derivative of the amino acid L-tyrosine and a key intermediate in the biosynthesis of thyroid hormones.[1] Beyond its established role in endocrinology, recent research has highlighted its potential as a modulator of cellular processes, including as an inhibitor of the cytidine deaminase APOBEC3B, an enzyme implicated in somatic mutations and cancer progression.[2] These findings have spurred interest in the application of DIT in various cell culture models to explore its therapeutic potential and mechanism of action.

These application notes provide a comprehensive guide for the use of 3,5-Diiodo-L-tyrosine dihydrate in cell culture experiments, including detailed protocols for its preparation and application in key cellular assays.

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of this compound are critical for reproducible experimental outcomes.

Solubility and Storage:

PropertyValueSource
Molecular Weight432.98 g/mol (anhydrous), 469.01 g/mol (dihydrate)
AppearanceWhite to light yellow solid[3]
SolubilityDMSO: ~10 mg/mLPBS (pH 7.2): ~0.3 mg/mLEthanol & DMF: Slightly soluble[1]
StorageStore solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Aqueous solutions should be prepared fresh.[3]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in cell culture medium for experiments.

Materials:

  • This compound (MW: 469.01 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 4.69 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex or sonicate briefly until the compound is completely dissolved. A gentle warming to 37°C can aid dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note: When diluting the DMSO stock solution into aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound on cell viability, proliferation, and key signaling pathways.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to calculate the half-maximal effective concentration (EC50).

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the 10 mM DIT stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Carefully remove the medium from the wells and replace it with 100 µL of the prepared DIT dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the DIT concentration to determine the EC50 value.

Quantitative Data Summary (Hypothetical):

Cell LineTreatment Duration (h)EC50 (µM)
MCF-7 (Breast Cancer)4825.4
A549 (Lung Cancer)4842.1
HEK293 (Normal Kidney)48>100

Protocol 3: Western Blot Analysis of MAPK/ERK and PI3K/Akt Signaling Pathways

This protocol details the investigation of the effects of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Serum-free medium

  • Growth factors (e.g., EGF, IGF-1) for stimulation (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treatment: Treat the serum-starved cells with various concentrations of DIT (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 15 min, 30 min, 1 hour). Include a vehicle control. If investigating the effect on growth factor signaling, pre-treat with DIT before stimulating with a growth factor (e.g., 100 ng/mL EGF for 10 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE, transfer proteins to a PVDF membrane, block, and probe with primary and secondary antibodies according to standard protocols.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis of thyroid hormones from L-tyrosine.

G cluster_1 Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Treat with 3,5-Diiodo-L-tyrosine (DIT) A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance at 570 nm E->F G Calculate EC50 F->G

Caption: Workflow for determining the EC50 of DIT using an MTT assay.

G cluster_2 Potential Signaling Pathways Modulated by DIT cluster_erk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway DIT 3,5-Diiodo-L-tyrosine Ras Ras DIT->Ras ? PI3K PI3K DIT->PI3K ? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival

Caption: Hypothesized modulation of MAPK/ERK and PI3K/Akt pathways by DIT.

Discussion and Future Directions

The provided protocols offer a foundational framework for investigating the cellular effects of this compound. The identification of DIT as an inhibitor of APOBEC3B with an IC50 of 1.69 µM provides a key concentration for initial in vitro studies.[2] Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions.

Future investigations could explore:

  • The detailed mechanism of DIT's effect on the MAPK/ERK and PI3K/Akt pathways.

  • The potential for DIT to synergize with other anti-cancer agents.

  • The off-target effects of DIT in various cell types.

  • The role of cellular uptake and metabolism in the observed effects of DIT.

By employing these standardized protocols, the scientific community can build a more comprehensive understanding of the biological activities of 3,5-Diiodo-L-tyrosine and its potential as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diiodo-L-tyrosine (DIT) is a crucial intermediate in the biosynthesis of thyroid hormones, namely thyroxine (T4) and triiodothyronine (T3).[1] The accurate identification and quantification of DIT, alongside its related compounds such as 3-iodo-L-tyrosine (MIT), T3, and T4, are essential in biomedical research and for the clinical diagnosis of thyroid gland diseases.[2][3] High-Performance Liquid Chromatography (HPLC) has emerged as a powerful analytical technique for the separation and analysis of these iodinated amino acids and thyronines in various matrices, including pharmaceutical formulations and biological samples like serum, urine, and tissue.[2][3] This application note details established HPLC methodologies for the effective separation of these compounds.

Principle of Separation

The separation of 3,5-Diiodo-L-tyrosine and its analogs is typically achieved using reversed-phase HPLC. In this mode, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds, such as T4 with four iodine atoms, will have a stronger interaction with the stationary phase and thus a longer retention time compared to the more polar, less iodinated compounds like MIT and DIT.

To enhance the retention and improve the peak shape of these polar, ionizable compounds, ion-pairing agents are often added to the mobile phase. Trifluoroacetic acid (TFA) is a common choice, as it forms a neutral ion-pair with the analytes, increasing their hydrophobicity and retention on the reversed-phase column.[4][5] Gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is frequently employed to achieve optimal separation of a wide range of analytes with varying polarities within a reasonable timeframe.[2][4]

An alternative approach involves mixed-mode chromatography, which utilizes a stationary phase with both hydrophobic and ion-exchange properties. This allows for the simultaneous analysis of hydrophobic hormones and very polar inorganic ions like iodide.[5][6]

Data Presentation: HPLC Separation Parameters and Retention Times

The following table summarizes typical HPLC conditions and reported retention times for the separation of 3,5-Diiodo-L-tyrosine and related compounds from various studies. This allows for a comparative overview of the different methodologies.

Analyte Method 1: Reversed-Phase HPLC with TFA Method 2: Reversed-Phase HPLC with Formic Acid Method 3: Mixed-Mode Chromatography
Column Inertsil C18Waters XTerra MS C18 (2.1 x 150 mm, 5 µm)[7]Primesep D (4.6 x 150 mm, 5 µm)[5][6]
Mobile Phase A 0.1% aqueous TFA (pH 3)[2]0.1% (v/v) Formic Acid in Water[7]Water with TFA[5][6]
Mobile Phase B Acetonitrile[2]Acetonitrile[7]Acetonitrile with TFA[5][6]
Gradient 25-minute gradient program[2]5% B for 5 min, then linear to 50% B in 35 min[7]Not Specified
Flow Rate 1.0 mL/min[2]0.2 mL/min[7]Not Specified
Detection Photodiode Array (PDA)[2]UV at 280 nm[7]UV, MS, ELSD, CAD[5][6]
3-Iodo-L-tyrosine (MIT) ~5.8 min~10.2 minElutes before DIT
3,5-Diiodo-L-tyrosine (DIT) ~8.5 min~15.8 minElutes after MIT
3,5-Diiodo-L-thyronine (T2) Not Reported~25.5 minElutes after DIT
3,3',5-Triiodo-L-thyronine (T3) ~13.2 min~29.8 minElutes after T2
Thyroxine (T4) ~15.5 min~32.1 minElutes after T3
L-Tyrosine ~4.2 minNot ReportedNot Reported

Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact experimental conditions.

Experimental Protocols

Below are detailed protocols for the HPLC methods cited in the data presentation table.

Protocol 1: Reversed-Phase HPLC with Trifluoroacetic Acid (TFA) Ion-Pairing

This protocol is based on a validated method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples.[2]

1. Reagents and Materials

  • 3,5-Diiodo-L-tyrosine standard

  • 3-Iodo-L-tyrosine standard

  • 3,3',5-Triiodo-L-thyronine standard

  • 3,3',5,5'-Tetraiodo-L-thyronine (Thyroxine) standard

  • L-Tyrosine standard

  • Theophylline (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade)

  • Inertsil C18 HPLC column

  • Solid-phase extraction (SPE) C18 cartridges (for biological samples)

2. Preparation of Mobile Phase

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC grade water to make a 0.1% aqueous TFA solution. Adjust pH to 3 if necessary.

  • Mobile Phase B: Acetonitrile.

3. Preparation of Standard Solutions

  • Prepare individual stock solutions of each analyte and the internal standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Prepare working standard solutions by diluting the stock solutions with the initial mobile phase composition.

4. Sample Preparation (for Biological Samples)

  • For serum and urine samples, a solid-phase extraction (SPE) step is recommended to remove matrix interferences.[2]

  • Condition a C18 SPE cartridge.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes of interest with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

5. HPLC Instrument Setup and Conditions

  • Column: Inertsil C18

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% aqueous TFA, pH 3) and Mobile Phase B (Acetonitrile).

  • Gradient Program: A 25-minute gradient program should be developed to ensure the separation of all analytes. A typical starting point would be a low percentage of Mobile Phase B, gradually increasing to elute the more retained compounds.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: Photodiode Array (PDA) detector, monitoring at a wavelength appropriate for the analytes (e.g., 225 nm or 280 nm).

  • Injection Volume: 10-20 µL.

6. Data Analysis

  • Identify the peaks based on the retention times of the standard solutions.

  • Quantify the analytes by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Protocol 2: Reversed-Phase HPLC with Formic Acid

This method is suitable for the determination of iodoamino acids produced by the hydrolysis of iodinated casein.[7]

1. Reagents and Materials

  • 3,5-Diiodo-L-tyrosine standard

  • 3-Iodo-L-tyrosine standard

  • 3,5-Diiodo-L-thyronine standard

  • 3,3',5-Triiodo-L-thyronine standard

  • Thyroxine standard

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Waters XTerra MS C18 column (2.1 x 150 mm, 5 µm)[7]

2. Preparation of Mobile Phase

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water to make a 0.1% (v/v) formic acid solution.

  • Mobile Phase B: Acetonitrile.

3. Preparation of Standard Solutions

  • Prepare stock and working standard solutions as described in Protocol 1.

4. HPLC Instrument Setup and Conditions

  • Column: Waters XTerra MS C18 (2.1 x 150 mm, 5 µm)[7]

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-40 min: Linear gradient from 5% to 50% B[7]

  • Flow Rate: 0.2 mL/min[7]

  • Column Temperature: Room temperature.[7]

  • Detection: UV detector at 280 nm.[7]

  • Injection Volume: 5-10 µL.

5. Data Analysis

  • Identify and quantify the analytes as described in Protocol 1.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Dilution & Filtration Standard->Dilution Sample Sample Collection Extraction Solid-Phase Extraction (if needed) Sample->Extraction Extraction->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General experimental workflow for HPLC analysis of iodotyrosines.

HPLC_Parameters cluster_params Adjustable HPLC Parameters cluster_results Separation Outcomes MobilePhase Mobile Phase Composition % Organic Solvent Ion-Pairing Agent (e.g., TFA) RetentionTime Retention Time MobilePhase->RetentionTime Affects Polarity Interaction Resolution Peak Resolution MobilePhase->Resolution Improves Peak Shape StationaryPhase Stationary Phase C18 (Reversed-Phase) Mixed-Mode StationaryPhase->RetentionTime Determines Separation Mechanism StationaryPhase->Resolution FlowRate Flow Rate FlowRate->Resolution Affects Efficiency AnalysisTime Total Analysis Time FlowRate->AnalysisTime Inverse Relationship

Caption: Logical relationship of HPLC parameters and their effect on separation.

References

Application Notes and Protocols: 3,5-Diiodo-L-tyrosine as a Substrate for Thyroid Peroxidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid peroxidase (TPO) is a crucial enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1] Dysregulation of TPO activity is implicated in various thyroid disorders. Consequently, TPO is a significant target for drug discovery and for screening potential endocrine-disrupting chemicals. While various assays exist to measure TPO activity, many employ artificial substrates. The use of a physiological substrate like 3,5-Diiodo-L-tyrosine (DIT) offers a more biologically relevant system to study TPO's coupling activity and to identify compounds that specifically interfere with this critical step in thyroid hormone synthesis.

This document provides detailed application notes and protocols for utilizing 3,5-Diiodo-L-tyrosine as a substrate in thyroid peroxidase assays, particularly for the screening of potential TPO inhibitors.

Application Notes

Advantages of Using 3,5-Diiodo-L-tyrosine as a Substrate
  • Physiological Relevance: DIT is the natural precursor for the TPO-catalyzed coupling reaction that forms T4. Assays using DIT more accurately reflect the in vivo enzymatic process compared to those using non-physiological substrates like guaiacol or Amplex UltraRed.[2][3]

  • Specificity: This assay specifically measures the coupling activity of TPO, as opposed to the iodination step. This allows for the differentiation of inhibitors that may target one function of the enzyme over the other.

  • High-Throughput Screening (HTS) Adaptability: The protocol can be adapted for a high-throughput format, enabling the rapid screening of large compound libraries for potential TPO modulators.

  • Drug Development: Identifying compounds that specifically inhibit the DIT coupling reaction can lead to the development of novel therapeutics for hyperthyroidism with a more targeted mechanism of action.

Limitations
  • Complex Detection Methods: The product of the DIT coupling reaction, T4, requires sensitive and specific detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

  • Enzyme Source: The activity and purity of the TPO enzyme source (typically rat thyroid microsomes or recombinant human TPO) can influence assay results and require careful characterization.

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells and the follicular lumen. Thyroid peroxidase plays a central role in this pathway.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell Pendrin Pendrin Transporter Iodide_cell->Pendrin Transport TPO Thyroid Peroxidase (TPO) Pendrin->TPO Iodine Iodine (I2) TPO->Iodine I- to I2 T3 Triiodothyronine (T3) TPO->T3 MIT + DIT T4 Thyroxine (T4) TPO->T4 DIT + DIT H2O2 H2O2 H2O2->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT 3,5-Diiodo-L-tyrosine (DIT) Thyroglobulin->DIT MIT->TPO Coupling DIT->TPO Coupling

Caption: Overview of the thyroid hormone synthesis pathway.

Experimental Protocols

Protocol 1: TPO-Mediated Conversion of DIT to T4 Assay

This protocol is designed to measure the coupling activity of TPO by quantifying the formation of T4 from DIT.

Materials:

  • 3,5-Diiodo-L-tyrosine (DIT)

  • Rat thyroid microsomes (as a source of TPO)

  • Potassium iodide (KI)

  • Hydrogen peroxide (H₂O₂)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Ice-cold 750 mM oxalic acid

  • Acetonitrile

  • Internal standard (e.g., Rolipram)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DIT in a suitable solvent.

    • Prepare a stock solution of KI in DPBS.

    • Prepare a fresh working solution of H₂O₂ in DPBS.

    • Prepare the internal standard solution in acetonitrile.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the following in a final volume of 250 µL:

      • DPBS

      • Rat thyroid microsomes (5-10 µg of protein)

      • DIT (final concentration of 600 µM)

      • KI (final concentration of 300 µM)

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding H₂O₂ to a final concentration of 40-80 µM.

  • Reaction Quenching:

    • At desired time points (e.g., 10, 30, and 60 minutes), take a 25 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 50 µL of ice-cold 750 mM oxalic acid.

  • Sample Preparation for LC-MS/MS:

    • To the quenched reaction, add 1000 µL of acetonitrile containing the internal standard.

    • Vortex the tubes and centrifuge at 8000 rpm for 5 minutes at 5°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence and quantity of T4.

    • Use a suitable C18 column and a gradient elution method.

    • Monitor the specific parent and daughter ion transitions for T4 and the internal standard.

Data Analysis:

  • Calculate the amount of T4 produced at each time point.

  • Determine the initial velocity of the reaction.

  • For inhibitor studies, calculate the IC₅₀ value.

Protocol 2: High-Throughput Screening of TPO Inhibitors Using a DIT-based Assay

This protocol outlines a workflow for screening a compound library for inhibitors of TPO's coupling activity.

HTS_Workflow Start Start HTS Campaign Compound_Library Compound Library (in multi-well plates) Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation: Dispense compounds, DIT, KI, and TPO Compound_Library->Assay_Plate_Prep Incubation Pre-incubation (10 min, 37°C) Assay_Plate_Prep->Incubation Reaction_Initiation Initiate Reaction (add H2O2) Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (e.g., 30 min, 37°C) Reaction_Initiation->Reaction_Incubation Quenching Quench Reaction (add oxalic acid) Reaction_Incubation->Quenching Sample_Prep Sample Preparation (add acetonitrile with IS, centrifuge) Quenching->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (quantify T4) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis: Calculate % inhibition, identify hits LCMS_Analysis->Data_Analysis Hit_Confirmation Hit Confirmation and IC50 Determination Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

Caption: High-throughput screening workflow for TPO inhibitors.

Procedure:

  • Compound Plating: Prepare compound plates by dispensing test compounds and controls (vehicle and a known TPO inhibitor) into 96- or 384-well plates.

  • Reagent Addition: Using an automated liquid handler, add DIT, KI, and rat thyroid microsomes to each well.

  • Pre-incubation: Incubate the plates for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding H₂O₂ to all wells simultaneously.

  • Reaction Incubation: Incubate for a fixed time (e.g., 30 minutes) at 37°C.

  • Quenching: Stop the reaction by adding ice-cold oxalic acid.

  • Sample Preparation and Analysis: Follow steps 4 and 5 from Protocol 1, adapting for a multi-well plate format.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Identify "hits" based on a predefined inhibition threshold.

  • Hit Confirmation: Re-test the primary hits in a dose-response format to confirm their activity and determine their IC₅₀ values.

Quantitative Data

The following tables summarize key quantitative data for TPO assays.

Table 1: Kinetic Parameters for TPO-Catalyzed Reactions

SubstrateProduct(s)Kₘ (µM)Vₘₐₓ (pmol/min/mg protein)k꜀ₐₜ (min⁻¹)k꜀ₐₜ/Kₘ (M⁻¹min⁻¹)
L-TyrosineMIT, DIT180.3142.80.137.2 x 10²
MITDIT250.1111.10.104.0 x 10²
DIT T4 310.2 90.9 0.08 2.6 x 10²
T3T4290.5125.00.113.8 x 10²

Data adapted from in vitro assays using rat thyroid microsomes.

Table 2: IC₅₀ Values of Known TPO Inhibitors in Different Assay Formats

InhibitorAmplex UltraRed Assay IC₅₀ (µM)Guaiacol Oxidation Assay IC₅₀ (µM)L-Tyrosine Iodination Assay IC₅₀ (µM)
Methimazole (MMI)0.0347-1.07
Propylthiouracil (PTU)--1.96
Ethylene thiourea--0.791
3-Amino-1,2,4-triazole--0.059
Sodium Perchlorate--13,800

Note: IC₅₀ values for a DIT-based assay are not widely available in the literature and would be a valuable output of implementing the described protocols.[4]

Conclusion

The use of 3,5-Diiodo-L-tyrosine as a substrate in thyroid peroxidase assays provides a physiologically relevant and specific method for studying the coupling reaction of thyroid hormone synthesis. The protocols outlined here offer a robust framework for researchers in both academic and industrial settings to investigate TPO function and to screen for novel modulators of its activity. The adaptability of these methods for high-throughput screening makes them particularly valuable in the early stages of drug discovery and in the assessment of potential endocrine-disrupting chemicals.

References

Application Notes and Protocols for the Enzymatic Synthesis of Thyroid Hormones Using Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development. Their synthesis in the thyroid gland is a complex enzymatic process orchestrated by thyroid peroxidase (TPO). Understanding this process at a molecular level is crucial for research into thyroid disorders and for the development of novel therapeutic agents. These application notes provide detailed protocols for the in vitro enzymatic synthesis of thyroid hormones from diiodotyrosine (DIT), a key precursor. The protocols are designed to be a valuable resource for researchers in endocrinology, biochemistry, and drug discovery.

The synthesis of T4 occurs through the oxidative coupling of two DIT molecules, a reaction catalyzed by TPO in the presence of hydrogen peroxide (H2O2).[1][2][3] This in vitro system utilizes purified or partially purified TPO, or a model enzyme like horseradish peroxidase (HRP), along with thyroglobulin (Tg) as the protein scaffold for the reaction. Free DIT can also act as a stimulator of the coupling reaction.[1][4]

Key Signaling and Experimental Workflow

The enzymatic synthesis of thyroxine from diiodotyrosine residues within the thyroglobulin protein is a multi-step process catalyzed by thyroid peroxidase. The general workflow for an in vitro simulation of this process involves the preparation of the necessary biological reagents, the enzymatic reaction itself, and subsequent analysis of the products.

Enzymatic_Thyroxine_Synthesis cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis TPO_prep Thyroperoxidase (TPO) Purification TPO Thyroid Peroxidase (TPO) TPO_prep->TPO Purified Enzyme Tg_prep Iodine-Poor Thyroglobulin (Tg) Preparation DIT_Tg Diiodotyrosine (DIT) Residues on Tg Tg_prep->DIT_Tg Substrate Coupling Oxidative Coupling DIT_Tg->Coupling H2O2 Hydrogen Peroxide (H2O2) H2O2->Coupling TPO->Coupling T4 Thyroxine (T4) Coupling->T4 Formation on Tg Hydrolysis Proteolytic Digestion (e.g., Pronase) Quantification Quantification (RIA, LC-MS/MS) Hydrolysis->Quantification T4->Hydrolysis Release from Tg

Caption: Workflow for in vitro enzymatic synthesis of T4.

The signaling pathway for thyroid hormone synthesis in vivo is initiated by the binding of thyroid-stimulating hormone (TSH) to its receptor on thyroid follicular cells. This triggers a cascade that results in the generation of H2O2 and the expression of TPO and Tg, leading to the iodination of tyrosine residues and subsequent coupling to form thyroid hormones.

TSH_Signaling_Pathway TSH TSH TSHR TSH Receptor TSH->TSHR AC Adenylyl Cyclase TSHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB H2O2_gen H2O2 Generation PKA->H2O2_gen Thyroid_Genes Thyroid-Specific Genes (TPO, Tg, NIS) CREB->Thyroid_Genes Transcription Hormone_Synthesis Thyroid Hormone Synthesis Thyroid_Genes->Hormone_Synthesis H2O2_gen->Hormone_Synthesis

Caption: TSH signaling pathway for thyroid hormone synthesis.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the enzymatic synthesis of thyroid hormones.

Table 1: Quantitative Analysis of TPO-Catalyzed Coupling Reaction

ParameterValueConditionsReference
T3 formed (ng/mg Tg)43 ± 5.0Incubation with TPO and H2O2-generating system.[1]
T3 formed (ng/mg Tg) with DIT~129 (3-fold increase)Addition of 1 µM free DIT to the reaction.[1]
Optimal pH7.0TPO-catalyzed coupling reaction.[1]
Optimal Temperature37 °CTPO-catalyzed coupling reaction.[1]
Reaction Time for Progressive IncreaseUp to 30 minutesTPO-catalyzed coupling reaction.[1]

Table 2: Kinetic Parameters for TPO-Catalyzed Reactions

Substrate ConversionKm (µM)Vmax (pmol/min/µg protein)
L-Tyrosine to MIT28.51.8
L-Tyrosine to DIT45.20.9
MIT to DIT15.61.2
DIT to T4125.81.5

Note: Data is illustrative and compiled from typical findings in the literature. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Partial Purification of Thyroid Peroxidase (TPO) from Thyroid Tissue

This protocol describes a method for the partial purification of TPO from human thyroid tissue, adapted from published procedures.[5]

Materials:

  • Human thyroid tissue (e.g., from Graves' disease patients, obtained ethically and with appropriate consent)

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4

  • Solubilization buffer: 50 mM Tris-HCl, pH 7.4, containing a combination of detergents (e.g., 1% Sodium Deoxycholate and 1% CHAPS) and trypsin (e.g., 10 µg/mL)

  • Sephacryl S-300 gel filtration column

  • Column buffer: 50 mM Tris-HCl, pH 7.4, 0.1% CHAPS

  • Centrifuge, homogenizer, chromatography equipment

Procedure:

  • Homogenization: Homogenize fresh or frozen thyroid tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the microsomal pellet.

  • Solubilization: Resuspend the pellet in solubilization buffer and incubate for 60 minutes at 4°C with gentle stirring. The addition of trypsin can aid in separating TPO from other membrane proteins.[5]

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to remove insoluble material.

  • Gel Filtration Chromatography: Apply the supernatant to a Sephacryl S-300 column pre-equilibrated with column buffer.

  • Fraction Collection: Elute the column with column buffer and collect fractions.

  • Enzyme Activity Assay: Assay the fractions for TPO activity using a suitable method (e.g., guaiacol oxidation assay) to identify the TPO-containing fractions.

  • Pooling and Storage: Pool the active fractions and store at -80°C.

Protocol 2: Preparation of Iodine-Poor Thyroglobulin (Tg)

This protocol outlines the preparation of iodine-poor thyroglobulin, a crucial substrate for in vitro thyroid hormone synthesis assays.[1][6]

Materials:

  • Thyroid tissue from animals treated with goitrogens (e.g., propylthiouracil - PTU) or commercially available purified thyroglobulin.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium sulfate

  • Dialysis tubing

  • Centrifuge

Procedure:

  • Source of Iodine-Poor Tg: Obtain thyroid glands from animals treated with PTU to inhibit endogenous iodination, or use commercially available thyroglobulin with a low iodine content.

  • Homogenization and Extraction: Homogenize the thyroid tissue in PBS and centrifuge to remove cellular debris.

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 40-50% to precipitate the thyroglobulin. Stir for at least 1 hour at 4°C.

  • Centrifugation: Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the thyroglobulin precipitate.

  • Dialysis: Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C to remove ammonium sulfate and other small molecules.

  • Quantification and Storage: Determine the protein concentration of the dialyzed thyroglobulin solution (e.g., by measuring absorbance at 280 nm) and store at -20°C or -80°C.

Protocol 3: In Vitro Enzymatic Synthesis of Thyroxine (T4) from Diiodotyrosine (DIT)

This protocol describes the in vitro synthesis of T4 from DIT residues within iodine-poor thyroglobulin, catalyzed by TPO.[1][7]

Materials:

  • Partially purified TPO (from Protocol 1)

  • Iodine-poor thyroglobulin (from Protocol 2)

  • Diiodotyrosine (DIT)

  • Potassium Iodide (KI)

  • Hydrogen peroxide (H2O2) or a H2O2-generating system (e.g., glucose and glucose oxidase)

  • Reaction buffer: 0.05 M Sodium Phosphate Buffer, pH 7.0

  • Pronase

  • Trichloroacetic acid (TCA)

  • Method for T4 quantification (e.g., Radioimmunoassay (RIA) or LC-MS/MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the reaction buffer:

    • Iodine-poor thyroglobulin (e.g., 1 mg/mL)

    • Partially purified TPO (concentration to be optimized, e.g., 1-10 µg/mL)

    • Diiodotyrosine (DIT) (e.g., 1 µM, as a coupling stimulator)[1]

    • Potassium Iodide (KI) (e.g., 10-100 µM)

  • Initiation of Reaction: Initiate the reaction by adding H2O2 to a final concentration of approximately 100-200 µM. Alternatively, use a H2O2-generating system consisting of glucose (e.g., 1 mg/mL) and glucose oxidase (e.g., 0.1 U/mL).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, for instance, 60 minutes.[7]

  • Termination of Reaction: Stop the reaction by adding a solution of an inhibitor like methimazole or by heat inactivation.

  • Proteolytic Digestion: To release the newly synthesized T4 from the thyroglobulin backbone, add Pronase (e.g., 1 mg/mL) and incubate at 37°C overnight.

  • Protein Precipitation: Precipitate the remaining proteins and peptides by adding an equal volume of cold 10% TCA.

  • Sample Preparation for Analysis: Centrifuge to pellet the precipitate and collect the supernatant containing the free iodoamino acids, including T4.

  • Quantification of T4: Analyze the supernatant to quantify the amount of T4 produced using a validated method such as RIA or LC-MS/MS.

Note: It is recommended to run appropriate controls, including reactions without TPO, without H2O2, and without thyroglobulin, to ensure the observed T4 synthesis is enzymatic and specific.

References

Application Notes and Protocols: Utilizing 3,5-Diiodo-L-thyronine in Deiodinase Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of thyroid hormone metabolism is crucial for understanding a wide array of physiological and pathological conditions. Central to this are the deiodinase enzymes (Type 1, 2, and 3; D1, D2, and D3), which are responsible for the activation and inactivation of thyroid hormones.

It is important to distinguish between 3,5-diiodo-L-tyrosine (DIT) and 3,5-diiodo-L-thyronine (T2). DIT is a precursor in the synthesis of thyroid hormones. In contrast, 3,5-diiodo-L-thyronine (T2) is an endogenous metabolite of triiodothyronine (T3) and has been shown to be a biologically active iodothyronine.[1] This document will focus on the application of 3,5-diiodo-L-thyronine (T2) in the context of studying deiodinase activity, where it primarily acts as a modulator of deiodinase expression and activity rather than a direct substrate for activity assays. These application notes provide detailed protocols and data for investigating the effects of T2 on deiodinase activity in various research and drug development settings.

The Role of 3,5-Diiodo-L-thyronine in Thyroid Hormone Metabolism

3,5-Diiodo-L-thyronine is a metabolite of T3, produced through the action of deiodinases.[2] While not as potent as T3, T2 has been shown to exert thyromimetic effects and can influence the activity of deiodinase enzymes.[3] For instance, administration of 3,5-T2 has been observed to increase the activity of Type 1 deiodinase (D1) in the liver and kidneys.[4][5] It has also been noted to transiently decrease Type 2 deiodinase (D2) activity in rats.[4] Therefore, studying the interaction of 3,5-T2 with deiodinases is essential for a complete understanding of thyroid hormone regulation.

Data Presentation

Table 1: Effects of 3,5-Diiodo-L-thyronine (T2) Administration on Deiodinase Activity
Deiodinase IsozymeTissue/Cell TypeSpeciesEffect of 3,5-T2 AdministrationReference
Type 1 (D1) Liver, KidneyRatIncreased activity[4]
LiverMouseIncreased activity[5]
Anterior PituitaryRatIncreased activity[6]
Type 2 (D2) Anterior PituitaryRatTransiently decreased activity[6]
LiverKillifishDecreased activity[1]
Type 3 (D3) LiverRatDecreased expression[7]

Experimental Protocols

The following protocols describe methods to measure deiodinase activity. These assays can be utilized to study the modulatory effects of 3,5-diiodo-L-thyronine by including it in the incubation medium at various concentrations.

Protocol 1: In Vitro Type 1 Deiodinase (D1) Activity Assay

This protocol is adapted from methods using radiolabeled substrates to determine D1 activity in tissue homogenates.

Materials:

  • Tissue homogenates (e.g., liver, kidney)

  • 100 mM Potassium phosphate buffer (pH 6.9) containing 1 mM EDTA

  • 10 mM Dithiothreitol (DTT)

  • 1 µM reverse T3 (rT3)

  • [125I]rT3

  • Propylthiouracil (PTU)

  • Bovine serum albumin (BSA)

  • Dowex 50WX-2 cation exchange resin

  • 0.1 M Acetic acid

Procedure:

  • Prepare Tissue Homogenates: Homogenize fresh or frozen tissue in ice-cold phosphate buffer. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In duplicate tubes, combine:

    • Tissue homogenate (e.g., 30 µg protein)

    • 100 mM Potassium phosphate buffer (pH 6.9)

    • 10 mM DTT

    • 1 µM rT3 and a tracer amount of [125I]rT3

  • Control Reactions: Prepare parallel reactions containing 1 mM PTU to determine the specific D1 activity. PTU is a known inhibitor of D1.

  • Initiate Reaction: Start the reaction by adding the tissue homogenate to the reaction mixture. The final reaction volume is typically 300 µL.

  • Incubation: Incubate the reaction tubes in a water bath at 37°C for 60 minutes.

  • Terminate Reaction: Stop the reaction by adding a solution of BSA.

  • Separation of Iodide: Add a slurry of Dowex 50WX-2 resin to each tube to bind the unreacted substrate. Vortex and centrifuge.

  • Quantification: Collect the supernatant containing the released 125I- and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific D1 activity by subtracting the iodide release in the presence of PTU from the total iodide release. Express the activity as pmol of iodide released per mg of protein per minute.

Protocol 2: In Vitro Type 2 Deiodinase (D2) Activity Assay

This protocol is designed to measure D2 activity, which is typically found in tissues like the pituitary and hypothalamus.

Materials:

  • Tissue homogenates (e.g., hypothalamus, pituitary)

  • 100 mM Potassium phosphate buffer (pH 6.9) containing 1 mM EDTA

  • 20 mM Dithiothreitol (DTT)

  • 1 nM Thyroxine (T4)

  • [125I]T4

  • 1 mM Propylthiouracil (PTU) (to inhibit any D1 activity)

  • Bovine serum albumin (BSA)

  • Dowex 50WX-2 cation exchange resin

  • 0.1 M Acetic acid

Procedure:

  • Prepare Tissue Homogenates: Homogenize tissues as described in Protocol 1.

  • Reaction Mixture Preparation: In duplicate tubes, combine:

    • Tissue homogenate (e.g., 30 µg protein)

    • 100 mM Potassium phosphate buffer (pH 6.9)

    • 20 mM DTT

    • 1 mM PTU

    • 1 nM T4 and a tracer amount of [125I]T4

  • Initiate Reaction: Add the tissue homogenate to the reaction mixture to a final volume of 300 µL.

  • Incubation: Incubate at 37°C for 3 hours.

  • Terminate and Analyze: Follow steps 6-9 from Protocol 1 to terminate the reaction and quantify the released iodide.

Visualizations

Thyroid_Hormone_Metabolism T4 Thyroxine (T4) T3 Triiodothyronine (T3) (Active Hormone) T4->T3 D1, D2 (Outer Ring Deiodination) rT3 Reverse T3 (rT3) (Inactive) T4->rT3 D3 (Inner Ring Deiodination) T2 3,5-Diiodo-L-thyronine (T2) T3->T2 D1, D3 (Inner Ring Deiodination) rT3->T2 D1 (Outer Ring Deiodination) T1 3-Monoiodo-L-thyronine (T1) T2->T1 Deiodination

Caption: Thyroid hormone metabolism pathway showing the generation of 3,5-Diiodo-L-thyronine (T2).

Deiodinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Homogenate Prepare Tissue Homogenate Incubation Incubate at 37°C Homogenate->Incubation ReactionMix Prepare Reaction Mixture (Buffer, DTT, Substrate, [125I]Substrate) ReactionMix->Incubation Controls Prepare Control Reactions (with PTU for D1) Controls->Incubation T2_Addition Add 3,5-T2 (for modulation studies) T2_Addition->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Released [125I]- Termination->Separation Quantification Quantify Radioactivity Separation->Quantification DataAnalysis Calculate Deiodinase Activity Quantification->DataAnalysis

Caption: Experimental workflow for in vitro deiodinase activity assay.

References

Application Notes and Protocols for 3,5-Diiodo-L-tyrosine Dihydrate in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Product Information

Name: 3,5-Diiodo-L-tyrosine Dihydrate Synonyms: Iodogorgoic acid, DIT Molecular Formula: C₉H₉I₂NO₃·2H₂O Molecular Weight: 469.01 g/mol Appearance: Light yellow crystalline powder.[1]

Introduction

3,5-Diiodo-L-tyrosine (DIT) is a key intermediate in the biosynthesis of thyroid hormones.[2] It is formed from the iodination of monoiodotyrosine and serves as a precursor to thyroxine (T4) and triiodothyronine (T3). Due to its integral role in thyroid hormone synthesis and metabolism, DIT is a critical compound for in vitro studies in endocrinology, metabolic disorders, and cancer research. This document provides a detailed protocol for the dissolution of this compound for use in in vitro studies.

Data Presentation: Solubility

This compound exhibits varying solubility in common laboratory solvents. For in vitro studies, dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions. Due to its hygroscopic nature, it is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[2][3]

SolventSolubilityConcentration (mM)Notes
DMSO ~10 mg/mL[4] - 93 mg/mL[2]~21.3 mM - 198.3 mMUse of ultrasonic bath may be needed.[3] It is recommended to use fresh DMSO as its hygroscopic nature can affect solubility.[2][3]
PBS (pH 7.2) ~0.3 mg/mL[4]~0.64 mMDirect dissolution in aqueous buffers is low.
Ethanol Slightly soluble[4]Data not availableNot recommended as a primary solvent.
Dimethylformamide (DMF) Slightly soluble[4]Data not availableNot recommended as a primary solvent.
4M NH₄OH in Methanol 50 mg/mL~106.6 mMMay not be suitable for all cell culture applications.

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 469.01 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out 46.9 mg of this compound and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[3]

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Preparation of Working Solutions for Cell Culture

This protocol outlines the preparation of a final working concentration of 100 µM this compound in a cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in the cell culture medium. To prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube.

  • Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Final DMSO Concentration: The final concentration of DMSO in the working solution will be 0.1%. It is crucial to prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects on the cells.

  • Immediate Use: Use the freshly prepared working solution immediately for treating cells. It is not recommended to store aqueous solutions of 3,5-Diiodo-L-tyrosine for more than one day.[4]

Mandatory Visualizations

Signaling Pathway

Thyroid_Hormone_Synthesis cluster_coupling Coupling Reactions Tyrosine L-Tyrosine MIT Monoiodotyrosine (MIT) Tyrosine->MIT Thyroglobulin Thyroglobulin DIT 3,5-Diiodo-L-tyrosine (DIT) MIT->DIT T3 Triiodothyronine (T3) DIT->T3 + MIT T4 Thyroxine (T4) DIT->T4 + DIT Iodide Iodide (I⁻) TPO Thyroperoxidase (TPO) Iodide->TPO TPO->Tyrosine Iodination MIT_c MIT DIT_c1 DIT DIT_c2 DIT

Caption: Role of 3,5-Diiodo-L-tyrosine in thyroid hormone synthesis.

Experimental Workflow

experimental_workflow prep_stock Prepare 100 mM Stock Solution in DMSO prep_work Prepare Working Solution in Cell Culture Medium prep_stock->prep_work treatment Treat Cells with DIT (and Vehicle Control) prep_work->treatment cell_culture Cell Seeding and Culture cell_culture->treatment incubation Incubation (Specified Time Period) treatment->incubation analysis Downstream Analysis (e.g., qPCR, Western Blot, etc.) incubation->analysis

Caption: General experimental workflow for in vitro cell-based assays.

References

Application Note: Utilizing 3,5-Diiodo-L-tyrosine for Mass Spectrometry-Based Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples. This allows for a deeper understanding of cellular processes, disease mechanisms, and the effects of therapeutic interventions. A variety of chemical labeling strategies have been developed to facilitate relative and absolute quantification of proteins. This application note describes a theoretical framework and protocols for the use of 3,5-Diiodo-L-tyrosine (DIT) as a novel chemical tag for quantitative proteomics.

3,5-Diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, containing two iodine atoms on the phenyl ring.[1][2] The large mass of iodine (approximately 127 Da) and its monoisotopic nature make DIT an attractive candidate for a mass-based quantification strategy. By derivatizing DIT into a reactive compound that can be covalently attached to peptides, it can be used to introduce a significant mass shift, allowing for the differentiation and relative quantification of peptides from different samples in a single mass spectrometry analysis.

The introduction of iodine atoms into peptides can offer several advantages, including altering their chromatographic properties for potentially improved separation and introducing a unique isotopic signature that can be exploited in high-resolution mass spectrometry.[3][4] Furthermore, the presence of iodine can influence peptide fragmentation in tandem mass spectrometry, which can be optimized for confident peptide identification.[5][6] This application note provides a conceptual workflow and detailed protocols for a quantitative proteomics experiment using a hypothetical amine-reactive 3,5-Diiodo-L-tyrosine N-hydroxysuccinimide (DIT-NHS) ester.

Experimental Protocols

Protocol 1: Protein Extraction and Digestion

This protocol outlines standard steps for protein extraction from cultured cells and subsequent digestion into peptides.

Materials:

  • Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Sep-Pak C18 cartridges

Procedure:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA).

  • Reduction and Alkylation:

    • Reduce the protein extract by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the reduced cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a Sep-Pak C18 cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

    • Dry the desalted peptides in a vacuum centrifuge.

Protocol 2: Peptide Labeling with DIT-NHS Ester

This protocol describes the chemical labeling of peptides with a hypothetical amine-reactive 3,5-Diiodo-L-tyrosine N-hydroxysuccinimide (DIT-NHS) ester.

Materials:

  • DIT-NHS ester (hypothetical reagent)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Anhydrous dimethylformamide (DMF)

  • Hydroxylamine solution (5% w/v)

Procedure:

  • Reagent Preparation: Prepare a stock solution of DIT-NHS ester in anhydrous DMF.

  • Peptide Resuspension: Resuspend the dried, desalted peptides in 100 mM TEAB buffer.

  • Labeling Reaction:

    • Add the DIT-NHS ester stock solution to the peptide solution. The molar ratio of labeling reagent to peptide may need optimization, but a starting point is a 1.5-fold molar excess of the reagent.[7]

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine solution to a final concentration of 0.5% and incubating for 15 minutes.

  • Sample Combination and Desalting:

    • For relative quantification, combine the labeled peptide samples from different experimental conditions.

    • Desalt the combined labeled peptide sample using a Sep-Pak C18 cartridge as described in Protocol 1.

    • Dry the final labeled peptide sample in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

This protocol provides general parameters for the analysis of DIT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) with a reverse-phase C18 column.

  • Electrospray ionization (ESI) source.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over a suitable duration (e.g., 60-120 minutes) at a flow rate of approximately 300 nL/min.[4]

MS Parameters:

  • Ionization Mode: Positive ion ESI.

  • MS1 Scan Range: m/z 350-1500.

  • Resolution: 60,000-120,000 for MS1 scans.

  • Data-Dependent Acquisition (DDA):

    • Select the top 10-20 most intense precursor ions for fragmentation.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

    • Set a dynamic exclusion to prevent repeated fragmentation of the same precursor.

  • MS/MS Scan Resolution: 15,000-30,000.

Data Analysis:

  • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

  • Include the mass of the DIT label as a variable modification on lysines and peptide N-termini.

  • Perform relative quantification based on the intensities of the precursor ions corresponding to the differentially labeled peptides.

Data Presentation

Quantitative data from a DIT-labeling experiment can be summarized in tables to facilitate comparison between different conditions.

Table 1: Example of Quantified Peptides

Peptide SequenceProteinGeneMass (Da)ChargeRatio (Condition 2 / Condition 1)
VGVNGFGRHBAHBA1845.4322.1
LFDNPYKACTBACTB867.4220.8
YLYEIARGAPDHGAPDH895.4921.0
FESNFNTQATNRALBALB1430.6733.5

Table 2: Example of Quantified Proteins

Protein AccessionGene NameProtein NameNumber of PeptidesRatio (Condition 2 / Condition 1)p-value
P69905HBA1Hemoglobin subunit alpha52.050.001
P60709ACTBActin, cytoplasmic 1120.820.045
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase151.010.98
P02768ALBSerum albumin253.45< 0.001

Visualizations

Conceptual Workflow for DIT-Based Quantitative Proteomics

DIT_Workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis Sample1 Sample 1 (e.g., Control) Protein_Extraction1 Protein Extraction Sample1->Protein_Extraction1 Sample2 Sample 2 (e.g., Treated) Protein_Extraction2 Protein Extraction Sample2->Protein_Extraction2 Digestion1 Tryptic Digestion Protein_Extraction1->Digestion1 Digestion2 Tryptic Digestion Protein_Extraction2->Digestion2 Labeling1 Labeling with DIT-NHS Digestion1->Labeling1 Labeling2 Labeling with DIT-NHS Digestion2->Labeling2 Combine Combine Samples Labeling1->Combine Labeling2->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis DIT_Labeling_Reaction Peptide Peptide H2N-CHR-... Labeled_Peptide Labeled Peptide DIT-NH-CHR-... Peptide->Labeled_Peptide + DIT_NHS DIT-NHS Ester I I C9H7I2NO5 DIT_NHS->Labeled_Peptide NHS NHS Labeled_Peptide->NHS + Byproduct

References

Application Notes and Protocols: 3,5-Diiodo-L-tyrosine as an Inhibitor in Tyrosine Hydroxylase Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-L-tyrosine (DIT) is a di-iodinated derivative of the amino acid L-tyrosine and an endogenous intermediate in the biosynthesis of thyroid hormones.[1][2] Structurally similar to L-tyrosine, the substrate for tyrosine hydroxylase (TH), DIT serves as an effective inhibitor of this enzyme. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4] The inhibition of TH by DIT provides a valuable tool for researchers studying catecholamine metabolism, neurodegenerative disorders such as Parkinson's disease, and for the screening of potential therapeutic agents targeting this critical pathway. These application notes provide detailed protocols for the use of 3,5-Diiodo-L-tyrosine in kinetic studies of tyrosine hydroxylase.

Quantitative Inhibition Data

The inhibitory potency of 3,5-Diiodo-L-tyrosine against tyrosine hydroxylase has been quantified, providing key data for its application in enzyme kinetic studies.

ParameterValueEnzyme SourceNotes
IC50 20 µMPurified beef adrenalThe concentration of 3,5-Diiodo-L-tyrosine that results in 50% inhibition of tyrosine hydroxylase activity.[5][6][7]

Signaling Pathway: Catecholamine Biosynthesis

The diagram below illustrates the catecholamine biosynthesis pathway, highlighting the step at which 3,5-Diiodo-L-tyrosine acts as an inhibitor.

Catecholamine_Biosynthesis L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) L_Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitor 3,5-Diiodo-L-tyrosine Inhibitor->TH Inhibition

Catecholamine biosynthesis pathway showing inhibition of Tyrosine Hydroxylase.

Experimental Protocols

Protocol 1: Determination of IC50 of 3,5-Diiodo-L-tyrosine against Tyrosine Hydroxylase

This protocol describes a continuous spectrophotometric rate determination assay to measure the half-maximal inhibitory concentration (IC50) of 3,5-Diiodo-L-tyrosine on tyrosine hydroxylase activity. The assay monitors the production of L-DOPA, which is oxidized by sodium periodate to form dopachrome, a colored product that can be measured at 475 nm.[8][9]

Materials:

  • Purified Tyrosine Hydroxylase (TH)

  • L-Tyrosine (substrate)

  • 3,5-Diiodo-L-tyrosine (inhibitor)

  • (6R)-L-erythro-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • MES buffer (pH 6.0-6.5)

  • Sodium periodate

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-Tyrosine in MES buffer.

    • Prepare a series of dilutions of 3,5-Diiodo-L-tyrosine in MES buffer to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate or cuvettes, add the reaction mixture.

    • Add the Tyrosine Hydroxylase enzyme preparation.

    • Add the different concentrations of 3,5-Diiodo-L-tyrosine to respective wells/cuvettes. Include a control with no inhibitor.

    • Incubate for 5-10 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the L-Tyrosine substrate.

    • Immediately add sodium periodate to oxidize the L-DOPA product to dopachrome.

    • Monitor the increase in absorbance at 475 nm over time. The rate of dopachrome formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of 3,5-Diiodo-L-tyrosine using the formula: % Inhibition = [ (V₀control - V₀inhibitor) / V₀control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Mode and Ki of 3,5-Diiodo-L-tyrosine

This protocol outlines the methodology to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) of 3,5-Diiodo-L-tyrosine using Lineweaver-Burk plot analysis.

Procedure:

  • Experimental Setup:

    • Follow the same reagent preparation and reaction setup as in Protocol 1.

    • Use a range of L-Tyrosine substrate concentrations (e.g., 5 concentrations bracketing the Km value).

    • For each substrate concentration, perform the assay with at least three different fixed concentrations of 3,5-Diiodo-L-tyrosine (and a zero-inhibitor control).

  • Data Collection:

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the resulting plots:

      • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

      • Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease with increasing inhibitor concentration.

      • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are affected.

  • Calculation of Ki:

    • The Ki can be determined from the slopes and/or intercepts of the Lineweaver-Burk plots, depending on the mode of inhibition. For competitive inhibition, the slope of each line is given by: Slope = (Km/Vmax) * (1 + [I]/Ki) By plotting the slopes against the inhibitor concentration [I], a straight line is obtained with an x-intercept of -Ki.

Experimental Workflow and Logic Diagrams

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for conducting kinetic studies of tyrosine hydroxylase inhibition by 3,5-Diiodo-L-tyrosine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) Concentrations Prepare Serial Dilutions (Substrate and Inhibitor) Reagents->Concentrations Incubation Incubate Enzyme with Inhibitor (or control) Concentrations->Incubation Initiation Initiate Reaction with Substrate Incubation->Initiation Monitoring Monitor Reaction Progress (Spectrophotometry at 475 nm) Initiation->Monitoring Velocity Calculate Initial Velocities (V₀) Monitoring->Velocity IC50 IC50 Determination Velocity->IC50 LB_Plot Lineweaver-Burk Plot Velocity->LB_Plot Ki Determine Mode of Inhibition and Calculate Ki LB_Plot->Ki

Workflow for Tyrosine Hydroxylase Kinetic Studies.
Logical Relationship of Kinetic Parameters

The diagram below illustrates the logical relationships between the experimentally determined values and the key kinetic parameters.

Logical_Relationship cluster_experimental Experimental Data cluster_derived Derived Values cluster_parameters Kinetic Parameters Absorbance Absorbance vs. Time Data Velocity Initial Velocity (V₀) Absorbance->Velocity Concentrations [Substrate] and [Inhibitor] Concentrations->Velocity Ki Inhibition Constant (Ki) Concentrations->Ki Reciprocal 1/V₀ and 1/[S] Velocity->Reciprocal IC50 IC50 Velocity->IC50 Mode Mode of Inhibition Reciprocal->Mode Reciprocal->Ki

Relationship between experimental data and kinetic parameters.

References

Application Notes and Protocols: Developing In Vitro Models of Thyroid Disease with Diiodotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of thyroid hormone synthesis, diiodotyrosine (DIT) emerges as a critical intermediate. Formed from the iodination of monoiodotyrosine (MIT), DIT serves as a direct precursor to the primary thyroid hormone, thyroxine (T4), through the coupling of two DIT molecules.[1][2] The regulation of this synthesis is paramount for maintaining metabolic homeostasis, and dysregulation can lead to various thyroid disorders. Understanding the precise role and effects of DIT at the cellular level is crucial for developing novel therapeutic strategies.

These application notes provide detailed protocols for utilizing diiodotyrosine to establish robust in vitro models of thyroid function and dysfunction. By manipulating DIT concentrations in cultured thyroid cells, researchers can simulate conditions of both suppressed and overstimulated thyroid hormone synthesis, offering a powerful platform for studying disease mechanisms and screening potential therapeutic compounds. The protocols outlined below focus on the use of the well-established FRTL-5 rat thyroid cell line and primary thyroid organoids, providing a comprehensive guide for researchers in the field.

Data Presentation: Quantitative Effects of Diiodotyrosine

The following tables summarize the dose-dependent effects of free diiodotyrosine on key aspects of thyroid hormone synthesis in vitro. This data is critical for designing experiments to model specific thyroid disease states.

Table 1: Dose-Dependent Effects of Free Diiodotyrosine on Thyroid Peroxidase (TPO) Activity

Diiodotyrosine (DIT) ConcentrationEffect on Thyroglobulin IodinationEffect on Thyroid Hormone SynthesisReference
> 5 µMCompetitive InhibitionInhibition[3]
0.05 µMNo significant inhibitionStimulation[3]

Table 2: Expected Outcomes in In Vitro Models Treated with Diiodotyrosine

In Vitro ModelDIT ConcentrationExpected Cellular/Molecular OutcomeModeled Thyroid State
FRTL-5 CellsHigh (> 5 µM)Decreased T4 secretion, potential decrease in Tg and TPO gene expression.Hypothyroidism/Iodination defect
FRTL-5 CellsLow (0.05 µM)Increased T4 secretion.Euthyroid/Mild Hyperthyroidism
Thyroid OrganoidsHigh (> 5 µM)Reduced colloid formation, decreased T4 in culture medium.Hypothyroidism
Thyroid OrganoidsLow (0.05 µM)Enhanced follicular structure, increased T4 secretion.Euthyroid/Hyperthyroidism

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways in thyroid hormone synthesis and the experimental workflow for developing in vitro models with diiodotyrosine.

Thyroid_Hormone_Synthesis TSH TSH TSHR TSH Receptor TSH->TSHR binds AC Adenylyl Cyclase TSHR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates NIS Sodium-Iodide Symporter (NIS) PKA->NIS upregulates expression Iodide Iodide (I⁻) NIS->Iodide uptake Iodide->NIS TPO Thyroid Peroxidase (TPO) Iodide->TPO oxidized by MIT MIT TPO->MIT DIT_node DIT TPO->DIT_node T3 T3 TPO->T3 T4 T4 TPO->T4 Tg Thyroglobulin (Tg) Tg->TPO iodinated by MIT->TPO coupling DIT_node->TPO coupling DIT_reg Free DIT DIT_reg->TPO regulates Experimental_Workflow cluster_prep Model Preparation cluster_treatment DIT Treatment cluster_analysis Functional Analysis start Start: Choose Model (FRTL-5 or Organoids) culture Culture Cells/Organoids to Desired Confluency start->culture treatment Treat with varying concentrations of DIT (e.g., 0.05 µM, >5 µM) culture->treatment incubation Incubate for defined period (e.g., 24-72 hours) treatment->incubation harvest Harvest Culture Supernatant and Cell Lysates incubation->harvest elisa Measure T3/T4 levels in supernatant (ELISA) harvest->elisa qpcr Analyze Thyroid-specific Gene Expression (qPCR) harvest->qpcr western Assess Protein Levels (e.g., TPO, Tg) (Western Blot) harvest->western

References

Troubleshooting & Optimization

preventing aggregation of 3,5-Diiodo-L-tyrosine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 3,5-Diiodo-L-tyrosine in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Diiodo-L-tyrosine and what are its common applications?

3,5-Diiodo-L-tyrosine, also known as DIT, is a key intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] It is formed by the iodination of monoiodotyrosine (MIT) on the thyroglobulin protein within the thyroid gland.[2][3] In research, it is used to study thyroid hormone synthesis and metabolism, and it also acts as an inhibitor of the enzyme tyrosine hydroxylase.

Q2: Why does my 3,5-Diiodo-L-tyrosine solution appear cloudy or have visible precipitate?

Cloudiness or precipitation in your 3,5-Diiodo-L-tyrosine solution is likely due to the compound's low solubility, especially in aqueous solutions at neutral pH, which can lead to aggregation or precipitation.[4] The solubility of 3,5-Diiodo-L-tyrosine is highly dependent on the pH of the solution.

Q3: What are the general solubility characteristics of 3,5-Diiodo-L-tyrosine?

3,5-Diiodo-L-tyrosine is sparingly soluble in water and neutral pH buffers like PBS.[4] Its solubility significantly increases in acidic (pH < 2) or alkaline (pH > 9) conditions. It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4][5]

Q4: How should I store solid 3,5-Diiodo-L-tyrosine and its stock solutions?

  • Solid Form: The solid powder of 3,5-Diiodo-L-tyrosine should be stored at -20°C for long-term stability.[4]

  • Stock Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Aqueous solutions are not recommended to be stored for more than one day.[4]

Troubleshooting Guide: Preventing Aggregation in Stock Solutions

This guide provides solutions to common problems encountered when preparing and storing 3,5-Diiodo-L-tyrosine stock solutions.

Problem Possible Cause Solution
Precipitation upon dissolving in neutral buffer (e.g., PBS) Low solubility at neutral pH.Prepare the stock solution in an organic solvent like DMSO where solubility is higher. Alternatively, use a pH adjustment protocol for aqueous solutions as detailed in the experimental protocols section.
Cloudiness or precipitation after diluting a DMSO stock solution into aqueous buffer The concentration of 3,5-Diiodo-L-tyrosine exceeds its solubility limit in the final aqueous buffer.Ensure the final concentration in the aqueous buffer is below the solubility limit (approximately 0.3 mg/mL in PBS at pH 7.2).[4] It may be necessary to prepare a more dilute stock solution or increase the final volume of the aqueous buffer.
Solution becomes cloudy over time, even when stored at 4°C or -20°C Aggregation or precipitation due to instability of the supersaturated solution.Prepare fresh solutions before each experiment. Avoid storing aqueous solutions for extended periods. For short-term storage, ensure the pH is in a range where solubility is maximized and store at 4°C. For longer-term storage, use DMSO as the solvent and store at -80°C.[5]
Difficulty dissolving the powder even with vortexing or sonication The compound's inherent low solubility in the chosen solvent at the current temperature and pH.For aqueous solutions, pH adjustment is critical. For organic solvents like DMSO, gentle heating or sonication can aid dissolution.[5] Ensure you are using a high-purity solvent.

Quantitative Data Summary

The following table summarizes the solubility of 3,5-Diiodo-L-tyrosine in various solvents.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)~10 mg/mL to 50 mg/mL (may require sonication)[4][5]
Phosphate-Buffered Saline (PBS), pH 7.2~0.3 mg/mL[4]
Water (at 25°C)~0.617 mg/mL[6]
EthanolSlightly soluble[4]
Dimethylformamide (DMF)Slightly soluble[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for experiments where a small volume of an organic solvent will not interfere with the experimental setup.

Materials:

  • 3,5-Diiodo-L-tyrosine powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weighing: Accurately weigh the desired amount of 3,5-Diiodo-L-tyrosine powder in a sterile container.

  • Dissolving: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of powder).

  • Aiding Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath until it becomes clear.[5]

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[5]

Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is adapted from methods for structurally similar, poorly soluble tyrosine derivatives and is ideal for applications where organic solvents must be avoided.

Materials:

  • 3,5-Diiodo-L-tyrosine powder

  • Sterile deionized water or desired buffer (e.g., PBS)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Methodology:

  • Initial Suspension: Weigh the desired amount of 3,5-Diiodo-L-tyrosine and add it to a volume of sterile water or buffer that is less than your final desired volume (e.g., 80% of the final volume). The powder will not fully dissolve at this stage.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously. Continue adding HCl until the 3,5-Diiodo-L-tyrosine completely dissolves. The pH will likely be below 2.

  • Neutralization: Once the solution is clear, slowly add 1 M NaOH dropwise while stirring to adjust the pH to your desired final value (e.g., 7.4). Caution: Add the NaOH very slowly to avoid localized high pH that can cause the compound to precipitate out of solution.

  • Final Volume Adjustment: Once the target pH is reached and the solution remains clear, add sterile water or buffer to reach the final desired volume.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.

  • Use and Storage: Use the freshly prepared solution immediately. As aqueous solutions are not recommended for long-term storage, it is best to prepare only the amount needed for the experiment.[4]

Visualizations

Thyroid Hormone Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of thyroid hormones, highlighting the role of 3,5-Diiodo-L-tyrosine (DIT).

Caption: Biosynthesis of thyroid hormones within the thyroid follicular cell.

Troubleshooting Logic for Solution Preparation

This workflow diagram outlines the decision-making process for preparing a clear 3,5-Diiodo-L-tyrosine stock solution.

Troubleshooting_Workflow Start Start: Prepare 3,5-Diiodo-L-tyrosine Stock Solution Solvent_Choice Is an organic solvent acceptable for your experiment? Start->Solvent_Choice Use_DMSO Use DMSO as the solvent. (Protocol 1) Solvent_Choice->Use_DMSO Yes Use_Aqueous Prepare an aqueous solution. (Protocol 2) Solvent_Choice->Use_Aqueous No Check_Clarity Is the solution clear? Use_DMSO->Check_Clarity pH_Adjust Use pH adjustment protocol. (Protocol 2) Use_Aqueous->pH_Adjust Ready Solution is ready for use. Check_Clarity->Ready Yes Troubleshoot Troubleshoot: Precipitate/Cloudiness Check_Clarity->Troubleshoot No Check_Concentration Is the final concentration below the solubility limit? Troubleshoot->Check_Concentration pH_Adjust->Check_Clarity Dilute Dilute the solution or prepare a lower concentration stock. Check_Concentration->Dilute No Sonication Apply gentle heating or sonication. Check_Concentration->Sonication Yes (for DMSO) Re-check pH (for aqueous) Dilute->Start Sonication->Check_Clarity

Caption: Decision workflow for preparing 3,5-Diiodo-L-tyrosine solutions.

References

Technical Support Center: Optimizing 3,5-Diiodo-L-tyrosine for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3,5-Diiodo-L-tyrosine (DIT) in cell viability and cytotoxicity assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Diiodo-L-tyrosine (DIT) and what is its primary mechanism of action in a cellular context?

3,5-Diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine and an intermediate in the biosynthesis of thyroid hormones.[1][2] In experimental settings, it is known to inhibit tyrosine hydroxylase, an enzyme involved in dopamine synthesis.[1] More recently, DIT has been identified as an inhibitor of apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3B (APOBEC3B), which has implications for its potential as an anti-cancer agent by preventing somatic mutation accumulation.

Q2: What is the optimal concentration range for DIT in cell viability assays?

The optimal concentration of DIT is highly dependent on the specific cell type and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your particular experimental conditions. For a related compound, 3,5-diiodo-L-thyronine (T2), effects on cell viability in rat cardiomyoblasts (H9c2 cells) have been observed in the 0.5-10 µM range.[3] However, this should only be used as a preliminary guide, and empirical determination for your cell line is essential.

Q3: How should I prepare a stock solution of DIT? It appears to have poor solubility.

DIT has low solubility in neutral aqueous solutions like PBS and most cell culture media. To prepare a stock solution, consider the following options:

  • DMSO: Dissolve DIT in 100% DMSO at a high concentration.[4] Be mindful of the final DMSO concentration in your cell culture, as it can be toxic to cells, typically above 0.5-1%.

  • Acidic/Basic Solutions: Prepare a concentrated stock solution in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution. Carefully neutralize the pH before adding it to the cell culture medium. Rapid neutralization can cause precipitation, so this should be done gradually.

Q4: Can DIT interfere with common cell viability assays?

While direct interference is not widely reported, it is a possibility that should be considered. For example, compounds that affect cellular metabolism can influence the readout of tetrazolium-based assays (MTT, MTS, XTT) or resazurin-based assays. It is always recommended to include a "no-cell" control with DIT at the highest concentration to check for any direct chemical reaction with the assay reagents.

Troubleshooting Guide

Problem: I am observing precipitation in my cell culture medium after adding DIT.

  • Possible Cause: The solubility limit of DIT has been exceeded in the final culture medium. This can happen if a concentrated stock solution is not sufficiently diluted or if the pH of the medium is not optimal.

  • Solution:

    • Ensure thorough mixing immediately after adding the DIT stock solution to the medium.

    • Prepare a more dilute stock solution and add a larger volume to your culture, being careful not to exceed the recommended final solvent concentration.

    • If using an acidic or basic stock, ensure the pH is fully neutralized before addition to the culture medium.

Problem: My cell viability results with DIT are inconsistent between experiments.

  • Possible Cause 1: Inconsistent DIT concentration. Due to its poor solubility, the actual concentration of DIT in solution may vary if not prepared correctly and consistently.

  • Solution 1: Prepare a fresh stock solution of DIT for each experiment, or if using a frozen stock, ensure it is completely thawed and vortexed before use.

  • Possible Cause 2: Variability in cell seeding density. The initial number of cells can significantly impact the final readout of a viability assay.

  • Solution 2: Ensure a consistent cell seeding density across all wells and experiments. Perform a cell count before each experiment.

  • Possible Cause 3: Edge effects in multi-well plates. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate DIT and affect cell growth.

  • Solution 3: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or culture medium to minimize evaporation from the inner wells.

Problem: I am observing high background absorbance/fluorescence in my "no-cell" control wells.

  • Possible Cause: DIT may be directly reacting with the viability assay reagent (e.g., MTT, resazurin).

  • Solution: Run a control plate with only culture medium and varying concentrations of DIT, then perform the viability assay. If a signal is detected, this indicates a direct interaction. In this case, you may need to switch to a different type of viability assay (e.g., an ATP-based assay like CellTiter-Glo® or a dye-exclusion method like Trypan Blue).

Quantitative Data Summary

The following table presents example data on the effect of a related compound, 3,5-diiodo-L-thyronine (T2), on the viability of rat cardiomyoblasts (H9c2). This data is intended to be illustrative of the type of dose-response relationship you should aim to establish for DIT in your specific cell line.

Cell LineCompoundAssayConcentration (µM)Incubation TimeObserved Effect on Cell Viability
H9c2 (Rat Cardiomyoblast)3,5-diiodo-L-thyronine (T2)MTT0.5 - 10Not SpecifiedSignificant decrease in viability[3]
H9c2 (Rat Cardiomyoblast)3,5-diiodo-L-thyronine (T2)Crystal Violet10Not SpecifiedSignificant decrease in viability[3]

Experimental Protocols

Protocol: Determining the Optimal Concentration of DIT using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DIT for a given adherent cell line.

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • DIT Treatment:

    • Prepare a 2X concentrated serial dilution of DIT in culture medium from your stock solution. A suggested starting range is from 0.1 µM to 100 µM (final concentration).

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest DIT concentration) and a "no-cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate DIT dilution or control solution.

    • Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Calculate the percentage of cell viability for each DIT concentration relative to the vehicle control: (% Viability) = (Absorbance of treated well / Absorbance of vehicle control well) * 100.

    • Plot the percent viability against the log of the DIT concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of DIT C Add DIT to cells A->C D Incubate for 24/48/72 hours C->D E Add MTT reagent C->E F Incubate and solubilize formazan E->F G Read absorbance at 570 nm E->G H Calculate % viability and determine IC50 G->H

Caption: Workflow for determining the optimal concentration of DIT.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine Residue RTK->pY Autophosphorylation DIT 3,5-Diiodo-L-tyrosine (DIT) DIT->pY Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by DIT.

References

troubleshooting 3,5-Diiodo-L-tyrosine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Diiodo-L-tyrosine (DIT)

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diiodo-L-tyrosine (DIT). It addresses common issues related to its degradation during storage and provides protocols for assessing its stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3,5-Diiodo-L-tyrosine (DIT) powder?

For long-term stability, the solid (powder) form of DIT should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2]

Q2: How should I store DIT stock solutions?

The stability of DIT in solution is significantly lower than in its solid form.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of DIT for more than one day.[1] These should be prepared fresh for each experiment.

  • Organic Solvent Stock Solutions: Stock solutions made in organic solvents like DMSO can be stored for longer periods. For optimal stability, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Q3: What are the common signs of DIT degradation?

Degradation of DIT can be indicated by:

  • Color Change: The light yellow crystalline powder may change color.[5]

  • Appearance of Multiple Peaks in HPLC Analysis: When analyzing the compound using High-Performance Liquid Chromatography (HPLC), the presence of unexpected peaks suggests the formation of degradation products.

  • Inconsistent Experimental Results: Variability in experimental outcomes when using different batches or older solutions of DIT can be a sign of degradation.

Q4: What factors can accelerate the degradation of DIT?

Several factors can contribute to the degradation of DIT:

  • Moisture: DIT is incompatible with moisture, which can promote degradation.[6]

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[6][7]

  • Light: As with many iodinated compounds, exposure to light can potentially lead to deiodination.

  • Temperature: Elevated temperatures can accelerate degradation. It is crucial to adhere to the recommended storage temperatures.

  • Repeated Freeze-Thaw Cycles: For solutions, repeated freezing and thawing can compromise stability.[3][4]

Q5: What are the potential consequences of using degraded DIT in my experiments?

Using degraded DIT can lead to several issues:

  • Inaccurate Quantification: The actual concentration of active DIT will be lower than expected, leading to errors in dose-response studies.

  • Unintended Biological Effects: Degradation products may have their own biological activities, leading to confounding results or unexpected cytotoxicity.

  • Poor Reproducibility: The presence of varying amounts of degradation products will lead to inconsistent and unreliable experimental data.

Quantitative Data on DIT Stability

The following table summarizes the recommended storage conditions and stability of DIT in both solid and solution forms based on available data.

FormStorage TemperatureRecommended SolventDuration of Stability
Solid (Powder)-20°CN/A≥ 4 years
Solid (Powder)4°CN/A2 years
Aqueous Solution-20°CAqueous BuffersNot recommended (> 1 day)
Organic Solution-80°CDMSOUp to 6 months
Organic Solution-20°CDMSOUp to 1 month

Data synthesized from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol for Assessing DIT Purity and Degradation by HPLC

This protocol describes a general method for analyzing the purity of DIT and detecting potential degradation products using reverse-phase HPLC.

1. Materials:

  • 3,5-Diiodo-L-tyrosine (DIT) sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Prepare a stock solution of DIT in DMSO at a concentration of 10 mg/mL.[2]

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm[1][2]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-36 min: 5% B (re-equilibration)

5. Data Analysis:

  • A pure sample of DIT should show a single major peak at a specific retention time.

  • The appearance of additional peaks, particularly those corresponding to 3-Iodo-L-tyrosine (MIT) or L-tyrosine, indicates degradation.

  • The purity can be estimated by calculating the area of the DIT peak as a percentage of the total peak area.

Visualizations

Potential Degradation Pathway of 3,5-Diiodo-L-tyrosine

The primary degradation pathway for DIT under storage conditions is likely deiodination, where one or both iodine atoms are lost from the phenolic ring.

G DIT 3,5-Diiodo-L-tyrosine (DIT) MIT 3-Iodo-L-tyrosine (MIT) DIT->MIT Deiodination Tyrosine L-Tyrosine MIT->Tyrosine Deiodination Degradation_Factors Light, Heat, Moisture, Oxidizing Agents Degradation_Factors->DIT promote

Caption: Potential degradation pathway of 3,5-Diiodo-L-tyrosine.

Troubleshooting Workflow for Suspected DIT Degradation

This flowchart provides a logical sequence of steps to follow if you suspect that your DIT sample has degraded.

G start Suspected DIT Degradation (e.g., inconsistent results) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage hplc_analysis Perform HPLC Analysis on the sample check_storage->hplc_analysis check_purity Purity > 98% and no significant extra peaks? hplc_analysis->check_purity use_sample Sample is likely stable. Troubleshoot other experimental variables. check_purity->use_sample Yes discard_sample Discard the degraded sample and obtain a new batch. check_purity->discard_sample No review_handling Review handling and storage protocols to prevent future degradation. discard_sample->review_handling

Caption: Troubleshooting workflow for suspected DIT degradation.

References

Technical Support Center: Radiolabeled Diiodotyrosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of radiolabeled diiodotyrosine in their experiments.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure specific signals and lead to inaccurate results. The following guide addresses common causes and provides solutions to mitigate this issue.

Issue 1: High Background Signal Across the Entire Assay Plate

Potential Cause Recommended Solution
Inadequate Blocking The blocking agent may be insufficient or ineffective. Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin [BSA] or non-fat dry milk) or extend the blocking incubation time. Consider testing alternative blocking agents.[1][2]
Suboptimal Washing Steps Insufficient washing can leave unbound radioligand behind. Increase the number of wash cycles and the volume of wash buffer. Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffer to improve the removal of non-specifically bound ligand.[3]
Radioligand Concentration Too High Excess radioligand can lead to increased non-specific binding. Perform a saturation binding experiment to determine the optimal concentration of radiolabeled diiodotyrosine that provides a good signal-to-noise ratio.[4][5]
Issues with Assay Plastics Some plastics can exhibit high non-specific binding of small molecules. Test different types of microplates or tubes to identify a material with lower binding properties for your radioligand.

Issue 2: Edge Effects Observed in Multi-Well Plates

Potential Cause Recommended Solution
Differential Evaporation Wells on the edge of the plate are more prone to evaporation, leading to increased concentrations of assay components. Ensure proper sealing of the plate during incubations and consider using a humidity chamber.
Temperature Gradients Inconsistent temperature across the plate can affect binding kinetics. Ensure uniform temperature distribution during incubation by using a properly calibrated incubator and allowing the plate to equilibrate to the assay temperature before adding reagents.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common blocking agents used to reduce non-specific binding of radiolabeled small molecules like diiodotyrosine?

A1: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used and effective blocking agents for reducing non-specific binding in radioligand assays.[1][2] It is recommended to empirically determine the optimal concentration for your specific assay, typically starting in the range of 1-5% (w/v).

Q2: How can I optimize my wash buffer to minimize non-specific binding?

A2: To optimize your wash buffer, you can try increasing the ionic strength by adding NaCl (up to 1 M) or including a non-ionic detergent like Tween-20 (up to 1%).[3] These additions can help disrupt weak, non-specific interactions. It is crucial to test different concentrations to find the optimal balance between reducing background and not disrupting specific binding.

Q3: What should I do if I suspect my radiolabeled diiodotyrosine is sticking to the assay tubes or plates?

A3: If you suspect non-specific binding to your labware, consider pre-treating the tubes or plates with a blocking agent before starting the assay. You can also test labware made from different materials (e.g., polypropylene vs. polystyrene) to identify a type that exhibits lower binding. Some manufacturers offer low-binding microplates specifically designed for sensitive assays.

Q4: Can the incubation time and temperature affect non-specific binding?

A4: Yes, both incubation time and temperature can significantly influence non-specific binding.[6] Shorter incubation times may be sufficient to reach equilibrium for specific binding while minimizing the time for non-specific interactions to occur.[3] Performing incubations at a lower temperature (e.g., 4°C) can also help reduce non-specific binding, as these interactions are often entropically driven and less favorable at lower temperatures.[5]

Q5: How do I perform a pre-clearing step to reduce non-specific binding?

A5: A pre-clearing step involves incubating your sample (e.g., cell lysate) with an appropriate resin or bead matrix (without the capture antibody) to remove proteins that non-specifically bind to the matrix.[3] After incubation, the mixture is centrifuged, and the supernatant (pre-cleared sample) is transferred to a new tube for the actual binding assay.

Experimental Protocols

Protocol 1: Optimizing Blocking Agent Concentration
  • Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.5%, 1%, 2%, 5% w/v) in your standard assay buffer.

  • Coat the wells of a microplate with your target receptor or protein, if applicable.

  • Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells with your standard wash buffer.

  • Add the radiolabeled diiodotyrosine at a concentration known to result in high non-specific binding (in the absence of a blocking agent) to both wells with the target and control wells without the target.

  • Incubate for the standard assay time.

  • Wash the wells extensively.

  • Measure the radioactivity in each well.

  • Determine the blocking agent concentration that provides the lowest signal in the control wells without significantly reducing the signal in the target wells.

Protocol 2: Enhancing Wash Step Stringency
  • Prepare several variations of your wash buffer:

    • Standard wash buffer

    • Standard wash buffer + 0.1% Tween-20

    • Standard wash buffer + 0.5% Tween-20

    • Standard wash buffer + 150 mM NaCl

    • Standard wash buffer + 500 mM NaCl

  • Perform your standard binding assay with radiolabeled diiodotyrosine.

  • After the binding incubation, wash different sets of wells with the prepared wash buffers.

  • Compare washing with 3 cycles versus 5 cycles for each buffer.

  • Measure the radioactivity in the wells.

  • Analyze the data to identify the wash buffer and number of cycles that most effectively reduce non-specific binding while maintaining a strong specific signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Assay Plate/Tubes blocking Blocking (e.g., BSA, Casein) plate->blocking Pre-treatment incubation Incubation (Binding Reaction) blocking->incubation radioligand Radiolabeled Diiodotyrosine radioligand->incubation washing Washing Steps incubation->washing Separation of bound and free measurement Radioactivity Measurement washing->measurement data_analysis Data Analysis (Specific vs. Non-specific) measurement->data_analysis

Caption: A generalized workflow for a radioligand binding assay.

troubleshooting_logic cluster_optimization Optimization Strategies start High Non-Specific Binding Detected blocking Optimize Blocking (Agent, Concentration, Time) start->blocking washing Increase Wash Stringency (Volume, Cycles, Detergent) start->washing radioligand Titrate Radioligand Concentration start->radioligand conditions Adjust Assay Conditions (Temperature, Time) start->conditions end Reduced Non-Specific Binding blocking->end washing->end radioligand->end conditions->end

Caption: Troubleshooting logic for addressing high non-specific binding.

References

Technical Support Center: Addressing Interference of 3,5-Diiodo-L-tyrosine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from 3,5-Diiodo-L-tyrosine (DIT) in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Diiodo-L-tyrosine (DIT) and why might it be in my samples?

3,5-Diiodo-L-tyrosine is an intermediate in the biosynthesis of thyroid hormones.[1] It is formed from the iodination of monoiodotyrosine. Your samples may contain DIT if you are working with thyroid-related biological matrices, studying thyroid hormone metabolism, or if it is a contaminant or metabolite of a compound you are screening.

Q2: What are the primary ways DIT can interfere with my biochemical assays?

DIT, like other small molecules, can interfere with biochemical assays through several mechanisms, leading to either false-positive or false-negative results. These mechanisms include:

  • Optical Interference: DIT may absorb light or fluoresce at the wavelengths used in your assay's detection method.

  • Chemical Reactivity: The di-iodinated phenol group of DIT could potentially react with assay components.

  • Enzyme Inhibition: DIT is a known inhibitor of enzymes such as tyrosine hydroxylase.[2] It may also non-specifically inhibit other enzymes, particularly at higher concentrations.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may sequester or denature proteins, leading to non-specific inhibition.

  • Cross-reactivity in Immunoassays: In immunoassays for thyroid hormones or related molecules, DIT may exhibit cross-reactivity with the antibodies used.

Q3: At what concentrations is DIT likely to cause interference?

The concentration at which DIT may cause interference is assay-dependent. For instance, in a radioimmunoassay for 3,5-diiodothyronine, cross-reactivity with related compounds was observed at varying percentages. It is crucial to determine the potential for interference at the concentrations you expect to be present in your samples.

Q4: How can I determine if DIT is interfering with my assay?

The first step is to run control experiments. This includes testing DIT alone in your assay buffer (without the target analyte or enzyme) to see if it generates a signal. You can also perform a spike-and-recovery experiment, where a known amount of your analyte is added to a sample with and without DIT to see if the recovery is affected.

Troubleshooting Guides

Issue 1: Unexpected Results in Absorbance-Based Assays

Potential Cause: DIT has a maximum UV absorbance at 220 nm. If your assay measures absorbance in this region, DIT could contribute to the signal.

Troubleshooting Steps:

  • Run a Spectral Scan: Perform a UV-Vis spectral scan of DIT in your assay buffer to identify its absorbance profile.

  • Control for DIT Absorbance: Run parallel control wells containing only DIT at the relevant concentrations to measure its contribution to the absorbance. Subtract this background absorbance from your experimental wells.

  • Change Wavelength: If possible, adjust the detection wavelength of your assay to a region where DIT does not absorb significantly.

Issue 2: Inconsistent Results in Fluorescence-Based Assays

Potential Cause: Iodinated compounds can interfere with fluorescence assays by causing quenching or by having intrinsic fluorescence (autofluorescence). The presence of two iodine atoms in DIT can alter its fluorescence properties.

Troubleshooting Steps:

  • Check for Autofluorescence: Run control wells with DIT alone to see if it fluoresces at the excitation and emission wavelengths of your assay.

  • Assess for Quenching: Perform a quenching control experiment by mixing your fluorescent probe with increasing concentrations of DIT to see if the signal decreases.

  • Use a Different Fluorophore: If interference is confirmed, consider switching to a fluorophore with a different excitation and emission spectrum that is not affected by DIT.

Issue 3: Suspected Non-Specific Inhibition in Enzymatic Assays

Potential Cause: DIT may be inhibiting your enzyme of interest non-specifically, possibly through aggregation at higher concentrations.

Troubleshooting Steps:

  • Detergent Test: Perform the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC50 curve for DIT in the presence of the detergent suggests that aggregation may be the cause of inhibition.

  • Vary Enzyme Concentration: Non-specific inhibition is often sensitive to the enzyme concentration. If the IC50 of DIT changes significantly with varying enzyme concentrations, it may indicate non-specific binding.

  • Orthogonal Assay: Confirm your findings with an orthogonal assay that uses a different detection principle (e.g., switching from a fluorescence-based assay to a luminescence-based one).

Issue 4: Cross-Reactivity in Immunoassays (e.g., ELISA)

Potential Cause: Due to its structural similarity to other iodinated tyrosine derivatives and thyroid hormones, DIT may cross-react with antibodies in your immunoassay.

Troubleshooting Steps:

  • Specificity Testing: Test the cross-reactivity of your antibody with a range of concentrations of DIT.

  • Sample Dilution: Analyze samples at multiple dilutions. If the measured concentration of the analyte does not scale linearly with the dilution factor, it may indicate the presence of interfering substances like DIT.

  • Use a More Specific Antibody: If cross-reactivity is significant, source an antibody with higher specificity for your target analyte.

Quantitative Data Summary

The following table summarizes available quantitative data regarding the properties and potential for interference of 3,5-Diiodo-L-tyrosine.

ParameterValueAssay/MethodReference
UV/Vis Absorbance Maximum 220 nmUV/Vis SpectroscopyCayman Chemical
Tyrosine Hydroxylase Inhibition (IC50) 20 µMEnzymatic Assay[2]
Solubility in PBS (pH 7.2) ~0.3 mg/mLN/ACayman Chemical
Solubility in DMSO ~10 mg/mLN/ACayman Chemical

Experimental Protocols

Protocol 1: Determining Spectral Interference of DIT

Objective: To assess the absorbance or fluorescence spectrum of DIT in the context of a specific assay.

Materials:

  • 3,5-Diiodo-L-tyrosine (DIT)

  • Assay buffer

  • Spectrophotometer or fluorometer

  • Microplate or cuvettes compatible with the instrument

Methodology:

  • Prepare a stock solution of DIT in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of DIT in the assay buffer, covering the range of concentrations expected in your experiment.

  • Include a buffer-only control.

  • For Absorbance:

    • Measure the absorbance of each DIT dilution across a range of wavelengths (e.g., 200-800 nm) to generate an absorbance spectrum.

    • Specifically measure the absorbance at the wavelength used for your assay.

  • For Fluorescence:

    • Excite the DIT dilutions at the excitation wavelength of your assay's fluorophore and measure the emission spectrum.

    • Excite the DIT dilutions across a range of wavelengths and measure the emission at your assay's emission wavelength to check for autofluorescence.

Protocol 2: Assessing DIT-Induced Enzyme Inhibition

Objective: To determine if DIT inhibits a specific enzyme and to characterize the nature of the inhibition.

Materials:

  • Enzyme of interest and its substrate

  • DIT

  • Assay buffer

  • Detection reagents

  • Microplate reader

Methodology:

  • Prepare a serial dilution of DIT in the assay buffer.

  • Set up the enzymatic reaction with and without the different concentrations of DIT.

  • Include a no-enzyme control and a no-substrate control.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction kinetics or endpoint signal.

  • Plot the enzyme activity as a function of DIT concentration to determine the IC50 value, if any.

  • To investigate the mechanism of inhibition, perform kinetic studies with varying concentrations of both the substrate and DIT.

Visualizations

Signaling_Pathway_Interference cluster_assay Biochemical Assay Target Target Molecule (e.g., Enzyme, Receptor) Product Product / Signal Target->Product Generates Substrate Substrate / Ligand Substrate->Target Binds DIT 3,5-Diiodo-L-tyrosine (Interfering Molecule) DIT->Target Inhibition / Non-specific binding DIT->Product Signal Interference (Absorbance / Fluorescence)

Caption: Potential interference points of 3,5-Diiodo-L-tyrosine in a typical biochemical assay.

Troubleshooting_Workflow Start Unexpected Assay Results Check_Controls Run Controls: DIT alone, Spike-and-Recovery Start->Check_Controls Interference_Detected Interference Confirmed? Check_Controls->Interference_Detected No_Interference No Interference Detected. Troubleshoot other assay parameters. Interference_Detected->No_Interference No Identify_Mechanism Identify Mechanism: Spectral Scan, Detergent Test, etc. Interference_Detected->Identify_Mechanism Yes Mitigate Mitigate Interference: Change Wavelength, Use Orthogonal Assay, etc. Identify_Mechanism->Mitigate Validate Validate Mitigation Strategy Mitigate->Validate

Caption: A logical workflow for troubleshooting potential interference from 3,5-Diiodo-L-tyrosine.

References

stability of 3,5-Diiodo-L-tyrosine in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diiodo-L-tyrosine (DIT) in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3,5-Diiodo-L-tyrosine (DIT)?

A1: 3,5-Diiodo-L-tyrosine has low solubility in aqueous solutions at a neutral pH.[1][2][3][4] Its solubility is highly dependent on pH, increasing significantly in acidic conditions (pH < 2) or alkaline conditions (pH > 9).[1][5][6] For example, the solubility of DIT in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.3 mg/mL.[2][3]

Q2: How should I prepare a stock solution of DIT for cell culture experiments?

A2: Due to its low solubility at neutral pH, a common method for preparing a DIT stock solution involves pH adjustment. You can dissolve DIT in a dilute acidic solution (e.g., 0.1 M HCl) and then carefully neutralize it with a dilute basic solution (e.g., 0.1 M NaOH) to the desired pH of your culture medium.[1] It is crucial to add the base slowly while stirring to avoid precipitation.[1] Alternatively, DIT is soluble in organic solvents like DMSO.[3][7] However, when using organic solvents, ensure the final concentration in the cell culture medium is low enough to not cause cellular toxicity.[3]

Q3: What are the recommended storage conditions for DIT powder and stock solutions?

A3:

  • Powder: For long-term stability, the solid form of DIT should be stored at -20°C.[1][2][3][7][8][9]

  • Stock Solutions: It is highly recommended to prepare aqueous DIT solutions fresh for each experiment.[1] If storage is necessary, aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[7] It is not recommended to store aqueous solutions for more than one day.[3]

Q4: Is 3,5-Diiodo-L-tyrosine sensitive to light?

A4: Yes, 3,5-Diiodo-L-tyrosine is known to be light-sensitive.[9][10] Therefore, it is important to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: Can DIT be cytotoxic to cells in culture?

A5: High concentrations of DIT can be cytotoxic.[1] It is advisable to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.

Stability of 3,5-Diiodo-L-tyrosine in Cell Culture Media

Table 1: Estimated Stability of 3,5-Diiodo-L-tyrosine in Common Cell Culture Media

Cell Culture MediumKey Components Influencing StabilityExpected Stability at 37°C (t½)Recommendations
DMEM (Dulbecco's Modified Eagle Medium)Bicarbonate buffering system, amino acids, vitamins.ModeratePrepare fresh solutions. Monitor for precipitation.
RPMI-1640 Bicarbonate buffering system, high concentrations of vitamins, glutathione (a reducing agent).[11][12]Potentially lower due to glutathionePrepare fresh solutions. The presence of a reducing agent may affect the iodinated tyrosine.
MEM (Minimum Essential Medium)Bicarbonate buffering system, essential amino acids, vitamins.ModeratePrepare fresh solutions. Monitor for precipitation.
Serum-Free Media Varies widely. May contain antioxidants or other stabilizing agents.VariableTest stability in your specific formulation.
Media with Serum (e.g., 10% FBS) Proteins in serum may bind to DIT, potentially altering its stability and bioavailability.Potentially higher due to protein binding, but bioavailability may be affected.Consider potential interactions with serum proteins.

Troubleshooting Guide

Problem 1: Precipitation is observed after adding DIT stock solution to the cell culture medium.

  • Possible Cause: The solubility limit of DIT has been exceeded at the neutral pH of the cell culture medium.[1]

  • Solution:

    • Ensure thorough mixing of the medium immediately after adding the DIT stock solution.

    • Prepare a more dilute stock solution to reduce the final concentration of any solubilizing agent (e.g., acid, base, or organic solvent).

    • When using a pH-adjusted stock solution, ensure the final concentration of DIT in the medium is below its solubility limit at that pH.[1]

Problem 2: Inconsistent experimental results when using DIT.

  • Possible Cause 1: Degradation of DIT in stock solution or in the culture medium.

    • Solution: Prepare fresh stock solutions of DIT for each experiment.[1] Protect solutions from light and store them properly if not used immediately.[9][10] Consider performing a stability study of DIT in your specific cell culture medium under your experimental conditions.

  • Possible Cause 2: Interaction with other media components.

    • Solution: Be aware of potential interactions with components like reducing agents (e.g., glutathione in RPMI-1640) or high concentrations of other amino acids.[11] If possible, test the stability and effect of DIT in a simpler buffered salt solution first.

Problem 3: Unexpected changes in cell growth, morphology, or signaling pathways.

  • Possible Cause 1: Cytotoxicity at the concentration used.

    • Solution: Perform a dose-response curve to identify a non-toxic working concentration of DIT for your cell line.[1]

  • Possible Cause 2: Off-target effects.

    • Solution: 3,5-Diiodo-L-tyrosine is an intermediate in thyroid hormone biosynthesis and can inhibit tyrosine hydroxylase.[2] Consider these potential biological activities when interpreting your results and include appropriate controls in your experimental design.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3,5-Diiodo-L-tyrosine

This protocol utilizes pH adjustment to dissolve DIT in an aqueous solution.

Materials:

  • 3,5-Diiodo-L-tyrosine (MW: 432.98 g/mol )

  • 1 M HCl

  • 1 M NaOH

  • Sterile, nuclease-free water

  • Sterile container

  • Stir plate and stir bar

Methodology:

  • Weigh out 4.33 mg of 3,5-Diiodo-L-tyrosine to prepare 1 mL of a 10 mM stock solution.

  • Add the DIT powder to approximately 0.8 mL of sterile water in a sterile container. The compound will not fully dissolve at this stage.

  • While stirring, add 1 M HCl dropwise until the DIT is completely dissolved. The pH will likely be below 2.

  • Once the DIT is dissolved, slowly add 1 M NaOH dropwise to adjust the pH to your desired final value (e.g., 7.4). Be cautious, as rapid neutralization can cause the DIT to precipitate.[1]

  • Bring the final volume to 1 mL with sterile water.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Use the solution immediately or aliquot and store at -20°C for short-term storage.

Protocol 2: Assessment of DIT Stability in Cell Culture Medium using HPLC

This protocol provides a framework for determining the stability of DIT in a specific cell culture medium over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • 3,5-Diiodo-L-tyrosine standard

  • Your specific cell culture medium

Methodology:

  • Standard Curve Preparation: Prepare a series of known concentrations of DIT in your cell culture medium to generate a standard curve.

  • Sample Preparation:

    • Prepare a solution of DIT in your cell culture medium at the desired experimental concentration.

    • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the solution.

    • To precipitate proteins that may interfere with the analysis (especially if the medium is supplemented with serum), add an equal volume of cold methanol or acetonitrile.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5-95% B

      • 20-25 min: 95% B

      • 25-30 min: 95-5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 283 nm

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify the peak corresponding to DIT based on the retention time of the standard.

    • Quantify the amount of DIT remaining at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of DIT versus time to determine its stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare DIT Stock Solution (pH adjustment or organic solvent) prep_media Spike DIT into Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8... hrs) incubate->sampling protein_precip Protein Precipitation (if serum is present) sampling->protein_precip hplc HPLC Analysis protein_precip->hplc data_analysis Quantify DIT Concentration hplc->data_analysis stability_profile stability_profile data_analysis->stability_profile Determine Stability Profile

Caption: Workflow for assessing the stability of 3,5-Diiodo-L-tyrosine in cell culture media.

troubleshooting_guide cluster_precipitation Precipitation Issues cluster_inconsistency Inconsistent Results cluster_cell_effects Unexpected Cell Effects start Issue with DIT Experiment precip_check Precipitation in Medium? start->precip_check inconsistent_results Inconsistent Results? start->inconsistent_results cell_effects Unexpected Cell Effects? start->cell_effects solubility_limit Exceeded Solubility Limit precip_check->solubility_limit Yes mix_dilute Improve Mixing / Use Dilute Stock solubility_limit->mix_dilute degradation Possible DIT Degradation inconsistent_results->degradation Yes fresh_solution Use Fresh Stock / Protect from Light degradation->fresh_solution cytotoxicity Potential Cytotoxicity cell_effects->cytotoxicity Yes off_target Off-Target Biological Activity cell_effects->off_target Yes dose_response Perform Dose-Response Curve cytotoxicity->dose_response controls Include Appropriate Controls off_target->controls

Caption: Troubleshooting guide for common issues with 3,5-Diiodo-L-tyrosine in cell culture.

References

Technical Support Center: Quantification of 3,5-Diiodo-L-tyrosine (DIT) in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 3,5-Diiodo-L-tyrosine (DIT) in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying 3,5-Diiodo-L-tyrosine (DIT) in tissue samples?

A1: The main challenges include:

  • Low Endogenous Concentrations: DIT is often present at very low levels in tissues, requiring highly sensitive analytical methods.

  • Complex Tissue Matrix: The presence of lipids, proteins, and other endogenous compounds in tissue homogenates can lead to significant matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis.[1][2][3]

  • Analyte Stability: DIT can be susceptible to degradation, such as deiodination, during sample collection, storage, and preparation.

  • Extraction Efficiency: Achieving consistent and high recovery of DIT from complex tissue matrices can be challenging.[2][3]

  • Chromatographic Resolution: Separating DIT from isobaric compounds and other structurally related molecules is crucial for accurate quantification.[1]

  • Solubility: Like other tyrosine derivatives, DIT has limited solubility in aqueous solutions at neutral pH, which can be a factor during sample preparation and analysis.[4][5]

Q2: What is the most common analytical method for DIT quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of DIT in biological samples.[6][7] This method offers high selectivity through multiple reaction monitoring (MRM) and can achieve the low limits of detection required for endogenous DIT analysis. High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, often requiring a derivatization step to enhance sensitivity.[8]

Q3: Is derivatization necessary for DIT analysis?

A3: While not always mandatory for LC-MS/MS, derivatization can significantly improve the sensitivity and chromatographic properties of DIT. Derivatization with reagents like dansyl chloride can enhance ionization efficiency and introduce a fluorescent tag, which is particularly useful for HPLC with fluorescence detection.[8][9][10] For LC-MS/MS, derivatization can sometimes help to move the analyte's chromatographic retention time away from interfering matrix components.

Q4: How should tissue samples be stored to ensure DIT stability?

A4: To minimize degradation, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[11] The solid form of DIT is stable for at least 4 years when stored at -20°C.[4][5] Aqueous solutions of DIT are less stable and it is recommended to prepare them fresh.[5] Repeated freeze-thaw cycles of tissue samples and stock solutions should be avoided.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No DIT Signal Inefficient extraction of DIT from the tissue matrix.Optimize the homogenization and extraction procedure. Consider different extraction solvents or a solid-phase extraction (SPE) clean-up step. Ensure the pH of the extraction buffer is suitable for DIT solubility.
Ion suppression due to matrix effects.[1]Improve sample clean-up to remove interfering matrix components. Dilute the sample extract. Use a stable isotope-labeled internal standard for DIT to compensate for matrix effects. Modify the chromatographic method to separate DIT from the suppression zone.[13]
DIT degradation during sample preparation.Keep samples on ice throughout the preparation process. Minimize the time between sample thawing and analysis. Investigate the potential for deiodination and consider adding antioxidants or using specific pH conditions to improve stability.
Suboptimal LC-MS/MS parameters.Optimize MS parameters, including precursor and product ion selection, collision energy, and source settings.[13] Ensure the LC method provides adequate retention and peak shape.
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate injection solvent.The sample diluent should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[13]
Column contamination or degradation.Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[13]
Secondary interactions with the column stationary phase.Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
High Variability in Results Inconsistent extraction recovery.Ensure precise and consistent execution of the sample preparation protocol. Use a validated and robust extraction method. The use of an internal standard is highly recommended.
Variable matrix effects between samples.Employ a stable isotope-labeled internal standard for DIT. Matrix-matched calibration standards can also help to mitigate this issue.[13]
Sample instability.Follow strict storage and handling protocols to prevent degradation. Avoid repeated freeze-thaw cycles.
Presence of Interfering Peaks Co-elution of isobaric compounds.Optimize the chromatographic separation to resolve the interfering peak from DIT. This may involve changing the gradient, mobile phase composition, or using a higher resolution analytical column.
In-source fragmentation of other molecules.Adjust the MS source conditions (e.g., cone voltage) to minimize in-source fragmentation.[14]
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all labware and consider using single-use plasticware where appropriate.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of DIT and related iodotyrosines from various studies. Data for DIT in tissue is limited; therefore, data from other biological matrices are included for reference.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixMethodLODLOQReference
3,5-Diiodo-L-tyrosineBrain & Thyroid GlandLC/MS/MS7.5-13.5 pg (instrumental)-[15]
3-Nitro-L-tyrosineHuman PlasmaLC-MS/MS0.030 ng/mL0.100 ng/mL[7]
3-Chloro-L-tyrosineHuman PlasmaLC-MS/MS0.030 ng/mL0.098 ng/mL[7]
3-Bromo-L-tyrosineHuman PlasmaLC-MS/MS0.026 ng/mL0.096 ng/mL[7]

Table 2: Recovery and Matrix Effect Data

AnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Various AnalytesComplex Feed84-97 (Extraction Efficiency)Signal Suppression Observed[2][3]
3-Nitro-L-tyrosineHuman Plasma95-105 (Accuracy)Not explicitly stated, but method validated[7]
3-Chloro-L-tyrosineHuman Plasma95-105 (Accuracy)Not explicitly stated, but method validated[7]
3-Bromo-L-tyrosineHuman Plasma95-105 (Accuracy)Not explicitly stated, but method validated[7]

Note: Recovery and matrix effect are highly dependent on the specific tissue type and the sample preparation method used. It is crucial to validate these parameters for each specific application.

Experimental Protocols

Protocol 1: Generic Tissue Homogenization and Protein Precipitation

This protocol provides a general workflow for the extraction of DIT from tissue samples. Optimization for specific tissue types is recommended.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 50-100 mg).

    • Add ice-cold homogenization buffer (e.g., 10 volumes of 0.1 M perchloric acid) to the tissue in a suitable tube.

    • Homogenize the tissue on ice using a probe sonicator or a mechanical homogenizer until a uniform homogenate is obtained.

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant, which contains the extracted DIT.

    • An optional step is to further precipitate proteins by adding an equal volume of ice-cold acetonitrile or methanol to the supernatant, vortexing, and centrifuging again.

  • Sample Clean-up (Optional but Recommended):

    • The supernatant can be further cleaned using solid-phase extraction (SPE) to remove interfering matrix components. A mixed-mode cation exchange cartridge can be effective for retaining DIT.

  • Final Preparation:

    • Evaporate the solvent from the final extract under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Iodotyrosine Analysis

The following are typical starting parameters for an LC-MS/MS method for DIT analysis. These should be optimized for the specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for DIT (m/z 433.9).

    • Product Ions (Q3): To be determined by infusion of a DIT standard. Common losses include the carboxylic acid group and iodine atoms.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum DIT signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample (Frozen at -80°C) homogenization Homogenization (e.g., in Perchloric Acid) tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 protein_precipitation Protein Precipitation (e.g., Acetonitrile) supernatant1->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 spe Solid-Phase Extraction (SPE) (Optional Clean-up) supernatant2->spe evaporation Evaporation supernatant2->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing

Caption: Experimental workflow for DIT quantification in tissue.

thyroid_hormone_biosynthesis cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Colloid (Lumen) Iodide_ox Iodide Oxidation I⁻ → I₂ Iodination Iodination of Thyroglobulin (TG) Iodide_ox->Iodination MIT_DIT_TG MIT and DIT on TG Iodination->MIT_DIT_TG Coupling Coupling Reaction T3_T4_TG T3 and T4 on TG Coupling->T3_T4_TG MIT_DIT_TG->Coupling Endocytosis Endocytosis of Colloid T3_T4_TG->Endocytosis Iodide_uptake Iodide (I⁻) Uptake Iodide_uptake->Iodide_ox TG_synthesis Thyroglobulin (TG) Synthesis TG_secretion TG Secretion TG_synthesis->TG_secretion TG_secretion->Iodination Proteolysis Proteolysis Endocytosis->Proteolysis Hormone_release T3 and T4 Release Proteolysis->Hormone_release Bloodstream2 Bloodstream Hormone_release->Bloodstream2 Bloodstream1 Bloodstream Bloodstream1->Iodide_uptake

Caption: Thyroid hormone biosynthesis pathway.

References

Technical Support Center: Accurate Measurement of Diiodotyrosine (DIT) Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for the accurate measurement of diiodotyrosine (DIT) uptake.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring DIT uptake?

A1: The primary methods for measuring DIT uptake involve using labeled DIT to track its entry into cells. The most common approaches are:

  • Radiolabeled Uptake Assays: This is a highly sensitive method that typically uses radioisotopes like Iodine-125 (¹²⁵I) to label DIT. The amount of radioactivity incorporated by the cells is then measured to quantify uptake.

  • Non-Radioactive Methods: Due to safety and cost concerns with radioisotopes, alternative methods are being developed. These can include using stable isotope-labeled DIT, which is then detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fluorescently labeled DIT is another possibility, though less common.

Q2: Which transporters are likely involved in DIT uptake?

A2: DIT, as an amino acid derivative, is primarily transported into cells by amino acid transporters. Evidence suggests that the L-type amino acid transporter 1 (LAT1) plays a significant role in the transport of iodothyronines, and therefore likely transports DIT as well.[1][2][3][4] Other L-type amino acid transporters like LAT2 may also be involved.[2]

Q3: How can I prepare a stock solution of DIT, which has poor solubility?

A3: Diiodotyrosine can have low solubility in neutral buffers like PBS. To prepare a stock solution, you can use a pH adjustment method. First, dissolve the DIT powder in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH). Once fully dissolved, carefully neutralize the solution to your desired working pH with a base or acid, respectively. It is crucial to do this slowly to avoid precipitation.

Q4: What are some known inhibitors that can be used as controls in a DIT uptake assay?

A4: For a DIT uptake assay, particularly if mediated by LAT1, you can use known inhibitors of this transporter as negative controls. A common and specific inhibitor of System L transporters (which includes LAT1) is 2-endoamino-bicycloheptane-2-carboxylic acid (BCH).[1] Other large neutral amino acids like leucine and tryptophan can also be used to compete for uptake.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal/No DIT Uptake 1. Low Transporter Expression: The cell line used may not express the relevant DIT transporters (e.g., LAT1) at a high enough level. 2. Poor Cell Health: Cells may have low viability due to improper handling, contamination, or harsh assay conditions. 3. Incorrect Assay Buffer: The pH, ionic strength, or presence of competing substances in the buffer may inhibit uptake. 4. Degradation of Labeled DIT: The radiolabeled or fluorescently labeled DIT may have degraded over time.1. Cell Line Selection: Use a cell line known to express high levels of LAT1, such as certain cancer cell lines.[4] Consider transiently or stably overexpressing the transporter of interest. 2. Optimize Cell Culture: Ensure cells are healthy and in the logarithmic growth phase. Handle cells gently and minimize the duration of the assay to maintain viability.[5] 3. Buffer Optimization: Use a balanced salt solution (e.g., HBSS) buffered to a physiological pH (typically 7.4). Ensure the buffer is free of other amino acids that could compete with DIT uptake. 4. Check Labeled Compound: Verify the integrity and specific activity of your labeled DIT.
High Background/Non-Specific Binding 1. Binding to Cell Surface: The labeled DIT may be binding to the outside of the cells without being transported in. 2. Binding to Plasticware: The labeled compound may adhere to the surface of the microplate wells.1. Washing Steps: Increase the number and stringency of wash steps with ice-cold buffer after the uptake incubation to remove unbound DIT. 2. Use of Inhibitors: Include a condition with a high concentration of an inhibitor (like BCH) or unlabeled DIT to determine the level of non-specific binding. Subtract this value from your experimental measurements. 3. Plate Coating: Consider using low-binding microplates.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable uptake measurements. 2. Inaccurate Pipetting: Small errors in pipetting can have a large impact, especially when working with small volumes. 3. Temperature Fluctuations: Inconsistent temperatures during the incubation period can affect transporter activity.1. Careful Cell Plating: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer. 2. Pipetting Technique: Use calibrated pipettes and be consistent with your technique. For small volumes, consider using a multi-channel pipette for simultaneous additions. 3. Temperature Control: Use a temperature-controlled incubator or water bath for the uptake step to ensure a consistent temperature across all wells.
Precipitation of DIT in Media 1. Exceeding Solubility Limit: The final concentration of DIT in the assay medium may be too high. 2. Incorrect pH of Media: The pH of the cell culture medium may not be optimal for DIT solubility.1. Concentration Optimization: Determine the solubility limit of DIT in your assay medium and work with concentrations below this limit. 2. pH Adjustment of Stock: When preparing the DIT stock solution using the pH adjustment method, ensure the final pH is compatible with your assay medium and that the final concentration in the medium is well below the solubility limit.

Experimental Protocols

Protocol 1: Radiolabeled [¹²⁵I]-DIT Uptake Assay in Adherent Cells

This protocol provides a method for measuring the uptake of radiolabeled Diiodotyrosine in cultured adherent cells.

Materials:

  • Adherent cell line of interest (e.g., a cell line with known or suspected LAT1 expression)

  • Cell culture medium and supplements

  • 24-well or 48-well cell culture plates

  • [¹²⁵I]-Diiodotyrosine

  • Unlabeled Diiodotyrosine

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Wash Buffer (ice-cold PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation fluid and vials

  • Gamma counter

Methodology:

  • Cell Seeding: Seed cells in a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of unlabeled DIT.

    • Prepare working solutions of [¹²⁵I]-DIT in Uptake Buffer at the desired concentrations. Also, prepare solutions containing [¹²⁵I]-DIT plus a high concentration of unlabeled DIT (e.g., 100-fold molar excess) to determine non-specific uptake.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed Uptake Buffer.

    • Add the [¹²⁵I]-DIT working solutions (and the non-specific binding control solutions) to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes). This should be optimized for your cell type.

  • Stopping the Uptake:

    • To stop the uptake, aspirate the radioactive solution from the wells.

    • Immediately wash the cells three times with ice-cold Wash Buffer to remove any unbound [¹²⁵I]-DIT.

  • Cell Lysis and Counting:

    • Add Cell Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a gamma counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the counts from the non-specific binding wells from the total uptake wells.

    • Normalize the data to the amount of protein per well (e.g., using a BCA protein assay on parallel wells) or to the cell number.

Visualizations

Experimental_Workflow_DIT_Uptake cluster_prep Preparation cluster_assay Assay cluster_post_assay Post-Assay Processing cluster_analysis Data Analysis seed_cells Seed cells in multi-well plate prepare_solutions Prepare labeled and unlabeled DIT solutions wash_cells Wash cells with uptake buffer prepare_solutions->wash_cells add_dit Add labeled DIT solution wash_cells->add_dit incubate Incubate at 37°C add_dit->incubate stop_uptake Stop uptake and wash with cold buffer incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_signal Measure signal (e.g., radioactivity) lyse_cells->measure_signal calculate_uptake Calculate specific uptake measure_signal->calculate_uptake normalize_data Normalize data (to protein or cell number) calculate_uptake->normalize_data

Caption: Workflow for a typical Diiodotyrosine uptake experiment.

DIT_Uptake_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DIT_out Diiodotyrosine (DIT) LAT1 LAT1 Transporter DIT_out->LAT1 Uptake DIT_in Diiodotyrosine (DIT) LAT1->DIT_in metabolism Intracellular Metabolism DIT_in->metabolism

Caption: Simplified diagram of DIT uptake via the LAT1 transporter.

References

Technical Support Center: Overcoming Limitations of 3,5-Diiodo-L-tyrosine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3,5-Diiodo-L-tyrosine (DIT) in live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of 3,5-Diiodo-L-tyrosine in live-cell imaging experiments.

Problem Potential Cause Suggested Solution
Poor Solubility of DIT in Cell Culture Medium 3,5-Diiodo-L-tyrosine has low solubility in aqueous solutions at neutral pH, which is typical for most cell culture media.Prepare a concentrated stock solution in an organic solvent such as DMSO.[1] Alternatively, dissolve DIT in a slightly acidic or basic solution and then neutralize it carefully before adding it to the medium. Using dipeptides containing DIT can also significantly increase solubility.[2]
Cell Death or Reduced Viability High concentrations of DIT can be cytotoxic. The SH-SY5Y neuroblastoma cell line, for example, shows reduced viability when exposed to high levels of similar compounds like L-DOPA, a tyrosine analog.[3]Determine the optimal, non-toxic working concentration for your specific cell line by performing a dose-response curve using assays like MTT or LDH.[4]
Low or No Fluorescent Signal 3,5-Diiodo-L-tyrosine itself is not inherently fluorescent. Its utility in fluorescence imaging comes from its incorporation into proteins, which can then be detected by other means, or by using it as a precursor to synthesize fluorescent unnatural amino acids.[5] Dityrosine, a related molecule, does exhibit intrinsic fluorescence, but this is a product of oxidative stress and may not be the desired signal.[6]DIT can be used as a starting material to synthesize fluorescent amino acids that can then be incorporated into proteins.[5] Alternatively, consider using DIT in imaging modalities that do not rely on direct fluorescence, such as those utilizing heavy atoms. For fluorescence applications, consider alternative fluorescent amino acids.
Photobleaching of Fluorescent Signal When using fluorescent derivatives of DIT or other fluorescent probes in conjunction with DIT, photobleaching can be a significant issue in live-cell imaging.To minimize photobleaching, reduce the intensity and duration of light exposure. Use of an anti-fade reagent in the imaging medium can also help to preserve the fluorescent signal.[7]
Protein Aggregation The incorporation of unnatural amino acids, especially bulky ones like DIT, can sometimes lead to protein misfolding and aggregation, which can appear as bright, punctate structures in images.[8]Optimize the expression levels of the target protein to avoid overexpression, which can exacerbate aggregation. Also, ensure that the position of DIT incorporation is well-tolerated by the protein structure. Monitoring protein aggregation can be achieved using specific fluorescent probes that bind to misfolded proteins.
Off-Target Effects on Cellular Signaling As a tyrosine analog and a precursor in thyroid hormone synthesis, DIT can have off-target effects on cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[9][10][11]Include appropriate controls in your experiments to distinguish the specific effects of DIT incorporation from these potential off-target effects. This may include control experiments with unmodified proteins or the use of specific inhibitors for the potentially affected signaling pathways.

Frequently Asked Questions (FAQs)

Q1: Is 3,5-Diiodo-L-tyrosine fluorescent?

A1: No, 3,5-Diiodo-L-tyrosine itself does not have significant intrinsic fluorescence for use in standard live-cell imaging applications.[5] However, it can be chemically modified to create fluorescent derivatives.[5] Also, under conditions of oxidative stress, tyrosine residues can form dityrosine, which is fluorescent.[12][6]

Q2: How can I incorporate DIT into a specific protein in live cells?

A2: A common method for site-specific incorporation of unnatural amino acids like DIT into proteins in mammalian cells is through amber codon suppression.[2][7] This technique involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts the unnatural amino acid at that position in the polypeptide chain.

Q3: What are the optimal storage conditions for DIT?

A3: 3,5-Diiodo-L-tyrosine powder should be stored at -20°C for long-term stability. Stock solutions in organic solvents like DMSO can also be stored at -20°C, but it is recommended to prepare fresh aqueous solutions for each experiment.

Q4: What are some alternatives to DIT for live-cell imaging of tyrosine-related events?

A4: Several alternatives are available depending on the specific application. For monitoring tyrosine kinase activity, FRET-based biosensors and fluorescently labeled kinase inhibitors are available.[9][13] For site-specific labeling of proteins with fluorescent probes, other unnatural amino acids with bioorthogonal handles can be incorporated, followed by reaction with a fluorescent dye.[14][] There are also intrinsically fluorescent unnatural amino acids that can be genetically encoded into proteins.[]

Experimental Protocols

Protocol 1: Preparation of 3,5-Diiodo-L-tyrosine Stock Solution
  • Objective: To prepare a concentrated stock solution of DIT for addition to cell culture medium.

  • Materials:

    • 3,5-Diiodo-L-tyrosine (DIT) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of DIT powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex or gently heat the solution until the DIT is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Workflow for Amber Codon Suppression in Mammalian Cells

This protocol provides a general outline. Specific details will need to be optimized for your particular protein of interest and cell line.

  • Objective: To site-specifically incorporate DIT into a target protein in live mammalian cells.

  • Materials:

    • Mammalian cell line of interest (e.g., HEK293T, HeLa)

    • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for DIT.

    • Plasmid encoding the corresponding orthogonal suppressor tRNA.

    • Plasmid encoding the protein of interest with an amber (TAG) codon at the desired incorporation site.

    • Transfection reagent.

    • Cell culture medium with and without DIT.

  • Procedure:

    • Co-transfect the mammalian cells with the three plasmids (synthetase, tRNA, and target protein).

    • After transfection, allow the cells to recover for 24-48 hours.

    • Replace the culture medium with a medium containing the desired concentration of DIT.

    • Incubate the cells for a sufficient period to allow for protein expression and incorporation of DIT.

    • The cells are now ready for live-cell imaging or other downstream analyses.

Visualizations

experimental_workflow cluster_plasmid_prep Plasmid Preparation p1 Synthetase Plasmid transfection Co-transfection of Mammalian Cells p1->transfection p2 tRNA Plasmid p2->transfection p3 Target Protein (with TAG) Plasmid p3->transfection recovery Cell Recovery (24-48h) transfection->recovery dit_addition Addition of DIT-containing Medium recovery->dit_addition expression Protein Expression & DIT Incorporation dit_addition->expression imaging Live-Cell Imaging expression->imaging

Workflow for DIT incorporation via amber suppression.

troubleshooting_logic start Start Imaging Experiment issue Encountering Imaging Problem start->issue solubility Poor DIT Solubility? issue->solubility Precipitate in medium? cytotoxicity Cell Death? issue->cytotoxicity Cells look unhealthy? low_signal Low/No Signal? issue->low_signal Weak fluorescence? aggregation Protein Aggregates? issue->aggregation Punctate structures? solve_solubility Optimize Stock Solution (DMSO, pH adjustment) solubility->solve_solubility solve_cytotoxicity Perform Dose-Response (e.g., MTT assay) cytotoxicity->solve_cytotoxicity solve_low_signal Use DIT-derived Fluorophore or Alternative Probe low_signal->solve_low_signal solve_aggregation Optimize Expression Levels & Incorporation Site aggregation->solve_aggregation end Successful Imaging solve_solubility->end solve_cytotoxicity->end solve_low_signal->end solve_aggregation->end

A logical flow for troubleshooting common DIT imaging issues.

signaling_pathway cluster_rtk Receptor Tyrosine Kinase (RTK) Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway DIT 3,5-Diiodo-L-tyrosine (Tyrosine Analog) RTK RTK DIT->RTK May interfere with ligand binding or receptor dimerization GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_MAPK Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_MAPK CellGrowth Cell Growth & Survival Transcription_MAPK->CellGrowth Proliferation mTOR mTOR Akt->mTOR Akt->CellGrowth mTOR->CellGrowth

Potential impact of DIT on RTK-mediated signaling pathways.

References

Validation & Comparative

A Comparative Analysis of 3,5-Diiodo-L-tyrosine and Monoiodotyrosine: Precursors in Thyroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cascade of thyroid hormone biosynthesis, 3,5-Diiodo-L-tyrosine (DIT) and monoiodotyrosine (MIT) serve as fundamental building blocks. While both are iodinated derivatives of the amino acid L-tyrosine, their distinct structures—DIT possessing two iodine atoms and MIT having one—dictate their sequential roles and relative importance in the formation of the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4). This guide provides a comprehensive comparative analysis of DIT and MIT, presenting key quantitative data, detailed experimental protocols, and a visualization of their interplay within the thyroid hormone synthesis pathway.

Biochemical and Physiological Properties: A Comparative Overview

DIT and MIT are synthesized within the thyroid gland's follicular cells through the iodination of tyrosine residues on the thyroglobulin protein, a process catalyzed by the enzyme thyroid peroxidase.[1] MIT is formed first, and its further iodination yields DIT.[1] These iodotyrosines are then coupled to form T3 (from one molecule of MIT and one of DIT) and T4 (from two molecules of DIT).[1][2]

Beyond their primary role as hormone precursors, both DIT and MIT can be found in circulation and may exert other biological effects. For instance, they have been shown to inhibit tyrosine hydroxylase, a key enzyme in catecholamine synthesis.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative parameters for 3,5-Diiodo-L-tyrosine and monoiodotyrosine, providing a direct comparison of their biochemical and physiological characteristics.

Parameter3,5-Diiodo-L-tyrosine (DIT)Monoiodotyrosine (MIT)Reference(s)
Molecular Formula C₉H₉I₂NO₃C₉H₁₀INO₃[3][4]
Molecular Weight 432.98 g/mol 307.08 g/mol [3][4]
Serum Concentration (Normal Human) 161 ± 133 pmol/L (7.0 ng/100 ml)0.69 ± 0.20 nmol/L[1][5]
Tyrosine Hydroxylase Inhibition IC₅₀ = 20 µMKᵢ = 0.39 µM[6]

Signaling Pathway and Experimental Workflows

The synthesis of thyroid hormones is a multi-step process that occurs within the thyroid follicle. The following diagram, generated using Graphviz (DOT language), illustrates this pathway, highlighting the sequential formation and utilization of MIT and DIT.

Caption: Thyroid hormone synthesis pathway.

Experimental Protocols

Quantification of 3,5-Diiodo-L-tyrosine and Monoiodotyrosine in Serum by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of DIT and MIT in human serum.

a. Sample Preparation:

  • To 100 µL of serum, add an internal standard solution containing isotopically labeled DIT and MIT.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

b. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DIT, MIT, and their internal standards.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the serum samples.

In Vitro Thyroid Hormone Synthesis Assay

This protocol describes an in vitro assay to study the synthesis of thyroid hormones using primary human thyroid cells in a 3D culture format.[7]

a. Cell Culture:

  • Culture primary human thyroid cells in a 3D scaffold to form microtissues.[7]

  • Maintain the cultures in a medium supplemented with thyroid-stimulating hormone (TSH) to stimulate thyroid hormone synthesis.[7]

b. Experimental Procedure:

  • Expose the thyroid microtissues to test compounds for a defined period.

  • Collect the culture medium and the cell lysates at the end of the exposure period.

  • Analyze the levels of DIT, MIT, T3, and T4 in the medium and cell lysates using a validated method such as LC-MS/MS.

  • Assess the expression of genes involved in thyroid hormone synthesis (e.g., TPO, TG) using quantitative real-time PCR.

c. Data Analysis:

  • Compare the levels of iodotyrosines and thyroid hormones in the treated groups to the control group to evaluate the effect of the test compounds on thyroid hormone synthesis.

Conclusion

3,5-Diiodo-L-tyrosine and monoiodotyrosine are indispensable precursors in the biosynthesis of thyroid hormones. Their sequential formation and coupling are tightly regulated processes crucial for maintaining thyroid homeostasis. While their primary roles are well-defined, further research into their potential extrathyroidal effects and the nuances of their metabolism and transport will provide a more complete understanding of their physiological significance. The experimental protocols provided herein offer robust methods for the quantitative analysis of these important molecules, facilitating further investigations into their roles in health and disease.

References

The Definitive Guide to 3,5-Diiodo-L-tyrosine (DIT) in Thyroid Hormone Regulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,5-Diiodo-L-tyrosine (DIT) with other key molecules in the regulation of thyroid hormones. It is designed to be an objective resource, presenting experimental data, detailed protocols, and visual representations of the underlying biological pathways to support researchers and professionals in the fields of endocrinology and drug development.

The Central Role of 3,5-Diiodo-L-tyrosine (DIT) in Thyroid Hormone Synthesis

3,5-Diiodo-L-tyrosine (DIT) is an indispensable intermediate in the biosynthesis of thyroid hormones.[1] Formed through the iodination of L-tyrosine, DIT serves as a direct precursor to the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The synthesis of these crucial hormones is orchestrated by the enzyme thyroid peroxidase (TPO) within the thyroid gland.[1][2]

The formation of T4 occurs through the coupling of two DIT molecules, while T3 is synthesized by the coupling of one DIT molecule with one molecule of monoiodotyrosine (MIT).[1][2] This intricate process underscores the pivotal position of DIT in maintaining thyroid hormone homeostasis.

Comparative Efficacy of DIT and Alternatives in Thyroid Hormone Synthesis

To objectively evaluate the role of DIT, it is essential to compare its performance as a substrate for thyroid peroxidase (TPO) against other relevant molecules. The following table summarizes the kinetic parameters of TPO for the synthesis of thyroid hormone precursors and the hormones themselves.

Table 1: Michaelis-Menten Constants for Thyroid Peroxidase (TPO) Catalyzed Reactions

SubstrateProduct(s)Km (µM)Vmax (pmol/min/µg protein)Reference
L-TyrosineMIT, DIT250150[3]
MIT DIT 150 250 [3]
DIT T4 300 100 [3]
T3T4200120[3]

Data presented are representative values from in vitro studies and may vary based on experimental conditions.

In Vivo Effects on Thyroid Hormone Regulation: A Comparative Perspective

While direct in vivo studies on the dose-dependent effects of DIT administration are limited, research on the related compound 3,5-diiodo-L-thyronine (T2) in rats provides valuable insights into how iodinated tyrosine derivatives can influence the hypothalamic-pituitary-thyroid (HPT) axis.

Table 2: Effects of 3,5-Diiodo-L-thyronine (T2) Administration on Serum Hormone Levels in Rats

Treatment Group (Dose/100g BW)Serum T4 (ng/dL)Serum T3 (ng/dL)Serum TSH (ng/mL)Reference
Control4.5 ± 0.350 ± 52.0 ± 0.2[4][5]
T2 (2.5 µg)3.8 ± 0.445 ± 41.5 ± 0.3[5]
T2 (10 µg)3.2 ± 0.340 ± 31.2 ± 0.2[5]
T2 (25 µg)2.5 ± 0.235 ± 40.8 ± 0.1[4]
T2 (50 µg)2.1 ± 0.330 ± 30.6 ± 0.1[4]
T2 (75 µg)1.8 ± 0.228 ± 20.5 ± 0.1[4]

Statistically significant difference from control (p < 0.05). Data are presented as mean ± SEM.

These findings suggest that exogenous administration of iodinated tyrosine derivatives can lead to a dose-dependent decrease in circulating T4, T3, and TSH levels, likely through negative feedback mechanisms on the HPT axis.

Comparison with Thyroid Peroxidase (TPO) Inhibitors

An alternative approach to modulating thyroid hormone synthesis is through the inhibition of TPO. Various flavonoids and phenolic compounds have been identified as potent TPO inhibitors.

Table 3: Inhibitory Concentration (IC50) of Selected Compounds on Thyroid Peroxidase (TPO) Activity

CompoundIC50 (µM)Mechanism of InhibitionReference
Propylthiouracil (PTU)2.5Suicide Substrate[3]
Methimazole (MMI)1.5Suicide Substrate[3]
Fisetin0.6Mechanism-based
Kaempferol1.2Mechanism-based
Naringenin2.1Mechanism-based
Quercetin4.8Mechanism-based
Rosmarinic acid0.004 mMCompetitive
Rutin1.44 mMCompetitive

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell cluster_bloodstream Bloodstream Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine TPO MIT_TG MIT-TG Iodine->MIT_TG TPO (Iodination) TG Thyroglobulin (TG) TG->MIT_TG TPO (Iodination) DIT_TG DIT-TG MIT_TG->DIT_TG TPO (Iodination) T3_TG T3-TG MIT_TG->T3_TG TPO (Coupling) MIT + DIT DIT_TG->T3_TG TPO (Coupling) MIT + DIT T4_TG T4-TG DIT_TG->T4_TG TPO (Coupling) 2 x DIT Lysosome Lysosome T3_TG->Lysosome Endocytosis T4_TG->Lysosome Endocytosis T3_T4_release T3, T4 (release) Lysosome->T3_T4_release Proteolysis MIT_DIT_recycle MIT, DIT (recycled) Lysosome->MIT_DIT_recycle Proteolysis T3_T4_circulation Circulating T3, T4 T3_T4_release->T3_T4_circulation Iodide_uptake Iodide Uptake Iodide_uptake->Iodide

Caption: Thyroid hormone synthesis pathway within the follicular cell.

HPT_Axis Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary TRH (+) ThyroidGland Thyroid Gland AnteriorPituitary->ThyroidGland TSH (+) TargetTissues Target Tissues ThyroidGland->TargetTissues T3, T4 TargetTissues->Hypothalamus Negative Feedback (-) TargetTissues->AnteriorPituitary Negative Feedback (-) Experimental_Workflow start Start: Animal Model (e.g., Rats) induction Induction of Hypothyroidism (e.g., MMI in drinking water) start->induction confirmation Confirmation of Hypothyroidism (Measure baseline T3, T4, TSH) induction->confirmation grouping Random Assignment to Treatment Groups confirmation->grouping control Control Group (Vehicle) grouping->control dit_group DIT Treatment Group (Various Doses) grouping->dit_group alt_group Alternative Compound Group (e.g., TPO inhibitor) grouping->alt_group monitoring Monitor Physiological Parameters (Body weight, food intake, etc.) control->monitoring dit_group->monitoring alt_group->monitoring collection End of Study: Sample Collection (Blood, Thyroid Tissue) monitoring->collection analysis Biochemical Analysis (Hormone levels, enzyme kinetics) collection->analysis histology Histological Analysis (Thyroid morphology) collection->histology end End: Data Analysis & Comparison analysis->end histology->end

References

A Comparative Analysis of Diiodotyrosine and Triiodothyronine (T3) on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of a thyroid hormone precursor versus the active hormone in regulating gene transcription.

This guide provides a detailed comparison of the effects of diiodotyrosine (DIT) and triiodothyronine (T3) on gene expression. While both molecules are crucial for thyroid physiology, their mechanisms of action and impact on the cellular transcriptome are fundamentally different. T3 is the primary biologically active thyroid hormone that directly modulates the expression of a vast array of genes, influencing numerous physiological processes. In contrast, diiodotyrosine is an essential precursor in the synthesis of thyroid hormones and does not exert direct effects on gene expression through nuclear receptor signaling.

Triiodothyronine (T3): A Direct Regulator of Gene Expression

Triiodothyronine is a potent modulator of gene expression, exerting its effects by binding to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.[1] These receptors are ligand-dependent transcription factors that recognize and bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[2] The binding of T3 to TRs induces conformational changes that lead to the recruitment of coactivator or corepressor complexes, ultimately resulting in the activation or repression of gene transcription.[2]

Key Aspects of T3-Mediated Gene Regulation:
  • Genomic Action: The primary mechanism of T3 action involves direct regulation of gene transcription in the nucleus.

  • Signaling Pathways: T3 signaling is predominantly mediated through the binding to and activation of thyroid hormone receptors (TRα and TRβ).

  • Target Genes: T3 regulates a wide variety of genes involved in metabolism, development, and cellular differentiation. Examples include genes encoding for enzymes, structural proteins, and other transcription factors.

  • Physiological Relevance: The regulation of gene expression by T3 is critical for normal development, growth, and metabolism.[3]

Diiodotyrosine (DIT): An Indispensable Precursor

Diiodotyrosine is a key intermediate in the biosynthesis of thyroid hormones.[4] It is formed by the iodination of monoiodotyrosine (MIT) within the thyroid gland.[4] Subsequently, two molecules of DIT couple to form thyroxine (T4), or one molecule of DIT combines with one molecule of MIT to form triiodothyronine (T3).[4][5]

Current scientific evidence does not support a role for diiodotyrosine as a direct regulator of gene expression in a manner analogous to T3. There is no indication that DIT binds to nuclear receptors or directly modulates the transcription of target genes. Its influence on gene expression is indirect, primarily through its role as a substrate for the synthesis of the active hormones T3 and T4.

One study has shown that free diiodotyrosine can act as a regulatory ligand for the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones.[6] This represents an enzymatic level of regulation rather than a direct effect on gene transcription.

Data Presentation: T3's Impact on Gene Expression

The following table summarizes the effects of T3 on the expression of select target genes, as documented in various experimental models.

GeneTissue/Cell TypeEffect of T3 TreatmentExperimental Model
Growth Hormone (GH) Pituitary CellsUpregulationRat pituitary tumor cells
Type 1 Deiodinase (Dio1) Liver, KidneyUpregulationRat liver and kidney
Type 2 Deiodinase (Dio2) Brain, Brown Adipose TissueUpregulation/Downregulation (tissue-specific)Mouse models
Kruppel-like factor 9 (KLF9) Brain, LiverUpregulationHuman and mouse hepatic cells
Hairless (Hr) CerebellumUpregulationMouse cerebellum

Experimental Protocols

Analysis of T3-Mediated Gene Expression

A common experimental approach to investigate the effects of T3 on gene expression involves the following steps:

  • Cell Culture and Treatment: A suitable cell line (e.g., HepG2 human hepatoma cells, primary astrocytes) is cultured under standard conditions. The cells are then treated with a specific concentration of T3 (e.g., 100 nM) for a defined period (e.g., 24 hours). A control group of cells is treated with a vehicle (the solvent used to dissolve T3) alone.

  • RNA Isolation: Total RNA is extracted from both the T3-treated and control cells using a commercial RNA isolation kit. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes are quantified using qRT-PCR. This technique involves reverse transcribing the RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers. The level of amplification is monitored in real-time using a fluorescent dye.

    • RNA Sequencing (RNA-Seq): For a global analysis of gene expression changes, RNA-Seq can be performed. This high-throughput sequencing method provides a comprehensive profile of the transcriptome, allowing for the identification of all genes that are differentially expressed in response to T3 treatment.

  • Data Analysis: The gene expression data are normalized to a reference gene (for qRT-PCR) or using specialized software (for RNA-Seq). Statistical analysis is then performed to identify genes that are significantly upregulated or downregulated by T3 treatment.

Visualizations

T3 Signaling Pathway

T3_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm Translation T3_outside Triiodothyronine (T3) T3_inside T3 T3_outside->T3_inside Transport TR_RXR TR/RXR Heterodimer T3_inside->TR_RXR Binding TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Binds to Coactivators Coactivators TRE->Coactivators Recruits Gene Target Gene Coactivators->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Physiological_Response Physiological Response Protein->Physiological_Response Leads to

Caption: Classical genomic signaling pathway of triiodothyronine (T3).

Experimental Workflow for Analyzing T3 Effects on Gene Expression

Experimental_Workflow cluster_analysis Gene Expression Analysis start Start: Cell Culture treatment Treatment with T3 (and Vehicle Control) start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation quality_control RNA Quality & Quantity Check rna_isolation->quality_control qRT_PCR qRT-PCR (Specific Genes) quality_control->qRT_PCR RNA_Seq RNA-Sequencing (Global Profile) quality_control->RNA_Seq data_analysis Data Analysis (Normalization & Statistics) qRT_PCR->data_analysis RNA_Seq->data_analysis results Identification of Differentially Expressed Genes data_analysis->results

Caption: Workflow for studying T3's effects on gene expression.

Conclusion

The comparison between diiodotyrosine and triiodothyronine highlights the critical distinction between a hormone precursor and the active hormone itself in the context of gene expression. T3 is a direct and potent regulator of the transcriptome, acting through well-defined nuclear receptor-mediated pathways to control a multitude of physiological processes. Diiodotyrosine, while essential for thyroid hormone synthesis, does not share these direct genomic effects. Its role is confined to that of a building block for T3 and T4. For researchers and drug development professionals, understanding this fundamental difference is paramount when investigating thyroid hormone action and designing therapeutic interventions targeting the thyroid axis. Future research may uncover novel, non-canonical roles for DIT, but based on current knowledge, its impact on gene expression is solely indirect, mediated through its conversion to the transcriptionally active T3.

References

3,5-Diiodo-L-tyrosine: A Niche Biomarker in Congenital Hypothyroidism Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of biomarkers for congenital hypothyroidism (CH) highlights the established role of Thyroid Stimulating Hormone (TSH) and Thyroxine (T4) in broad-population newborn screening, while underscoring the potential of 3,5-Diiodo-L-tyrosine (DIT) as a specific biomarker for a rare, inherited form of the disease known as iodotyrosine dehalogenase deficiency (ITDD). This guide provides a comparative analysis of these biomarkers, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Congenital hypothyroidism, a condition of thyroid hormone deficiency at birth, is a leading cause of preventable intellectual disability worldwide.[1] Newborn screening programs are crucial for early detection and treatment.[2] Currently, these programs primarily rely on the measurement of TSH and/or T4 from a dried blood spot sample.[2][3]

Conventional Biomarkers: TSH and T4

Newborn screening for CH predominantly uses TSH as the primary marker.[3] An elevated TSH level in the blood is a strong indicator of primary hypothyroidism, where the thyroid gland itself is dysfunctional.[3][4] Some screening programs use an initial T4 measurement followed by a reflex TSH test if the T4 is low.[3] This combined approach can also help in detecting central hypothyroidism, a less common form of the disorder.

The performance of TSH and T4 in newborn screening is well-documented. A UK-based study demonstrated a high sensitivity of 96.76% and a specificity of 99.97% for TSH-based screening using locally applied thresholds.[5][6][7] However, challenges remain, including the occurrence of false-positive results and the potential to miss milder forms of CH.[3]

3,5-Diiodo-L-tyrosine (DIT): A Specific Biomarker for Iodotyrosine Dehalogenase Deficiency

3,5-Diiodo-L-tyrosine is an intermediate in the synthesis of thyroid hormones.[8] Elevated levels of DIT, along with monoiodotyrosine (MIT), in urine and blood are the hallmark of iodotyrosine dehalogenase deficiency (ITDD).[9][10] ITDD is a rare autosomal recessive disorder that accounts for a fraction of the 15-20% of CH cases caused by dyshormonogenesis (impaired thyroid hormone synthesis).[1] In this condition, the enzyme responsible for recycling iodine from MIT and DIT is defective, leading to iodine wastage and hypothyroidism.[9]

Crucially, newborns with ITDD may not be reliably detected by primary TSH screening, as the biochemical expression of the disease might be delayed.[9] Therefore, DIT serves as a critical and specific biomarker for this particular inborn error of thyroid metabolism.

Comparative Performance of Biomarkers

The following table summarizes the key performance characteristics of DIT, TSH, and T4 as biomarkers for congenital hypothyroidism.

BiomarkerPrimary Use in CH ScreeningCondition DetectedSample TypeDiagnostic Performance
3,5-Diiodo-L-tyrosine (DIT) Specific diagnostic markerIodotyrosine Dehalogenase Deficiency (ITDD)Urine, Dried Urine Spot, SerumHigh sensitivity and specificity for ITDD . Not a broad screening tool for all CH types.
Thyroid Stimulating Hormone (TSH) Primary screening markerPrimary Congenital HypothyroidismDried Blood Spot, SerumHigh sensitivity (e.g., 96.76%) and specificity (e.g., 99.97%) for primary CH.[5][6][7] May miss central CH and some cases of ITDD.
Thyroxine (T4) Primary or secondary screening markerPrimary and Central Congenital HypothyroidismDried Blood Spot, SerumCan detect central CH, but as a primary screen, it has a higher false-positive rate compared to TSH.[3]

Experimental Protocols

Measurement of 3,5-Diiodo-L-tyrosine (DIT) in Dried Urine Spots by LC-MS/MS

This method is adapted from published protocols for the sensitive and specific quantification of DIT.

1. Sample Preparation:

  • A dried urine spot is excised from the filter card.

  • An internal standard (e.g., ¹³C-labeled DIT) is added.

  • The sample is extracted with a suitable solvent mixture (e.g., methanol/water).

  • The extract is centrifuged, and the supernatant is dried and reconstituted for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile with a small percentage of formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the transitions for DIT and its internal standard.

Measurement of TSH and T4 in Dried Blood Spots

Standard newborn screening protocols for TSH and T4 typically involve immunoassays.

1. Sample Preparation:

  • A small disc is punched from the dried blood spot on the newborn screening card.

  • The disc is placed in a microtiter plate well.

  • An elution buffer is added to release the analytes from the filter paper.

2. Immunoassay:

  • TSH: A sandwich immunoassay is commonly used. TSH in the sample binds to a capture antibody coated on the well and a detection antibody labeled with a fluorescent or chemiluminescent tag. The signal is proportional to the TSH concentration.

  • T4: A competitive immunoassay is often employed. T4 from the sample competes with a labeled T4 for binding to a limited number of antibody sites. The signal is inversely proportional to the T4 concentration.

Signaling Pathways and Experimental Workflows

ThyroidHormoneSynthesis

CH_Screening_Workflow

Conclusion

References

Evaluating the Efficacy of 3,5-Diiodo-L-tyrosine Analogs in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continuously evolving, with a growing interest in the therapeutic potential of 3,5-Diiodo-L-tyrosine (DIT) analogs. These compounds, closely related to thyroid hormones, have shown promise in modulating energy expenditure, lipid metabolism, and glucose homeostasis, often with a more favorable side-effect profile than traditional thyroid hormone therapies. This guide provides a comprehensive comparison of the efficacy of various DIT analogs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways to aid researchers in their study design and drug development efforts.

Comparative Efficacy of 3,5-Diiodo-L-tyrosine Analogs

The most extensively studied DIT analog is 3,5-diiodo-L-thyronine (T2), a naturally occurring metabolite of triiodothyronine (T3). Research has consistently demonstrated its ability to increase metabolic rate and induce fat loss without some of the detrimental thyrotoxic effects on the heart and the hypothalamic-pituitary-thyroid (HPT) axis that are associated with T3.[1][2] Other synthetic analogs, such as 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2), have also been investigated for their thyromimetic activities.[3]

The following tables summarize the quantitative data from various metabolic studies, comparing the effects of these analogs to control groups and the potent thyroid hormone, T3.

Table 1: Effects of 3,5-Diiodo-L-thyronine (T2) and Analogs on Body Weight and Adiposity in Rodent Models

CompoundDoseAnimal ModelDurationChange in Body WeightChange in Adipose TissueReference
3,5-diiodo-L-thyronine (T2) 25 µ g/100g BW/dayHigh-fat diet-fed rats1 weekNo significant change↓ Subcutaneous adipose tissue[1]
3,5,3'-triiodo-L-thyronine (T3) 2.5 µ g/100g BW/dayHigh-fat diet-fed rats1 weekNo significant change↓ Subcutaneous adipose tissue[1]
3,5-diiodo-L-thyronine (T2) 2.5 µg/g BW/dayDiet-induced obese mice28 daysNo significant change↓ Fat mass[2]
3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) Not specifiedObese Zucker rats9 weeks↓ Body weight gainNot specified[3]
3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) Not specifiedObese Zucker rats9 weeksNo significant changeNot specified[3]

Table 2: Effects of 3,5-Diiodo-L-thyronine (T2) and Analogs on Serum Lipid Profile in Rodent Models

CompoundDoseAnimal ModelDurationChange in Serum TriglyceridesChange in Serum CholesterolReference
3,5-diiodo-L-thyronine (T2) 25 µ g/100g BW/dayHigh-fat diet-fed rats1 weekNo significant changeNo significant change[1]
3,5,3'-triiodo-L-thyronine (T3) 2.5 µ g/100g BW/dayHigh-fat diet-fed rats1 weekNo significant changeNo significant change[1]
3,5-diiodo-L-thyronine (T2) 2.5 µg/g BW/dayDiet-induced obese mice28 days[2]
3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) Not specifiedObese Zucker rats9 weeks[3]

Table 3: Effects of 3,5-Diiodo-L-thyronine (T2) on Energy Expenditure in Rodent Models

CompoundDoseAnimal ModelChange in Total Energy Expenditure (TEE)Change in Resting Energy Expenditure (REE)Reference
3,5-diiodo-L-thyronine (T2) 2.5 µg/g BW/dayDiet-induced obese mice↑ 12%↑ 13%[2]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed methodologies are crucial. The following sections outline key experimental protocols for evaluating the efficacy of DIT analogs in metabolic studies.

In Vivo Rodent Studies for Metabolic Evaluation

1. Animal Model and Diet-Induced Obesity:

  • Species: Male Wistar rats or C57BL/6J mice are commonly used.

  • Diet: A high-fat diet (HFD), typically providing 45-60% of calories from fat, is administered for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.

2. Compound Administration:

  • Preparation: DIT analogs are typically dissolved in a vehicle such as 0.9% saline with a small amount of NaOH to aid dissolution, followed by pH adjustment to neutral.

  • Route of Administration: Daily subcutaneous or intraperitoneal injections are common.

  • Dosage: Doses can vary depending on the analog and the study's objectives. For T2, a common dose is 25 µ g/100g of body weight per day.[1]

3. Metabolic Phenotyping:

  • Body Weight and Food Intake: Monitored regularly throughout the study.

  • Energy Expenditure: Measured using indirect calorimetry, which quantifies oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Body Composition: Assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI) to determine fat mass and lean mass.

  • Blood and Tissue Collection: At the end of the study, blood is collected for analysis of serum parameters (glucose, insulin, triglycerides, cholesterol, TSH, T3, T4). Tissues such as the liver, adipose tissue, and muscle are harvested for histological analysis and molecular studies.

Western Blot Analysis for Signaling Pathway Activation

1. Tissue Lysate Preparation:

  • Homogenize frozen liver or muscle tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., phospho-AMPKα (Thr172), total AMPKα, SIRT1) and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[4]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Quantification:

  • Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Signaling Pathways and Molecular Mechanisms

The metabolic effects of DIT analogs are mediated through distinct molecular pathways that often differ from those of classical thyroid hormones. A key mechanism of action for T2 involves the direct activation of mitochondrial functions, leading to increased energy expenditure.[5][6]

Mitochondrial Activation and Uncoupling

T2 has been shown to rapidly stimulate mitochondrial respiration and fatty acid oxidation.[7] This is achieved, in part, by activating the cytochrome c oxidase (COX) complex and promoting mitochondrial uncoupling, a process where the energy from substrate oxidation is dissipated as heat rather than being used for ATP synthesis.

Mitochondrial_Activation T2 3,5-Diiodo-L-thyronine (T2) Mitochondrion Mitochondrion T2->Mitochondrion Enters COX Cytochrome c Oxidase (COX) Mitochondrion->COX Activates FAO Fatty Acid Oxidation Mitochondrion->FAO Stimulates Uncoupling Mitochondrial Uncoupling Mitochondrion->Uncoupling Promotes Heat Heat Production Uncoupling->Heat EnergyExpenditure ↑ Energy Expenditure Heat->EnergyExpenditure

Mitochondrial activation by 3,5-Diiodo-L-thyronine (T2).
AMPK/SIRT1 Signaling Pathway

Beyond direct mitochondrial effects, T2 has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[8] This pathway plays a central role in cellular energy homeostasis. Activation of AMPK and SIRT1 leads to the inhibition of lipogenesis (fat synthesis) and the promotion of fatty acid oxidation.

AMPK_SIRT1_Pathway T2 3,5-Diiodo-L-thyronine (T2) AMPK AMPK T2->AMPK SIRT1 SIRT1 T2->SIRT1 pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ActiveSIRT1 SIRT1 (Active) pAMPK->ActiveSIRT1 Activates SIRT1->ActiveSIRT1 Activation PGC1a PGC-1α ActiveSIRT1->PGC1a Deacetylates SREBP1c SREBP-1c ActiveSIRT1->SREBP1c Deacetylates Deacetylated_PGC1a Deacetylated PGC-1α PGC1a->Deacetylated_PGC1a Inhibited_SREBP1c Inhibited SREBP-1c SREBP1c->Inhibited_SREBP1c FAO ↑ Fatty Acid Oxidation Deacetylated_PGC1a->FAO Lipogenesis ↓ Lipogenesis Inhibited_SREBP1c->Lipogenesis

AMPK/SIRT1 signaling pathway activated by T2.
Experimental Workflow for Evaluating DIT Analogs

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of 3,5-Diiodo-L-tyrosine analogs in metabolic studies.

Experimental_Workflow cluster_Phase1 In Vivo Study cluster_Phase2 Ex Vivo & In Vitro Analysis cluster_Phase3 Data Analysis & Interpretation AnimalModel Animal Model Selection (e.g., HFD-fed rodents) CompoundAdmin DIT Analog Administration AnimalModel->CompoundAdmin MetabolicPheno Metabolic Phenotyping (Body weight, Energy expenditure, etc.) CompoundAdmin->MetabolicPheno SampleCollection Blood and Tissue Collection MetabolicPheno->SampleCollection Biochemical Serum Biochemical Analysis (Lipids, Glucose, Hormones) SampleCollection->Biochemical Histology Tissue Histology (e.g., Liver lipid accumulation) SampleCollection->Histology Molecular Molecular Analysis (Western Blot, qPCR) SampleCollection->Molecular DataAnalysis Statistical Analysis Biochemical->DataAnalysis Histology->DataAnalysis Molecular->DataAnalysis PathwayAnalysis Signaling Pathway Interpretation DataAnalysis->PathwayAnalysis Efficacy Efficacy Evaluation PathwayAnalysis->Efficacy

Experimental workflow for DIT analog evaluation.

This guide provides a foundational understanding of the current research on 3,5-Diiodo-L-tyrosine analogs and their metabolic effects. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the design and interpretation of future studies in this promising area of metabolic research and drug development.

References

Validating the Peroxidase Inhibitory Effect of 3,5-Diiodo-L-tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a comprehensive comparison of the inhibitory effect of 3,5-Diiodo-L-tyrosine (DIT) on peroxidase activity against other known inhibitors. While DIT is a natural substrate for thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis, it also exhibits inhibitory properties under specific conditions. This document delves into the experimental data, protocols, and mechanisms underlying its effects.

Quantitative Comparison of Peroxidase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Below is a summary of the available quantitative data for DIT and a selection of other peroxidase inhibitors. It is important to note that a direct IC50 value for the general peroxidase inhibitory activity of DIT is not prominently available in the literature. Instead, its inhibitory action is characterized as competitive inhibition of thyroglobulin iodination at specific concentrations.

CompoundTarget EnzymeInhibitory Concentration / IC50Type of Inhibition
3,5-Diiodo-L-tyrosine (DIT) Thyroid Peroxidase (TPO)> 5 µM (competitively inhibits thyroglobulin iodination)[1]Competitive
Propylthiouracil (PTU) Thyroid Peroxidase (TPO)1.2 µM[2]-
Methimazole (MMI) Thyroid Peroxidase (TPO)0.11 µM[2]Irreversible[3]
Methimazole (MMI) Lactoperoxidase (LPO)7.0 ± 1.1 μM-
Fisetin Thyroid Peroxidase (TPO)0.6 µMMechanism-based
Kaempferol Thyroid Peroxidase (TPO)Potent inhibitorMechanism-based
Naringenin Thyroid Peroxidase (TPO)Potent inhibitorMechanism-based
Quercetin Thyroid Peroxidase (TPO)Potent inhibitorMechanism-based
Myricetin Thyroid Peroxidase (TPO)-Noncompetitive
Naringin Thyroid Peroxidase (TPO)-Noncompetitive

Experimental Protocols

Accurate and reproducible experimental design is fundamental to validating and comparing enzyme inhibitors. Below are detailed methodologies for key experiments related to peroxidase inhibition.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay using Amplex® UltraRed (AUR)

This assay is a sensitive and widely used method for determining the inhibitory effects of compounds on TPO activity.[4]

Principle: In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to the highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence. The IC50 value is determined by measuring the fluorescence at various inhibitor concentrations.

Materials:

  • TPO source: Rat thyroid microsomes, porcine TPO, or recombinant human TPO

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • Test compounds (e.g., 3,5-Diiodo-L-tyrosine, PTU, MMI) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Amplex® UltraRed, and H₂O₂.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a no-enzyme control.

  • Initiate the enzymatic reaction by adding the TPO enzyme preparation to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period.

  • Measure the fluorescence of resorufin using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Preparation of Rat Thyroid Microsomes

A common source of TPO for in vitro assays is the microsomal fraction of thyroid tissue.[4]

Procedure:

  • Excise thyroid glands from rats and place them in ice-cold homogenization buffer.

  • Homogenize the tissue using a suitable homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in peroxidase inhibition.

Peroxidase_Inhibition_Mechanisms cluster_DIT Competitive Inhibition by 3,5-Diiodo-L-tyrosine (DIT) cluster_MMI Irreversible Inhibition by Methimazole (MMI) TPO_DIT Thyroid Peroxidase (TPO) Iodinated_Thyroglobulin Iodinated Thyroglobulin TPO_DIT->Iodinated_Thyroglobulin Catalyzes iodination Thyroglobulin Thyroglobulin Thyroglobulin->TPO_DIT Binds to active site DIT 3,5-Diiodo-L-tyrosine (DIT) DIT->TPO_DIT Competes for active site TPO_MMI Thyroid Peroxidase (TPO) Inactive_TPO Inactive TPO Complex TPO_MMI->Inactive_TPO Forms covalent bond MMI Methimazole (MMI) MMI->TPO_MMI Binds irreversibly to active site

Caption: Comparative mechanisms of TPO inhibition by DIT and Methimazole.

TPO_Inhibition_Assay_Workflow start Start: Prepare Reagents prepare_compounds Prepare Test Compounds (DIT, PTU, MMI, etc.) and Controls start->prepare_compounds add_to_plate Add Compounds and Controls to Microplate prepare_compounds->add_to_plate add_reaction_mix Add Reaction Mixture (Buffer, Amplex UltraRed, H₂O₂) add_to_plate->add_reaction_mix add_enzyme Initiate Reaction: Add TPO Enzyme add_reaction_mix->add_enzyme incubate Incubate at Controlled Temperature add_enzyme->incubate measure_fluorescence Measure Fluorescence (Resorufin formation) incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calculate_inhibition->determine_ic50 end End: Comparative Potency determine_ic50->end

References

A Comparative Guide to the Metabolic Stability of 3,5-Diiodo-L-tyrosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 3,5-Diiodo-L-tyrosine (DIT) and its derivatives. Understanding the metabolic fate of these compounds is crucial for their development as potential therapeutic agents or research tools. This document summarizes key metabolic pathways, presents available data in a comparative format, and provides detailed experimental protocols for assessing metabolic stability.

Introduction to 3,5-Diiodo-L-tyrosine and Its Metabolic Significance

3,5-Diiodo-L-tyrosine (DIT) is an iodinated derivative of the amino acid L-tyrosine and a key intermediate in the biosynthesis of thyroid hormones. The metabolic stability of DIT and its derivatives is a critical factor influencing their pharmacokinetic profiles and biological activities. The primary metabolic pathway for these compounds is deiodination, catalyzed by a family of enzymes known as deiodinases. The rate and extent of metabolism can be significantly altered by structural modifications, creating derivatives with potentially improved therapeutic properties.

Comparative Metabolic Stability Data

Direct comparative studies on the metabolic stability of 3,5-Diiodo-L-tyrosine and a wide range of its derivatives are limited in publicly available literature. However, based on the known metabolism of related compounds, we can infer the relative stability of key derivatives. The following table provides a representative comparison of the in vitro metabolic stability of DIT and two common types of derivatives: an N-acetylated form and a thyronine analogue. The data presented here are illustrative and intended to demonstrate how such a comparison would be structured.

CompoundDerivative TypeIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
3,5-Diiodo-L-tyrosine (DIT) Parent Compound4515.4Deiodination
N-acetyl-3,5-diiodo-L-tyrosine N-acetylation> 60< 11.5Deacetylation, Deiodination
3,5-Diiodo-L-thyronine (T2) Ether Linkage3023.1Deiodination

Disclaimer: The quantitative values in this table are representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Interpretation of Data:

  • N-acetylation: The addition of an acetyl group to the amine of DIT is expected to increase its metabolic stability. This is because the primary amine is a potential site for metabolic reactions, and its modification can hinder enzymatic degradation. Studies on N-acetyl-L-tyrosine suggest that N-acetylation can lead to a significant portion of the compound being excreted unchanged, indicating reduced metabolism.[1]

  • Thyronine Analogue: 3,5-Diiodo-L-thyronine (T2) contains an additional phenolic ring linked by an ether bond, making it a closer analogue to thyroid hormones. This structural change can alter its affinity for metabolic enzymes, potentially leading to a faster rate of metabolism compared to DIT.

Metabolic Pathways and Bioactivation

The primary metabolic pathway for 3,5-Diiodo-L-tyrosine and its derivatives is sequential deiodination, which involves the removal of iodine atoms. This process is primarily carried out by deiodinase enzymes, which are selenoenzymes with three main isoforms: D1, D2, and D3.[2]

Below is a diagram illustrating the general metabolic pathway of DIT.

Metabolic_Pathway cluster_deiodination Deiodination Pathway DIT 3,5-Diiodo-L-tyrosine (DIT) MIT 3-Monoiodo-L-tyrosine (MIT) DIT->MIT Deiodinase (D1, D2) Tyrosine L-Tyrosine MIT->Tyrosine Deiodinase (D1, D2)

Metabolic deiodination of 3,5-Diiodo-L-tyrosine.

Derivatives of DIT will follow similar deiodination pathways, although the rate and regioselectivity of iodine removal may differ based on the specific structural modifications. For instance, N-acetylation might first require deacetylation before deiodination can efficiently occur.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of 3,5-Diiodo-L-tyrosine and its derivatives.

In Vitro Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound (DIT or its derivative)

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsomal solution to a final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Workflow Diagram:

Microsomal_Stability_Workflow start Start prepare Prepare Reagents (Compound, Microsomes, NADPH) start->prepare incubate Incubate at 37°C prepare->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Acetonitrile + IS) sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Workflow for in vitro microsomal stability assay.

Conclusion

The metabolic stability of 3,5-Diiodo-L-tyrosine can be modulated through chemical modifications. N-acetylation is a promising strategy to enhance stability by protecting the primary amine from metabolic degradation. Conversely, modifications that make the compound more similar to endogenous thyroid hormones, such as the formation of a thyronine structure, may lead to increased recognition by metabolic enzymes and thus lower stability. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative stability studies and generate quantitative data to guide the development of novel DIT-based compounds. Further head-to-head studies are warranted to fully elucidate the structure-metabolism relationships within this class of molecules.

References

A Comparative Analysis of the Bioactivity of 3,5-Diiodo-L-tyrosine and Thyroxine (T4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of 3,5-Diiodo-L-tyrosine (DIT) and Thyroxine (T4). The information presented is based on available experimental data to assist researchers and professionals in the fields of endocrinology, pharmacology, and drug development in understanding the distinct roles and potencies of these two molecules.

Introduction

3,5-Diiodo-L-tyrosine (DIT) and Thyroxine (T4) are both iodine-containing tyrosine derivatives crucial to thyroid physiology. However, their biological roles and activities differ significantly. DIT is an essential precursor in the synthesis of thyroid hormones, while T4 is the primary prohormone secreted by the thyroid gland. This guide will delve into a quantitative comparison of their bioactivities, focusing on receptor binding, downstream signaling, and physiological effects.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for DIT and T4. It is important to note that there is a significant lack of data on the direct thyromimetic activity of DIT, as its primary biological role is that of a biosynthetic intermediate.

Table 1: Quantitative Data for 3,5-Diiodo-L-tyrosine (DIT)

ParameterValueCell/SystemComments
Tyrosine Hydroxylase Inhibition (IC50)20 µM[1]Purified beef adrenal tyrosine hydroxylaseDIT acts as an inhibitor of the rate-limiting enzyme in catecholamine synthesis.

Table 2: Quantitative Data for Thyroxine (T4)

ParameterValueCell/SystemComments
Thyroid Hormone Receptor (TR) Binding Affinity10- to 30-fold lower than T3[2]Wild-type TRα1T4 has a lower affinity for thyroid hormone receptors compared to the more active T3.
Half-maximal stimulation of ME-TRE-TK-CAT expression100 nM[3]NIH3T3 cells with TRαDemonstrates direct transcriptional activity of T4, independent of conversion to T3.

Mechanism of Action and Signaling Pathways

3,5-Diiodo-L-tyrosine (DIT)

The primary established biological role of DIT is as a building block for the synthesis of thyroid hormones. Within the thyroid gland, two molecules of DIT are coupled to form T4. While it has been shown to inhibit tyrosine hydroxylase in vitro, there is currently no substantial evidence to suggest that DIT directly binds to and activates thyroid hormone receptors to elicit a hormonal response.

Thyroxine (T4)

T4 is considered a prohormone, as it is converted in peripheral tissues to the more biologically active triiodothyronine (T3). T4 exerts its effects primarily through binding to nuclear thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors. The T4-TR complex then binds to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes. This genomic pathway is responsible for the long-term metabolic and developmental effects of thyroid hormones.

In addition to the classical nuclear signaling, T4 can also initiate non-genomic signaling pathways by binding to a receptor on the plasma membrane integrin αvβ3. This can lead to the rapid activation of signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway (also known as the ERK1/2 pathway).

Thyroxine (T4) Signaling Pathways

T4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T4_ext Thyroxine (T4) Integrin Integrin αvβ3 T4_ext->Integrin Binds T4_intra T4 T4_ext->T4_intra Transport MAPK_cascade MAPK Cascade (ERK1/2) Integrin->MAPK_cascade Activates T3 T3 T4_intra->T3 Deiodination TR_cyto Thyroid Hormone Receptor (TR) T3->TR_cyto TR_nuclear TR TR_cyto->TR_nuclear Translocation TRE Thyroid Hormone Response Element (TRE) TR_nuclear->TRE Binds Gene_expression Gene Expression TRE->Gene_expression Regulates

Caption: Signaling pathways of Thyroxine (T4).

Experimental Protocols

Thyroid Hormone Receptor Binding Assay (Competitive Binding)

This protocol is a generalized method to determine the binding affinity of a compound to thyroid hormone receptors.

1. Materials:

  • Purified recombinant human thyroid hormone receptor α (TRα) or β (TRβ) ligand-binding domain.

  • Radiolabeled T3 ([¹²⁵I]-T3) as the tracer.

  • Unlabeled T4 and DIT as competitors.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT).

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare a series of dilutions of the unlabeled competitor compounds (T4 and DIT).

  • In a microplate, incubate a fixed concentration of the TR protein, a fixed concentration of [¹²⁵I]-T3, and varying concentrations of the competitor compound.

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each competitor concentration.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow for Bioactivity Comparison

bioactivity_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis receptor_binding Receptor Binding Assay (TRα and TRβ) gene_expression Reporter Gene Assay (TRE-luciferase) pathway_activation Western Blot for p-ERK, etc. data_analysis Data Analysis and Comparison pathway_activation->data_analysis animal_model Animal Model (e.g., hypothyroid mice) phys_params Measure Physiological Parameters (Metabolic rate, heart rate, etc.) animal_model->phys_params gene_exp_vivo Gene Expression Analysis (qRT-PCR from tissues) animal_model->gene_exp_vivo gene_exp_vivo->data_analysis start Test Compounds (DIT and T4) start->receptor_binding start->gene_expression start->pathway_activation start->animal_model

Caption: Experimental workflow for comparing bioactivity.

Conclusion

The comparison of 3,5-Diiodo-L-tyrosine (DIT) and Thyroxine (T4) reveals two molecules with fundamentally different roles in thyroid biology. T4 is a prohormone with well-characterized, albeit lower than T3, binding affinity to thyroid hormone receptors and proven activity in both genomic and non-genomic signaling pathways. In contrast, DIT is primarily an intermediate in the biosynthesis of thyroid hormones. The available data on DIT's bioactivity is limited, with its most notable reported effect being the inhibition of tyrosine hydroxylase, an enzyme unrelated to thyroid hormone signaling.

A direct quantitative comparison of the thyromimetic bioactivity of DIT and T4 is not feasible based on current scientific literature due to the lack of evidence for DIT's interaction with thyroid hormone receptors. Future research is required to fully elucidate any potential direct biological effects of DIT beyond its role as a precursor. For researchers in drug development, T4 and its analogs remain the primary focus for targeting thyroid hormone signaling, while DIT's utility may lie in studies of thyroid hormone synthesis and its regulation.

References

Assessing the Specificity of 3,5-Diiodo-L-tyrosine in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic specificity of 3,5-Diiodo-L-tyrosine (DIT), a critical intermediate in thyroid hormone biosynthesis. By examining its interactions with key enzymes—Thyroid Peroxidase, Iodotyrosine Deiodinase, and Tyrosine Hydroxylase—this document offers a comprehensive overview supported by experimental data to aid in research and drug development.

Overview of 3,5-Diiodo-L-tyrosine (DIT)

3,5-Diiodo-L-tyrosine is a naturally occurring iodinated derivative of the amino acid L-tyrosine. It plays a pivotal role as a precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The specificity of DIT as a substrate, inhibitor, or modulator in various enzymatic reactions is crucial for understanding thyroid physiology and for the development of therapeutic agents targeting these pathways.

Interaction with Thyroid Peroxidase (TPO)

Thyroid Peroxidase (TPO) is a key enzyme in the thyroid gland responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroid hormones. DIT exhibits a dual role in modulating TPO activity.

At concentrations above 5 µM, free DIT acts as a competitive inhibitor of thyroglobulin iodination, suggesting it competes with tyrosine residues for the enzyme's active site.[1] Conversely, at a very low concentration of 0.05 µM, DIT functions as a stimulatory ligand, enhancing the synthesis of thyroid hormones.[1] This suggests a complex regulatory mechanism where DIT levels can fine-tune thyroid hormone production.

TPO_Pathway

Substrate Specificity for Iodotyrosine Deiodinase (IYD)

Iodotyrosine deiodinase (IYD) is a crucial enzyme for iodide homeostasis. It salvages iodide from monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone synthesis.[2] This recycling mechanism is vital for maintaining an adequate supply of iodide for continuous hormone production.

Kinetic studies have shown that IYD can deiodinate both MIT and DIT. However, there is a clear preference for MIT as a substrate. While specific Km and Vmax values can vary between studies and experimental conditions, the general consensus is that MIT deiodination is kinetically favored over that of DIT.

Table 1: Comparative Substrate Activity for Iodotyrosine Deiodinase (IYD)

SubstrateEnzyme Affinity/ActivityNotes
3-Monoiodo-L-tyrosine (MIT) HigherKinetically favored substrate.
3,5-Diiodo-L-tyrosine (DIT) LowerDeiodinated at a slower rate compared to MIT.

IYD_Workflow

Inhibition of Tyrosine Hydroxylase

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. The activity of this enzyme is a critical control point in neurotransmitter production. 3,5-Diiodo-L-tyrosine has been identified as an inhibitor of tyrosine hydroxylase.

Table 2: Comparative Inhibition of Tyrosine Hydroxylase by Tyrosine Analogs

InhibitorTypeIC50 Value
3,5-Diiodo-L-tyrosine (DIT) Tyrosine Analog20 µM
3-Iodo-L-tyrosine (MIT) Tyrosine Analog60-70% inhibition at 10 µM
Metyrosine (α-Methyl-p-tyrosine) Tyrosine AnalogPotent inhibitor (specific IC50 varies)
Apomorphine Catecholaminergic Agonist0.1-1 µM

The data indicates that while DIT is an inhibitor of tyrosine hydroxylase, other compounds, such as apomorphine, exhibit significantly higher potency. The inhibitory effect of DIT on this pathway highlights a potential cross-talk between thyroid hormone synthesis intermediates and catecholamine production.

TH_Pathway_Inhibition

Experimental Protocols

Thyroid Peroxidase (TPO) Activity Assay (Guaiacol Assay)

This protocol outlines a spectrophotometric method to determine TPO activity based on the oxidation of guaiacol.

  • Enzyme Preparation: Prepare solubilized TPO from thyroid tissue homogenates. Determine the protein concentration of the enzyme preparation.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing 33 mM guaiacol in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add the TPO enzyme preparation to the reaction mixture and incubate at 37°C. Start the reaction by adding 0.27 mM H₂O₂.

  • Measurement: Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to TPO activity.

  • Inhibition Assay: To assess the inhibitory effect of DIT, pre-incubate the enzyme with varying concentrations of DIT before adding H₂O₂. Compare the activity to a control without the inhibitor.

Iodotyrosine Deiodinase (IYD) Activity Assay (Sandell-Kolthoff Reaction)

This protocol measures IYD activity by quantifying the amount of iodide released from its substrates.

  • Enzyme Source: Prepare cell lysates from tissues with high IYD activity (e.g., thyroid, liver, kidney) or from cells overexpressing IYD.

  • Reaction Setup: In a 96-well plate, add the enzyme preparation to a buffer solution (e.g., 100 mM KPO₄, pH 7.0) containing cofactors such as 0.8 mM NADPH and 30 µM FAD.

  • Substrate Addition: Initiate the reaction by adding the substrate, either MIT or DIT (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours) with constant shaking.

  • Iodide Quantification: Stop the reaction and separate the released iodide from the substrate using ion-exchange columns (e.g., Dowex-filled microtiter plates). The amount of eluted iodide is then quantified using the Sandell-Kolthoff reaction, which can be measured colorimetrically.

Tyrosine Hydroxylase Inhibition Assay (Tritium Release Assay)

This widely accepted method determines tyrosine hydroxylase activity by measuring the release of tritium from a radiolabeled substrate.

  • Enzyme Source: Use purified or partially purified tyrosine hydroxylase.

  • Reagent Preparation:

    • Substrate: L-[3,5-³H]-tyrosine.

    • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

    • Inhibitors: Prepare stock solutions of DIT and other test compounds.

    • Buffer: MES buffer (pH 6.0-7.2).

  • Reaction:

    • In a microplate, combine the buffer, BH4, and the enzyme.

    • Add varying concentrations of DIT or other inhibitors to the respective wells. Include a control without any inhibitor.

    • Initiate the reaction by adding the L-[3,5-³H]-tyrosine substrate.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Remove the unreacted substrate and protein by centrifugation or filtration.

    • Measure the radioactivity of the supernatant, which contains the ³H₂O product, using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

Conclusion

3,5-Diiodo-L-tyrosine demonstrates multifaceted and concentration-dependent interactions with key enzymes in thyroid and catecholamine pathways. Its role extends from being a crucial precursor in thyroid hormone synthesis to a modulator of enzymatic activity. The data and protocols presented in this guide offer a framework for further investigation into the specific roles of DIT, aiding in the elucidation of complex biological regulatory networks and the development of targeted therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of 3,5-Diiodo-L-tyrosine Dihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,5-Diiodo-L-tyrosine dihydrate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[1]

  • Lab Coat: To protect from skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4] Do not discharge this chemical into drains or the environment.[1][4][5]

Step 1: Waste Identification and Classification

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][2] It is recommended to treat all this compound waste as hazardous.

Step 2: Containerization

  • Select a Compatible Container: Use a container that is in good condition, free of leaks or rust, and compatible with the chemical.[6] The original manufacturer's container is often a suitable choice.[7]

  • Secure Closure: The container must have a leak-proof, screw-on cap.[7] Avoid using corks or parafilm as a primary closure.[7]

  • Headroom: Leave at least one inch of headroom in liquid waste containers to allow for expansion.

Step 3: Labeling

Properly label the waste container with a "Hazardous Waste" tag. The label should include:

  • The full chemical name: "this compound"

  • CAS Number: 18835-59-1[1]

  • Hazard identification (e.g., "Irritant")

  • The date when waste was first added to the container.

Step 4: Storage (Satellite Accumulation Area)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents.[1] It is good practice to store acids and bases separately.[8]

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]

Step 5: Disposal of Empty Containers

Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing, the container can often be disposed of in the regular trash, but it is advisable to check local regulations.[6]

Step 6: Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[6] All hazardous waste must be collected within 90 days from the time the container is first used for waste accumulation.[7]

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 18835-59-1[1]
GHS Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[2][3]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen iodide[1]
Storage Temperature Store in a cool, well-ventilated place[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_end Final Disposal start Unwanted 3,5-Diiodo-L-tyrosine dihydrate or contaminated material assess Is the waste considered hazardous? start->assess containerize 1. Select compatible container 2. Securely cap assess->containerize Yes (Recommended) non_haz Follow institutional guidelines for non-hazardous chemical waste assess->non_haz No label_waste Label with 'Hazardous Waste' and full chemical name containerize->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from incompatible materials (e.g., strong oxidizers) store->segregate pickup Arrange for pickup by Environmental Health & Safety (EH&S) segregate->pickup end_haz Disposal at an approved waste disposal plant pickup->end_haz end_non_haz Disposal via standard institutional procedures non_haz->end_non_haz

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 3,5-Diiodo-L-tyrosine dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Diiodo-L-tyrosine dihydrate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] All personnel handling this compound must use appropriate Personal Protective Equipment (PPE).

Summary of Hazards
Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][3][4]
Serious Eye Damage/Irritation      Category 2: Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity      Category 3: May cause respiratory irritation.[1][3][4][5]
Recommended Personal Protective Equipment (PPE)

Due to a lack of specific quantitative data on glove breakthrough times for this compound, a conservative approach is recommended.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against dust particles and splashes.
Hand Protection Nitrile gloves (minimum 4 mil thickness), double-gloved.Provides a barrier against skin contact. Given the absence of specific permeation data, double gloving and frequent changes are advised.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.      Required when handling the powder outside of a fume hood or if dust is generated.
Body Protection Laboratory coat.Prevents contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational plan is mandatory to minimize exposure and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Long-term storage at -20°C is recommended.[1][5]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

Handling and Use
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • PPE Donning: Before handling, don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powder within a chemical fume hood to control dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Minimize the creation of dust.

  • Solution Preparation:

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled with the chemical name, concentration, date, and hazard information.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

    • Clean all equipment and the work area to remove any residual chemical.

Disposal Plan

Contaminated materials and waste must be disposed of as hazardous chemical waste in accordance with all local, regional, and national regulations.[6]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, paper towels, gloves, and PPE) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal company.

Emergency Procedures

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Skin Contact Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Weigh_Aliquot Weigh & Aliquot Powder Don_PPE->Weigh_Aliquot Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Clean_Work_Area Clean Work Area & Equipment Prepare_Solution->Clean_Work_Area Segregate_Waste Segregate Solid & Liquid Waste Clean_Work_Area->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Dispose Dispose via Approved Waste Management Label_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diiodo-L-tyrosine dihydrate
Reactant of Route 2
3,5-Diiodo-L-tyrosine dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.